molecular formula C10H13N B098487 4-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 19343-78-3

4-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B098487
CAS No.: 19343-78-3
M. Wt: 147.22 g/mol
InChI Key: OXNZWCYNCDWCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNZWCYNCDWCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864885
Record name Quinoline, 1,2,3,4-tetrahydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19343-78-3
Record name 4-Methyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19343-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-4-methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019343783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 1,2,3,4-tetrahydro-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 1,2,3,4-tetrahydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-4-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRAHYDRO-4-METHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCF8IC3A94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydroquinoline: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 4-Methyl-1,2,3,4-tetrahydroquinoline (4-Me-THQ). The tetrahydroquinoline core is a significant structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] This document details the primary synthetic routes, experimental protocols, and key analytical data for the 4-methyl substituted derivative, a valuable building block in medicinal chemistry and organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a chiral, colorless oil. Its fundamental properties are summarized below. While experimental spectroscopic data for this specific isomer is not widely published, analysis of related compounds allows for a reliable estimation of its spectral characteristics.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
IUPAC Name This compound
CAS Number 19343-78-3
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Appearance Colorless oil
Boiling Point 232.6 °C at 760 mmHg
Density 0.966 g/cm³
Purity (Typical) ≥97.00%

Sources:[2]

Spectroscopic Data Analysis

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is characterized by a prominent M-15 peak, which is the base peak.[3] This fragmentation corresponds to the loss of the methyl group (•CH₃) from the C4 position, forming a stable secondary carbocation that can rearrange. The molecular ion peak (M⁺•) at m/z 147 is also observed, though it may be of weak intensity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Based on the structure and data from the parent 1,2,3,4-tetrahydroquinoline[4] and other methylated isomers,[5] the proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzene ring will appear in the δ 6.5-7.0 ppm region. The methine proton at C4 (CH-CH₃) would likely be a multiplet around δ 2.9-3.2 ppm. The methyl group protons at C4 would present as a doublet near δ 1.2 ppm. The methylene protons at C2 and C3 would appear as complex multiplets in the δ 3.3-3.4 ppm and δ 1.6-2.0 ppm regions, respectively. The N-H proton signal would be a broad singlet.

  • ¹³C NMR: The carbon spectrum is predicted to show 10 distinct signals. Aromatic carbons would resonate in the δ 114-145 ppm range. Based on data for the parent compound,[6] the aliphatic carbons are expected at approximately: C2 (~42 ppm), C3 (~27 ppm), and C4 (~31 ppm). The methyl carbon would appear upfield, around δ 22 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorbances of the functional groups. A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce signals in the 1600-1450 cm⁻¹ region.[7][8]

Synthesis of this compound

The most direct and common method for synthesizing this compound is the catalytic hydrogenation of the corresponding aromatic precursor, 4-methylquinoline.[9] This reaction selectively reduces the pyridine ring of the quinoline system while leaving the benzene ring intact.

Primary Synthetic Route: Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of 4-methylquinoline with hydrogen gas in the presence of a metal catalyst. Various catalysts can be employed, including platinum oxides (e.g., Adams' catalyst), palladium on carbon (Pd/C), and Raney Nickel.[10][11]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A 4-Methylquinoline P A->P B H₂ (Hydrogen Gas) B->P C Pd/C or PtO₂ or Raney Ni R C->R Solvent (e.g., Ethanol, Acetic Acid) Pressure, Temp D 4-Methyl-1,2,3,4- tetrahydroquinoline P->R + R->D

Caption: General scheme for the catalytic hydrogenation of 4-methylquinoline.
Experimental Protocols

Protocol: Synthesis via Palladium-on-Carbon (Pd/C) Catalysis

  • Materials:

    • 4-Methylquinoline

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol (or Acetic Acid)

    • Hydrogen gas (H₂)

    • Diatomaceous earth (e.g., Celite®)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Apparatus:

    • Parr hydrogenation apparatus or a similar autoclave reactor

    • Round-bottom flask

    • Magnetic stirrer

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator

  • Procedure:

    • In the pressure vessel of the hydrogenation apparatus, dissolve 4-methylquinoline (e.g., 10.0 g, 69.8 mmol) in a suitable solvent such as ethanol (100 mL).

    • Carefully add 10% Pd/C catalyst (e.g., 0.8 g, ~8 wt%) to the solution. Caution: Pd/C may be pyrophoric.

    • Seal the reaction vessel and connect it to the hydrogen source.

    • Flush the system with nitrogen gas, followed by carefully introducing hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 60-100 psi).

    • Begin vigorous stirring and heat the reaction mixture to a set temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 6-24 hours.

    • Once the reaction is complete (i.e., hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Flush the vessel with nitrogen gas before opening.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Table 2: Representative Hydrogenation Conditions
CatalystSubstrateSolventPressure (psig)Temperature (°C)Typical Outcome
Pd/C (10%)Trimethyl-dihydroquinolineEthanol~6060High yield of tetrahydroquinoline derivative.
Platinum Oxide4-MethylcinnolineEthanol (acidic)60Room Temp.Successful reduction to tetrahydro derivative.
Raney NickelQuinolinesN/A~150~200Effective for producing tetrahydroquinolines.

Sources:[10][12]

Biological and Pharmacological Properties

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a vast array of biological activities, including anti-malarial, anti-bacterial, anti-inflammatory, and anti-cancer properties.[1][13] Derivatives have been investigated as neuroprotective agents and for the treatment of Alzheimer's disease.[1]

However, there is a notable lack of specific pharmacological data in the published literature for the this compound isomer itself. Its primary utility has been as a synthetic intermediate. Future research may explore its potential biological activity, drawing analogies from other substituted tetrahydroquinolines. For instance, various N-substituted tetrahydroisoquinolines (a related class of compounds) have been reported as antagonists for various receptors and as anti-tubercular agents.[14]

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization start Combine 4-Methylquinoline, Solvent, and Catalyst in Reactor react Pressurize with H₂ Heat and Stir start->react cool Cool and Vent Reactor react->cool filter Filter through Celite to Remove Catalyst cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Vacuum Distillation concentrate->purify Crude Product nmr NMR (¹H, ¹³C) purify->nmr Pure Product ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir purity Purity Analysis (GC) ir->purity

Caption: General laboratory workflow for the synthesis and analysis of 4-Me-THQ.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the broader class of tetrahydroquinolines. The tetrahydroquinoline scaffold is a common structural motif found in a variety of biologically active compounds and natural products, making its derivatives, such as the 4-methyl substituted version, of significant interest in medicinal chemistry and drug discovery. Substituted tetrahydroquinolines have been investigated for a range of therapeutic applications, including as antiarrhythmic, schistosomicidal, and antiviral agents. Furthermore, certain derivatives are being explored for their potential in treating conditions like HIV, Alzheimer's disease, and malaria.[1] A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, as these characteristics significantly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, presents detailed experimental protocols for their determination, and offers a logical workflow for these analytical procedures.

Core Physicochemical Data

The physicochemical properties of this compound have been compiled from various sources. It is important to note that some of the presented data are estimated values and may vary slightly between different suppliers and analytical methods.

PropertyValue
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
CAS Number 19343-78-3
Appearance Colorless to pale yellow liquid (may darken with age)
Density 0.966 g/cm³
Boiling Point 229.00 to 232.6 °C @ 760 mmHg (estimated)
Flash Point 94.9 °C (closed cup)
Water Solubility 228.3 mg/L @ 25 °C (estimated)
logP (o/w) 2.74 to 3.023 (estimated)
Vapor Pressure 0.0585 to 0.0590 mmHg @ 25 °C (estimated)
Refractive Index 1.522

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. For pure crystalline solids, a sharp melting range is expected.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solid compound is finely powdered and packed into a glass capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A smaller capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with heating oil or an aluminum block).

  • Heating and Observation: The apparatus is heated slowly and uniformly. As the liquid heats up, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary.

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a shaking incubator at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if the compound has limited aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • System Preparation: n-Octanol and water (or a suitable buffer) are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed in a sealed container and shaken vigorously for a set period to allow for partitioning.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Context and Signaling Pathways

While the broader class of tetrahydroquinolines has been investigated for various biological activities, specific signaling pathways and molecular targets for this compound are not well-defined in the current scientific literature. Some derivatives of the closely related tetrahydroisoquinolines have been shown to interact with the dopaminergic and serotonergic systems, with some acting as dopamine antagonists or inhibitors of monoamine oxidase.[2] However, without specific data for the 4-methyl-tetrahydroquinoline isomer, any depiction of a signaling pathway would be speculative.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound such as this compound.

G cluster_0 Initial Characterization cluster_1 Physicochemical Profiling cluster_2 Drug Development Applications Compound Synthesis\nand Purification Compound Synthesis and Purification Purity Assessment\n(e.g., HPLC, NMR) Purity Assessment (e.g., HPLC, NMR) Compound Synthesis\nand Purification->Purity Assessment\n(e.g., HPLC, NMR) Structure Confirmation\n(e.g., MS, NMR) Structure Confirmation (e.g., MS, NMR) Purity Assessment\n(e.g., HPLC, NMR)->Structure Confirmation\n(e.g., MS, NMR) Melting Point Melting Point Structure Confirmation\n(e.g., MS, NMR)->Melting Point Boiling Point Boiling Point Structure Confirmation\n(e.g., MS, NMR)->Boiling Point Solubility (Aqueous) Solubility (Aqueous) Structure Confirmation\n(e.g., MS, NMR)->Solubility (Aqueous) pKa pKa Solubility (Aqueous)->pKa Formulation Development Formulation Development Solubility (Aqueous)->Formulation Development logP (Lipophilicity) logP (Lipophilicity) pKa->logP (Lipophilicity) ADMET Prediction ADMET Prediction logP (Lipophilicity)->ADMET Prediction Preclinical Studies Preclinical Studies Formulation Development->Preclinical Studies ADMET Prediction->Preclinical Studies

Caption: Workflow for the physicochemical characterization of a novel compound.

References

Structural Elucidation of 4-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 4-Methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the expected spectroscopic data based on known fragmentation patterns and predictive models derived from analogous structures. Detailed experimental protocols for the key analytical techniques are also provided.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₃N Molecular Weight: 147.22 g/mol CAS Number: 19343-78-3

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a key fragmentation pattern involving the loss of a methyl group.

m/z Relative Intensity Assignment
147Moderate[M]⁺ (Molecular Ion)
132High[M-CH₃]⁺
117Moderate[M-C₂H₆]⁺

Note: The fragmentation pattern is based on documented mass spectra of methyl-1,2,3,4-tetrahydroquinoline isomers.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-7.2m2HAr-H
~6.6-6.8m2HAr-H
~3.8br s1HN-H
~3.3-3.5m2HC2-H₂
~2.9-3.1m1HC4-H
~1.8-2.0m1HC3-H (axial)
~1.6-1.8m1HC3-H (equatorial)
~1.2-1.3d3HC4-CH₃
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm) Assignment
~145Ar-C (quaternary)
~129Ar-CH
~127Ar-CH
~122Ar-C (quaternary)
~117Ar-CH
~114Ar-CH
~42C2
~33C4
~30C3
~22C4-CH₃
Predicted Infrared (IR) Spectroscopy

The predicted major IR absorption bands for this compound are as follows:

Wavenumber (cm⁻¹) Intensity Vibration
~3400Medium, SharpN-H Stretch
~3050-3020MediumAromatic C-H Stretch
~2960-2850StrongAliphatic C-H Stretch
~1600, ~1500Medium-StrongC=C Aromatic Ring Stretch
~1470MediumCH₂ Bend
~1380MediumCH₃ Bend
~750StrongAromatic C-H Bend (ortho-disubstituted)
Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy

The predicted UV-Vis absorption maxima for this compound in ethanol are:

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
~245~8000π → π
~295~2000π → π

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans depending on sample concentration.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR (COSY, HSQC, HMBC) (Optional but Recommended):

    • Acquire 2D correlation spectra to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H aromatic, C-H aliphatic, C=C aromatic).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the aromatic system.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Data Integration & Interpretation MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the structural elucidation of this compound.

Mass_Spec_Fragmentation M [M]⁺ m/z = 147 M_minus_15 [M-CH₃]⁺ m/z = 132 M->M_minus_15 - CH₃

Caption: Primary fragmentation pathway of this compound in Mass Spectrometry.

Spectroscopic Profile of 4-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its characterization.

Spectroscopic Data Summary

The following tables summarize the available and predicted quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2m2HAromatic CH
~6.6-6.8m2HAromatic CH
~3.8br s1HNH
~3.3-3.4m1HC4-H
~3.1-3.2m2HC2-H₂
~1.9-2.1m1HC3-H (axial)
~1.6-1.8m1HC3-H (equatorial)
~1.2d3HC4-CH₃

Note: Predicted values are based on spectral data of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~145C8a
~129Aromatic CH
~127Aromatic CH
~122C4a
~117Aromatic CH
~114Aromatic CH
~42C2
~33C4
~30C3
~22C4-CH₃

Note: Predicted values are based on spectral data of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3050-3000MediumAromatic C-H Stretch
~2950-2850StrongAliphatic C-H Stretch
~1600StrongAromatic C=C Stretch
~1500StrongAromatic C=C Stretch
~1300MediumC-N Stretch

Note: Data is based on the general IR characteristics of tetrahydroquinolines and related aromatic amines.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
147High[M]⁺ (Molecular Ion)
146Medium[M-H]⁺
132High[M-CH₃]⁺
118Medium[M-C₂H₅]⁺

Note: Fragmentation patterns are based on published mass spectra of methyl-substituted tetrahydroquinolines[1].

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Employ a longer acquisition time and a higher number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a drop between two KBr or NaCl plates to form a thin film.

    • Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum. Identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) as the ionization method.

  • Instrumentation: Employ a mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition:

    • Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).

    • Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum. The mass spectra of tetrahydroquinolines often show characteristic fragment ions at M-1, M-15, and M-29[1].

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition & Analysis cluster_Interpretation Structural Elucidation Sample 4-Methyl-1,2,3,4- tetrahydroquinoline NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydroquinoline (CAS 19343-78-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-1,2,3,4-tetrahydroquinoline (CAS 19343-78-3), alongside a summary of its known biological activities within the broader context of tetrahydroquinoline derivatives. While specific experimental protocols and detailed mechanistic studies for this particular compound are limited in publicly available literature, this document consolidates existing knowledge to support research and development efforts.

Core Properties

This compound is a heterocyclic organic compound belonging to the tetrahydroquinoline class. Its structure consists of a quinoline core partially hydrogenated at positions 1, 2, 3, and 4, with a methyl group substituted at the 4-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 19343-78-3[1]
Molecular Formula C₁₀H₁₃N[1][2]
Molecular Weight 147.22 g/mol [1][2]
IUPAC Name This compound[1][2]
Purity ≥97.00%[1][2]
Appearance Not specified, likely a liquid or low-melting solid-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Not specified-
SMILES CC1CCNC2=C1C=CC=C2[1][2]

Synthesis and Characterization

General Synthetic Approaches

The synthesis of tetrahydroquinolines often involves the reduction of the corresponding quinoline precursor. Domino reactions, which allow for the formation of multiple bonds in a single operation, have also emerged as an efficient method for constructing the tetrahydroquinoline core.[3]

One common strategy is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[4] For the synthesis of this compound, a potential route could involve the reaction of an appropriately substituted aniline derivative with a four-carbon aldehyde or ketone, followed by cyclization and reduction.

Another versatile method is the Bischler-Napieralski reaction , which typically yields dihydroisoquinolines that can be subsequently reduced to their tetrahydroisoquinoline analogs.[4][5]

A conceptual workflow for a potential synthesis is outlined below.

G cluster_synthesis Conceptual Synthetic Pathway Aniline_Derivative Substituted Aniline Condensation Condensation/ Cyclization Aniline_Derivative->Condensation Carbonyl_Compound Four-Carbon Carbonyl Compound Carbonyl_Compound->Condensation Reduction Reduction Condensation->Reduction Target_Compound 4-Methyl-1,2,3,4- tetrahydroquinoline Reduction->Target_Compound

A conceptual synthetic workflow for this compound.
Characterization

Standard analytical techniques would be employed to confirm the identity and purity of synthesized this compound.

Table 2: Analytical Methods for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR would be used to elucidate the molecular structure and confirm the position of the methyl group.[6]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Infrared (IR) Spectroscopy To identify characteristic functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.

While specific spectral data for this compound is not provided in the search results, spectral information for the parent compound, 1,2,3,4-tetrahydroquinoline, is available and can serve as a reference.[6]

Biological and Pharmacological Context

Direct pharmacological studies on this compound are scarce in the available literature. However, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been extensively investigated and shown to possess a wide range of biological activities.[4][5][7][8][9]

Potential Areas of Activity
  • Anticancer Properties: Tetrahydroquinoline derivatives have been explored as potential anticancer agents. Some compounds have shown the ability to induce reactive oxygen species (ROS) in cancer cells, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[10]

  • Neuroprotective and Neuromodulatory Effects: The related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, has demonstrated neuroprotective properties and is considered a potential agent for preventing Parkinsonism.[9][11] Its mechanism of action is thought to involve MAO inhibition, free-radical scavenging, and antagonism of the glutamatergic system.[9][11]

  • Receptor Modulation: Certain tetrahydroisoquinoline derivatives have shown potent dopamine D₂ receptor-blocking activity.[8] Others have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a target for prostate cancer therapy.[12]

The potential for this compound to exhibit similar activities warrants further investigation. The position of the methyl group at the 4-position could influence its binding affinity and selectivity for various biological targets.

Signaling Pathways of Interest

Based on the activities of related compounds, several signaling pathways could be relevant for investigating the mechanism of action of this compound.

G cluster_pathways Potential Signaling Pathways for Investigation Compound 4-Methyl-1,2,3,4- tetrahydroquinoline Target Biological Target (e.g., Receptor, Enzyme) Compound->Target PI3K_AKT PI3K/AKT/mTOR Pathway Target->PI3K_AKT Dopamine_Signaling Dopaminergic Signaling Target->Dopamine_Signaling RORg_Signaling RORγ Signaling Target->RORg_Signaling Cellular_Effects Cellular Effects (e.g., Apoptosis, Proliferation) PI3K_AKT->Cellular_Effects Dopamine_Signaling->Cellular_Effects RORg_Signaling->Cellular_Effects

Potential signaling pathways for this compound.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes.

Table 3: Selected Suppliers of this compound

SupplierProduct Number/IDPurity
AChemBlockX19559897.00%
ChemSrc19343-78-3Not specified

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in drug discovery and development, given the diverse biological activities of the broader tetrahydroquinoline class. While its specific properties and mechanisms of action are not yet well-documented, this guide provides a foundational understanding based on available data for the compound and its structural analogs.

Future research should focus on:

  • Developing and publishing detailed synthetic protocols for this compound.

  • Conducting comprehensive in vitro and in vivo studies to elucidate its pharmacological profile.

  • Investigating its mechanism of action and potential interactions with key signaling pathways implicated in disease.

This foundational work will be crucial in unlocking the full therapeutic potential of this and related compounds.

References

The Ascendant Therapeutic Potential of 4-Methyl-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. Among these, derivatives of 4-Methyl-1,2,3,4-tetrahydroquinoline are emerging as a promising class of therapeutic agents, demonstrating notable anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of these derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to aid in their further development.

Anticancer Activity

Derivatives of this compound have shown compelling selective anticancer properties. Notably, 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives have been evaluated for their in vitro cytotoxicity against various human cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives against several human cancer cell lines.

CompoundHeLa (Cervical Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SKBR-3 (Breast Cancer) IC50 (µM)
18 13.15> 100> 100> 100
19 45.2165.43> 100> 100
20 38.9854.32> 100> 100
21 76.54> 100> 100> 100
22 65.4387.65> 100> 100
Doxorubicin (Control) 0.871.230.981.54

Data synthesized from available research.[1]

Antimicrobial Activity

The broader class of quinoline derivatives has been extensively studied for its antimicrobial effects. While specific data for a wide range of this compound derivatives is still emerging, the structural motif is known to contribute to antibacterial and antifungal activities. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various microbial strains, providing an indication of the potential of the 4-methyl-tetrahydroquinoline scaffold.

Compound/ClassStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Candida albicans MIC (µg/mL)
Halogenated THQs 62.5 - 12562.5 - 250125 - 500>500250 - 500
Quinoline-Sulfonamides 8 - 3216 - 644 - 1632 - 12864 - 256
Ciprofloxacin (Control) 0.25 - 10.125 - 0.50.015 - 0.1250.25 - 1NA
Fluconazole (Control) NANANANA0.25 - 2

NA: Not Applicable. Data is representative of the broader quinoline and tetrahydroquinoline classes and serves as a predictive baseline.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of this compound derivatives.

Synthesis of 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives

A common and effective method for the synthesis of these derivatives is the Povarov reaction, a formal [4+2] cycloaddition.

General Procedure:

  • Imine Formation (in situ): An appropriate aniline (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) are dissolved in a suitable solvent such as ethanol or acetonitrile.

  • Cycloaddition: An activated alkene, such as N-vinylacetamide (1.2 mmol), is added to the reaction mixture.

  • Catalysis: A Lewis acid catalyst (e.g., InCl3, Sc(OTf)3, or I2, 10-20 mol%) is added.

  • Reaction Conditions: The mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to 24 hours, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the desired 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, PC3, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for attachment.[2][3][4]

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[2][3]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.[2][3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A bacterial or fungal suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5]

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbes in broth without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The anticancer activity of tetrahydroquinoline derivatives is often associated with the modulation of key cellular signaling pathways that control cell proliferation, survival, and apoptosis. One of the critical pathways implicated is the PI3K/AKT/mTOR pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain tetrahydroquinoline derivatives have been shown to induce autophagy and apoptosis by targeting this pathway.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation THQ 4-Methyl-THQ Derivative THQ->PI3K inhibits THQ->AKT inhibits THQ->mTORC1 inhibits

PI3K/AKT/mTOR signaling pathway and points of inhibition by 4-Methyl-THQ derivatives.

Experimental Workflow

The discovery and development of novel bioactive this compound derivatives follow a structured workflow, from initial synthesis to preclinical evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation cluster_preclinical Preclinical Studies Synthesis Chemical Synthesis (e.g., Povarov Reaction) Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification Primary_Screening Primary Bioactivity Screening (e.g., MTT, MIC) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Dose_Response->Mechanism In_Vivo In Vivo Animal Models (Efficacy & Toxicity) Mechanism->In_Vivo ADMET ADMET Profiling Mechanism->ADMET

Generalized workflow for the discovery and evaluation of bioactive 4-Methyl-THQ derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to build upon. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

The Emerging Role of 4-Methyl-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Methyl-1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and mechanisms of action of this compound derivatives, with a particular focus on their potential as anticancer agents.

Synthetic Strategies

The synthesis of the this compound core and its derivatives is most commonly achieved through the Povarov reaction, a [4+2] cycloaddition of an aniline, an aldehyde, and an alkene. Modifications of this reaction allow for the introduction of various substituents on the aromatic ring and the heterocyclic core, enabling the exploration of the chemical space for improved biological activity.

Another key synthetic route involves the reduction of the corresponding quinoline precursors. This can be achieved through catalytic hydrogenation or using reducing agents like sodium borohydride. Domino reactions, which involve multiple bond-forming events in a single pot, have also been employed for the efficient construction of complex tetrahydroquinoline frameworks.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their anticancer potential. Structure-activity relationship studies have revealed key insights into the structural requirements for potent cytotoxicity against various cancer cell lines.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound derivatives. For instance, a series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines displayed selective cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer). The lipophilicity of these compounds was found to correlate with their cytotoxic effects, with more lipophilic derivatives generally exhibiting higher potency.

Morpholine-substituted tetrahydroquinoline derivatives have emerged as potent inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. These compounds have shown impressive IC50 values in the nanomolar range against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines.

Table 1: Anticancer Activity of 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives

CompoundHeLa IC50 (µM)PC3 IC50 (µM)MCF-7 IC50 (µM)SKBR-3 IC50 (µM)
18 13.15>100>100>100

Table 2: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
10d 0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 0.033 ± 0.003-0.63 ± 0.02
10h -0.087 ± 0.007-

Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism and is frequently dysregulated in cancer. By inhibiting mTOR, these compounds can effectively block downstream signaling events that are essential for tumor growth and survival.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates (inhibits) S6K1 S6K1 mTORC1->S6K1 phosphorylates (activates) Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) 4EBP1->Protein_Synthesis S6K1->Protein_Synthesis Tetrahydroquinoline 4-Methyl-1,2,3,4- tetrahydroquinoline Derivative Tetrahydroquinoline->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

General Synthesis of 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines (Povarov Reaction)

A mixture of the corresponding aniline (1.0 eq.), acetaldehyde (1.5 eq.), and N-vinylacetamide (1.2 eq.) in acetonitrile is stirred at room temperature. A catalytic amount of a Lewis acid (e.g., Sc(OTf)3, 10 mol%) is added, and the reaction mixture is stirred at 60 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative.

Synthesis of Morpholine-Substituted Tetrahydroquinoline Derivatives

To a solution of the appropriate 7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq.) in dichloromethane, the desired benzoyl chloride (1.1 eq.) and triethylamine (1.5 eq.) are added. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then reacted with morpholine-4-carbonyl chloride in the presence of a base like triethylamine in dichloromethane to yield the final morpholine-substituted tetrahydroquinoline derivative. Purification is achieved by column chromatography.

Synthesis_Workflow cluster_povarov Povarov Reaction cluster_modification Further Modification Aniline Aniline Povarov_Reaction [4+2] Cycloaddition Aniline->Povarov_Reaction Aldehyde Aldehyde Aldehyde->Povarov_Reaction Alkene Alkene Alkene->Povarov_Reaction THQ_Core 4-Methyl-THQ Core Povarov_Reaction->THQ_Core Functionalization Functional Group Interconversion THQ_Core->Functionalization Final_Product Bioactive Derivative Functionalization->Final_Product

Caption: General synthetic workflow for this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemists. Future research should focus on expanding the structure-activity relationship studies to a wider range of biological targets, elucidating the detailed molecular mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective drugs.

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic pharmaceuticals. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the discovery and historical evolution of tetrahydroquinoline synthesis, from the foundational classical methods for constructing the parent quinoline ring to the early techniques for its subsequent reduction. Detailed experimental protocols for key historical syntheses are provided, alongside quantitative data for comparative analysis.

The Historical Trajectory of Quinoline Synthesis: The Precursor to Tetrahydroquinolines

The story of tetrahydroquinoline synthesis begins with the discovery and synthesis of its aromatic precursor, quinoline. First isolated from coal tar in 1834, the quest for efficient synthetic routes to the quinoline core in the late 19th century laid the groundwork for the eventual synthesis of its hydrogenated derivatives. The primary approach to tetrahydroquinolines in this early era was the chemical reduction of the corresponding quinoline, which was in turn prepared by several now-famous named reactions.

The following diagram illustrates the logical and chronological progression of these seminal discoveries.

Tetrahydroquinoline Synthesis History cluster_Quinoline Quinoline Synthesis cluster_Reduction Reduction to Tetrahydroquinoline Skraup Skraup Synthesis (1880) Aniline + Glycerol Quinoline_Product Quinoline Derivatives Skraup->Quinoline_Product DoebnerVonMiller Doebner-von Miller Reaction (1881) Aniline + α,β-Unsaturated Carbonyl DoebnerVonMiller->Quinoline_Product Combes Combes Synthesis (1888) Aniline + β-Diketone Combes->Quinoline_Product Pfitzinger Pfitzinger Reaction (1886) Isatin + Carbonyl Pfitzinger->Quinoline_Product CatalyticHydrogenation Catalytic Hydrogenation (Early 20th Century) THQ_Product 1,2,3,4-Tetrahydroquinoline Derivatives CatalyticHydrogenation->THQ_Product Quinoline_Product->CatalyticHydrogenation Reduction

Historical progression of tetrahydroquinoline synthesis.

Core Historical Quinoline Syntheses

The following sections detail the seminal named reactions that enabled the synthesis of the quinoline scaffold, which could then be reduced to the corresponding tetrahydroquinoline.

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for producing quinoline itself.[1] The reaction is characterized by the acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene and a moderator such as ferrous sulfate to control the often vigorous exothermic reaction.[2][3]

Reaction Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is then oxidized to quinoline.[4][5]

The Doebner-von Miller Reaction (1881)

A significant variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[6] This modification allows for the synthesis of substituted quinolines.[5] The reaction is typically carried out by heating an aniline with the carbonyl compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.[5][7]

Reaction Mechanism: The reaction is believed to proceed via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration. An oxidation step then furnishes the aromatic quinoline ring.[5]

The Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[1][8] The initial condensation forms an enamine intermediate, which is then cyclized under acidic conditions at elevated temperatures.[4][8]

Reaction Mechanism: The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone, which then tautomerizes to an enamine. Acid-catalyzed intramolecular electrophilic attack onto the aromatic ring, followed by dehydration, yields the quinoline product.[8]

The Pfitzinger Reaction (1886)

The Pfitzinger reaction offers a method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[4][9][10]

Reaction Mechanism: The reaction is initiated by the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. Intramolecular cyclization followed by dehydration yields the quinoline-4-carboxylic acid.[10]

From Quinolines to Tetrahydroquinolines: Early Reduction Methods

The most direct and historically significant route to 1,2,3,4-tetrahydroquinolines is the reduction of the corresponding quinoline derivatives. In the early 20th century, catalytic hydrogenation emerged as a powerful technique for this transformation.

Catalytic Hydrogenation

The selective reduction of the pyridine ring of quinoline without affecting the benzene ring was a key challenge. Early methods often employed metal catalysts under hydrogen pressure. The use of Raney Nickel, developed in the 1920s, provided a highly effective and widely used catalyst for this purpose. These hydrogenations were typically carried out in a solvent such as ethanol at elevated temperatures and pressures.

Quantitative Data Summary

The following table summarizes representative quantitative data for the historical synthesis of quinoline and its derivatives, which are the precursors to tetrahydroquinolines.

Reaction NameAniline DerivativeCarbonyl SourceProductCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
Skraup Synthesis AnilineGlycerolQuinolineH₂SO₄, Nitrobenzene, FeSO₄140-1503-484-91[2]
Skraup Synthesis 3-Nitro-4-aminoanisoleGlycerol6-Methoxy-8-nitroquinolineH₂SO₄, As₂O₅117-123765-76[11]
Doebner-von Miller AnilineCrotonaldehyde2-MethylquinolineHCl, ZnCl₂Reflux7~50
Combes Synthesis AnilineAcetylacetone2,4-DimethylquinolineH₂SO₄110370-80[12]
Pfitzinger Reaction (from Isatin)Acetone2-Methylquinoline-4-carboxylic acidKOHReflux24>60[13]

Detailed Experimental Protocols

The following are representative experimental protocols for the key historical syntheses of quinolines.

Experimental Protocol: Skraup Synthesis of Quinoline[2]

Materials:

  • Aniline (1.0 mol)

  • Glycerol (3.0 mol)

  • Nitrobenzene (0.5 mol)

  • Concentrated Sulfuric Acid (2.0 mol)

  • Ferrous sulfate heptahydrate (small amount as moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline[12]

Materials:

  • Aniline (10 mmol)

  • Acetylacetone (11 mmol)

  • Concentrated Sulfuric Acid (5 mL)

Procedure:

  • In a round-bottom flask, combine aniline and acetylacetone.

  • Slowly and with caution, add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to 110°C and maintain this temperature for 3 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 2,4-dimethylquinoline.

Experimental Protocol: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid[13]

Materials:

  • Isatin (0.075 mol)

  • Potassium Hydroxide (0.02 mol)

  • Acetone (0.015 mol)

  • Absolute Ethanol (40 mL)

  • Water (1 mL)

Procedure:

  • Dissolve potassium hydroxide in a mixture of water and absolute ethanol in a round-bottom flask.

  • Add isatin and stir continuously for 1 hour at room temperature until the color changes from purple to brown.

  • Gradually add acetone to the solution.

  • Reflux the resulting mixture at approximately 79°C with stirring for 24 hours.

  • After cooling, pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-methylquinoline-4-carboxylic acid.

Experimental Protocol: Catalytic Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline

Materials:

  • Quinoline

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve quinoline in ethanol.

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Heat the mixture to the desired temperature with stirring.

  • Maintain the reaction under heat and pressure until the theoretical amount of hydrogen has been consumed.

  • After cooling and venting the autoclave, filter the reaction mixture to remove the Raney Nickel catalyst.

  • Remove the ethanol solvent under reduced pressure.

  • The resulting crude 1,2,3,4-tetrahydroquinoline can be purified by distillation under reduced pressure.

Conclusion

The development of synthetic methodologies for tetrahydroquinolines has a rich history, deeply rooted in the foundational discoveries of classical quinoline chemistry. The Skraup, Doebner-von Miller, Combes, and Pfitzinger reactions provided the essential quinoline precursors, which could then be transformed into the valuable tetrahydroquinoline scaffold through catalytic hydrogenation. A thorough understanding of these historical methods provides a crucial foundation for researchers and drug development professionals in the ongoing quest for novel and more efficient synthetic routes to this important class of heterocyclic compounds.

References

A Deep Dive into 4-Methyl-1,2,3,4-tetrahydroquinoline: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic amine that forms the core scaffold of numerous biologically active compounds. Its structural and electronic properties are of significant interest in the fields of medicinal chemistry and drug discovery. This technical whitepaper provides a comprehensive overview of the theoretical and computational studies of this compound, supplemented with available experimental data. While a dedicated, in-depth computational analysis of the 4-methyl isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and provides a framework for its study. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the tetrahydroquinoline framework.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The introduction of a methyl group at the 4-position of the THQ ring can significantly influence its conformational flexibility, lipophilicity, and interactions with biological targets. A thorough understanding of the structural and electronic properties of this compound at a molecular level is therefore crucial for rational drug design and the development of structure-activity relationships (SAR).

Computational chemistry provides powerful tools to investigate these properties, offering insights that are complementary to experimental data. Methods such as Density Functional Theory (DFT) can be employed to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics, which are fundamental to understanding the molecule's reactivity and potential biological interactions.

This whitepaper will summarize the available experimental data for this compound and present a representative theoretical analysis based on computational studies of closely related analogs. It will also outline the standard experimental and computational protocols used in the study of such molecules.

Experimental Data and Protocols

Experimental characterization of this compound has been reported in various studies, primarily focusing on its synthesis and spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of this molecule.

Experimental Protocols

General Procedure for NMR Spectroscopy:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS). The residual solvent signals are often used as a secondary reference.

General Procedure for Infrared (IR) Spectroscopy:

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film. The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹), and the vibrational frequencies are reported in wavenumbers (cm⁻¹).

Data Presentation: Experimental NMR Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

¹H NMR (CDCl₃) Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
Aromatic Protons7.09–6.95mH-5, H-7
6.68–6.62mH-6
6.51–6.47mH-8
NH Proton3.84br sNH
Aliphatic Protons3.39–3.25mH-2
2.97–2.88mH-4
2.07–1.92mH-3a
1.76–1.61mH-3b
Methyl Protons1.30d7.0CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ) in ppm
Aromatic Carbons144.5
129.3
126.8
121.3
117.2
114.0
Aliphatic Carbons42.9
31.2
30.5
Methyl Carbon22.6

Note: The assignments are based on typical chemical shifts for this class of compounds and may vary slightly between different reports.

Theoretical and Computational Studies

Computational Methodology

A common and reliable method for the computational analysis of such molecules is Density Functional Theory (DFT). The protocol typically involves the following steps:

  • Geometry Optimization: The initial structure of the molecule is built and then its geometry is optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely used for this purpose, often in conjunction with a Pople-style basis set such as 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity and electronic transitions. The Molecular Electrostatic Potential (MEP) can also be mapped onto the electron density surface to visualize the regions of the molecule that are rich or poor in electrons, providing insights into its intermolecular interactions.

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry, and the results are referenced against a standard compound like TMS, which is also calculated at the same level of theory.

Representative Computational Data (Proxy Molecule: 1,2,3,4-Tetrahydroquinoline)

The following table presents representative calculated geometric parameters for the parent 1,2,3,4-tetrahydroquinoline molecule, obtained using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. These values provide an approximation of what would be expected for the 4-methyl derivative, with the understanding that the methyl substituent would cause local changes in the geometry.

Parameter Calculated Value
Bond Lengths (Å)
C2-N11.46
C2-C31.53
C3-C41.53
C4-C4a1.51
N1-C8a1.39
C4a-C8a1.40
Bond Angles (°) **
C8a-N1-C2113.5
N1-C2-C3110.8
C2-C3-C4111.2
C3-C4-C4a112.1
Dihedral Angles (°) **
C8a-N1-C2-C3-31.5
N1-C2-C3-C455.1
C2-C3-C4-C4a-56.2

Note: This data is for the parent 1,2,3,4-tetrahydroquinoline and serves as an illustrative example.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational and experimental studies.

experimental_computational_workflow Combined Experimental and Computational Workflow for this compound cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis & Correlation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms correlation Correlation of Experimental and Theoretical Data nmr->correlation ir->correlation geom_opt Geometry Optimization (DFT/B3LYP) freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc freq_calc->correlation sar Structure-Activity Relationship (SAR) Studies elec_prop->sar nmr_calc->correlation correlation->sar

Caption: Workflow for the integrated study of this compound.

Conclusion

This compound remains a molecule of significant interest due to its presence in various biologically active compounds. While experimental data, particularly from NMR spectroscopy, is available for its structural characterization, a comprehensive public repository of its theoretical and computational properties is yet to be established. This whitepaper has provided a summary of the existing experimental data and has outlined a standard, high-quality protocol for its computational analysis using DFT. The representative data from the parent tetrahydroquinoline molecule offers a foundational understanding of the expected geometric parameters. The integrated workflow presented herein provides a clear roadmap for researchers aiming to conduct a thorough investigation of this compound and its derivatives, facilitating the design of novel molecules with desired therapeutic properties. Future work should focus on performing and publishing a dedicated computational study on the title compound to fill the current knowledge gap.

Methodological & Application

One-Pot Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals. Its derivatives exhibit diverse biological activities, including antiarrhythmic, antimalarial, and neuroprotective properties. Specifically, 4-Methyl-1,2,3,4-tetrahydroquinoline is a key intermediate in the synthesis of more complex molecules. One-pot synthesis methodologies offer significant advantages over traditional multi-step procedures by improving efficiency, reducing waste, and saving time and resources—qualities that are highly valued in research and drug development.[1][2]

This document provides detailed application notes and experimental protocols for two efficient one-pot synthetic routes to this compound:

  • Domino Reductive Cyclization of 1-(2-nitrophenyl)propan-2-one.

  • Direct Catalytic Hydrogenation of 4-Methylquinoline.

Comparison of Synthetic Methods

The choice of synthetic route often depends on the availability of starting materials, desired scale, and equipment capabilities. Both methods presented here are robust and high-yielding.

ParameterMethod 1: Domino Reductive CyclizationMethod 2: Direct Catalytic Hydrogenation
Starting Material 1-(2-nitrophenyl)propan-2-one4-Methylquinoline
Key Transformations Nitro reduction, intramolecular condensation, imine reductionHeterocyclic ring reduction
Typical Catalyst 5% Palladium on Carbon (Pd/C)Cobalt, Ruthenium, or Palladium-based catalysts
Typical Reductant Hydrogen Gas (H₂)Hydrogen Gas (H₂)
Pressure 1 - 4 atm5 - 50 bar
Temperature Room Temperature80 °C
Reported Yield 93 - 98% (for analogous substrates)[1]>95% (for analogous substrates)[3]
Advantages Builds complexity from a simple acyclic precursor in a single operation.Very clean and direct conversion if the starting quinoline is available.

Method 1: Domino Reductive Cyclization

This elegant one-pot method constructs the tetrahydroquinoline ring system from an acyclic nitro-ketone precursor through a catalytic domino sequence. The process, developed by Bunce and co-workers, involves three sequential reactions in a single pot: (1) reduction of the aromatic nitro group to an aniline, (2) spontaneous intramolecular condensation with the ketone to form a cyclic imine, and (3) subsequent reduction of the imine to yield the final product.[1][4]

G SM 1-(2-Nitrophenyl)propan-2-one INT1 1-(2-Aminophenyl)propan-2-one SM->INT1 1. Nitro Reduction INT2 4-Methyl-1,2-dihydroquinoline (Cyclic Imine Intermediate) INT1->INT2 2. Intramolecular    Condensation P This compound INT2->P 3. Imine Reduction CAT 5% Pd/C, H₂ (g) CAT->SM

Diagram 1. Reaction pathway for the one-pot domino reductive cyclization.
Experimental Protocol

This protocol is based on the general procedure for the reductive cyclization of o-nitroaryl ketones.[1][4][5]

Materials:

  • 1-(2-nitrophenyl)propan-2-one

  • 5% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar pressure vessel

  • Standard laboratory glassware

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable pressure vessel, dissolve 1-(2-nitrophenyl)propan-2-one (e.g., 1.0 mmol) in methanol or ethanol (15-20 mL).

  • Carefully add 5% Pd/C catalyst to the solution (catalyst loading is typically 5-10 mol% relative to the substrate).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel with nitrogen gas three times, then carefully flush with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 1-4 atmospheres (atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the excess hydrogen gas and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with a small amount of the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary to obtain pure this compound.

Method 2: Direct Catalytic Hydrogenation

This method is a straightforward approach for the synthesis of this compound via the reduction of commercially available 4-methylquinoline. The reaction selectively reduces the pyridine ring of the quinoline system while leaving the benzene ring intact. Various heterogeneous catalysts can be employed for this transformation.[6]

G sub 4-Methylquinoline prod 4-Methyl-1,2,3,4- tetrahydroquinoline sub->prod reagents Catalyst H₂ (g) Solvent, Temp, Pressure sub->reagents

Diagram 2. Workflow for the direct hydrogenation of 4-methylquinoline.
Experimental Protocol

This protocol is adapted from general procedures for the heterogeneous hydrogenation of quinoline derivatives.[3][6]

Materials:

  • 4-Methylquinoline

  • Heterogeneous catalyst (e.g., Co@SiO₂, Ru-complex, or Pd/C)

  • Solvent (e.g., 2-Propanol, Ethanol)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or reactor

  • Standard laboratory glassware

  • Filter agent (e.g., Celite®)

Procedure:

  • To a glass vial or liner for a pressure autoclave, add 4-methylquinoline (e.g., 0.25 mmol) and the chosen catalyst (e.g., 20-30 mg of Co@SiO₂).

  • Add the solvent (e.g., 2-Propanol, 2 mL) and a magnetic stir bar.

  • Place the vial inside the stainless-steel autoclave and seal the vessel securely.

  • Flush the autoclave with hydrogen gas three times, releasing the pressure after each flush (e.g., flush with 20 bar H₂).

  • Pressurize the autoclave to the desired pressure (e.g., 50 bar / 5.0 MPa).

  • Heat the reaction mixture to the target temperature (e.g., 80 °C) with vigorous stirring.

  • Maintain the reaction conditions for 12-24 hours, or until monitoring indicates the reaction is complete.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Open the vessel and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with a small amount of solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to afford pure this compound.

References

catalytic hydrogenation methods for quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An overview of catalytic hydrogenation methods for the synthesis of quinoline derivatives, with a focus on applications in research and drug development.

Application Notes

The catalytic hydrogenation of quinolines is a cornerstone transformation in organic synthesis, providing access to 1,2,3,4-tetrahydroquinolines (THQs). THQ scaffolds are prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals, making their efficient and selective synthesis a topic of intense research. This document outlines various catalytic methods, including homogeneous, heterogeneous, and asymmetric approaches, for the hydrogenation of quinoline derivatives.

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under relatively mild conditions. The catalyst's performance is highly tunable through the modification of ligands attached to the metal center.

  • Iridium-Based Catalysts: Iridium complexes, particularly in combination with chiral phosphine ligands and an iodine additive, are highly effective for the asymmetric hydrogenation of quinolines.[1] The [Ir(COD)Cl]₂ precursor is commonly used with ligands such as (R)-MeO-Biphep and (R)-P-Phos to achieve excellent enantioselectivity (up to 96% ee) for a variety of 2-substituted quinolines.[1][2] This method is a powerful tool for synthesizing optically active THQs, which are valuable intermediates for chiral drugs.[1]

  • Ruthenium-Based Catalysts: Chiral cationic Ruthenium(II) complexes, especially those bearing N-tosylethylenediamine (TsDPEN) ligands, are potent catalysts for asymmetric hydrogenation.[3] These phosphine-free catalysts can operate under solvent-free or highly concentrated conditions, aligning with green chemistry principles.[4][5] They have demonstrated exceptional performance, affording THQs with up to >99% ee and full conversions for a broad range of quinoline derivatives.[3]

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reaction mixture, which simplifies their separation and recycling. While they sometimes require harsher conditions, recent advances have focused on developing highly active and selective non-precious metal catalysts.

  • Noble Metal Catalysts: Supported noble metal catalysts, such as Palladium, Platinum, and Ruthenium on carriers like carbon, alumina, or silica, are widely used for quinoline hydrogenation.[6][7] For instance, a palladium on nickel foam-based catalyst (Al₂O₃–Pd–D/Ni) has shown high reusability and selectivity for quinoline hydrogenation under low H₂ pressures in green solvents.[8][9] Gold nanoparticles supported on TiO₂ have also been reported to catalyze the chemoselective hydrogenation of functionalized quinolines under very mild conditions (as low as 25 °C), where the quinoline substrate itself acts as a promoter for H₂ activation.[10][11]

  • Non-Precious Metal Catalysts: To improve sustainability and reduce costs, significant research has been directed towards catalysts based on abundant metals like Cobalt and Nickel.[7] A granular cobalt catalyst, prepared in situ from Co(OAc)₂ and zinc powder, effectively hydrogenates various quinolines in aqueous solution.[12][13] Similarly, cobalt nanoparticles encapsulated in N-doped carbon have shown high activity and stability in the transfer hydrogenation of quinoline using formic acid as a hydrogen source.[14]

Data Presentation

The following tables summarize quantitative data for representative catalytic systems.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Quinolines

Entry Substrate (2-substituent) Chiral Ligand S/C Ratio H₂ Pressure (bar) Temp. (°C) Time (h) Yield (%) ee (%) Reference
1 Methyl (R)-MeO-Biphep 100:1 50 25 12 >99 92 [1]
2 Ethyl (R)-MeO-Biphep 100:1 50 25 12 >99 94 [1]
3 n-Propyl (R)-MeO-Biphep 100:1 50 25 12 >99 94 [1]
4 2-Phenethyl (R)-MeO-Biphep 100:1 50 25 12 >99 96 [1]

| 5 | Ethyl Ester | (R)-Difluorphos (L7) | 100:1 | 50 | 20 | 17 | 100 | 94 |[2] |

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Quinolines

Entry Substrate Catalyst System Solvent H₂ Pressure (atm) Temp. (°C) Time (h) Conversion (%) ee (%) Reference
1 2-Methylquinoline Ru(OTf)(TsDPEN)(η⁶-cymene) Solvent-free 50 30 12 >99 95 [4][5]
2 2-Ethylquinoline Ru(OTf)(TsDPEN)(η⁶-cymene) Methanol 50 30 24 >99 96 [3]
3 2-n-Propylquinoline Ru(OTf)(TsDPEN)(η⁶-cymene) Methanol 50 30 24 >99 97 [3]
4 2,6-Dimethylquinoline Ru(OTf)(TsDPEN)(η⁶-cymene) Methanol 100 60 36 99 97 [15]

| 5 | 2-Phenylquinoline | Ru(OTf)(TsDPEN)(η⁶-cymene) | Methanol | 50 | 60 | 48 | >99 | 90 |[3] |

Table 3: Heterogeneous Hydrogenation using Non-Precious Metal Catalysts

Entry Substrate Catalyst System Solvent H₂ Pressure (bar) Temp. (°C) Time (h) Yield (%) Reference
1 Quinoline Co(OAc)₂/Zn H₂O 30 70 15 99 [12]
2 6-Methylquinoline Co(OAc)₂/Zn H₂O 30 90 15 94 [12]
3 8-Ethylquinoline Co(OAc)₂/Zn H₂O 30 90 15 89 [12]
4 Quinoline Co@SiO₂ Methanol 40 100 16 99 [16]

| 5 | 2-Methylquinoline | Co@SiO₂ | Methanol | 40 | 100 | 16 | 99 |[16] |

Mandatory Visualizations

G General Experimental Workflow for Catalytic Hydrogenation cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Analysis prep1 Metal Precursor ([Ir(COD)Cl]₂, RuCl₂(arene)₂, etc.) prep4 Active Catalyst Formation (Stir at RT) prep1->prep4 prep2 Chiral Ligand (e.g., MeO-Biphep, TsDPEN) prep2->prep4 prep3 Anhydrous, Degassed Solvent prep3->prep4 setup2 Transfer Catalyst to Substrate prep4->setup2 setup1 Quinoline Substrate in Solvent setup1->setup2 setup3 Charge into Autoclave setup2->setup3 hydro Hydrogenation (Pressurize with H₂, Stir, Heat) setup3->hydro workup1 Depressurize & Remove Solvent hydro->workup1 workup2 Purification (e.g., Column Chromatography) workup1->workup2 analysis Analysis (NMR, GC-MS, Chiral HPLC) workup2->analysis product Final Product (Tetrahydroquinoline) analysis->product

General workflow for asymmetric hydrogenation of quinolines.

G Logical Relationships in Quinoline Hydrogenation cluster_catalyst Catalyst Type cluster_ligand Ligand Type cluster_product Product Chirality Homogeneous Homogeneous Catalysts (Ir, Ru, Rh complexes) Chiral Chiral Ligands (e.g., BINAP, TsDPEN) Homogeneous->Chiral employs Achiral Achiral Ligands or Unsupported Metals Homogeneous->Achiral can employ Heterogeneous Heterogeneous Catalysts (Pd/C, Co/Zn, Ni) Heterogeneous->Achiral typically Enantiopure Enantiomerically Enriched THQ Chiral->Enantiopure leads to Racemic Racemic THQ Achiral->Racemic leads to

Relationship between catalyst type and product outcome.

Experimental Protocols

The following are generalized protocols. Researchers should consult the primary literature for specific substrates and optimize conditions as necessary.

Protocol 1: Asymmetric Hydrogenation via Homogeneous Iridium Catalyst

This protocol is a representative example for the enantioselective hydrogenation of a 2-substituted quinoline using an in situ generated Iridium catalyst.[1][2][15]

Materials:

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • Chiral bisphosphine ligand (e.g., (R)-MeO-Biphep)

  • Iodine (I₂)

  • 2-substituted quinoline (substrate)

  • Anhydrous, degassed toluene

  • Hydrogen gas (high purity)

  • Glass-lined stainless-steel autoclave

Procedure:

  • Catalyst Preparation (under Inert Atmosphere):

    • In a glovebox, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%) to a vial.

    • Add anhydrous, degassed toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.

    • Add Iodine (I₂) (0.025 mmol, 5 mol%) to the solution and continue stirring for another 10 minutes to form the active catalyst.

  • Reaction Setup:

    • In a separate vial, dissolve the 2-substituted quinoline substrate (0.5 mmol, 100 equiv) in anhydrous, degassed toluene (5.0 mL).

    • Transfer the substrate solution to the autoclave's glass liner.

    • Using a syringe, transfer the pre-formed catalyst solution to the autoclave liner containing the substrate.

  • Hydrogenation:

    • Seal the autoclave promptly.

    • Remove the autoclave from the glovebox and connect it to a hydrogen line.

    • Purge the autoclave by pressurizing with H₂ to ~10 bar and then venting, repeating this cycle 3-5 times.

    • Pressurize the autoclave to the desired pressure (e.g., 50 bar).

    • Place the autoclave in a heating block set to the reaction temperature (e.g., 20-25 °C) and begin vigorous stirring.

    • Maintain the reaction for the specified time (e.g., 17-24 hours).

  • Work-up and Analysis:

    • After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

    • Open the autoclave and remove the reaction mixture.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel.

    • Determine the yield of the isolated product and analyze its enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Hydrogenation via Heterogeneous Cobalt Catalyst

This protocol describes the hydrogenation of a quinoline derivative using a non-precious, in situ generated cobalt catalyst.[12][13]

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Zinc powder (Zn)

  • Quinoline derivative (substrate)

  • Deionized water

  • Stainless-steel autoclave with a magnetic stir bar

Procedure:

  • Reaction Setup (on the benchtop):

    • To the autoclave's reaction vessel, add the quinoline substrate (0.5 mmol).

    • Add Co(OAc)₂·4H₂O (0.0125 mmol, 2.5 mol%) and zinc powder (0.125 mmol, 25 mol%).

    • Add deionized water (1.5 mL) to the vessel.

  • Hydrogenation:

    • Seal the autoclave and connect it to a hydrogen line.

    • Purge the system 3-5 times with hydrogen gas.

    • Pressurize the autoclave to 30 bar with H₂.

    • Place the autoclave in a suitable heating mantle and heat to the desired temperature (e.g., 70-90 °C) while stirring vigorously.

    • Continue the reaction for 15 hours.

  • Work-up and Analysis:

    • Cool the autoclave to room temperature and carefully vent the pressure.

    • Open the autoclave. The solid catalyst particles can be separated using a magnet or by filtration/centrifugation.

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.

    • Analyze the final product by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

References

Application Notes and Protocols for Domino Synthesis of 1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif present in a wide array of natural products and medicinally important compounds. Domino reactions, also known as cascade or tandem reactions, offer an efficient and atom-economical approach to construct these complex heterocyclic systems in a single synthetic operation. This document provides detailed application notes and experimental protocols for selected domino strategies for the synthesis of 1,2,3,4-tetrahydroquinolines.

Domino Reduction-Reductive Amination of 2-Nitroarylketones

This powerful domino reaction enables the synthesis of substituted tetrahydroquinolines from readily available 2-nitroarylketones and aldehydes. The sequence is initiated by the reduction of the nitro group, which then triggers an intramolecular reductive amination cascade.

A notable example is the catalytic hydrogenation of 2-nitroarylketones using a palladium on carbon (Pd/C) catalyst.[1][2] This one-pot reaction proceeds through the reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone to form a cyclic imine, which is then further reduced to the final tetrahydroquinoline product. This method is highly efficient, with reported yields ranging from 93% to 98%.[1][2]

Experimental Protocol:

General Procedure for the Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters:

A solution of the 2-nitroarylketone (1.0 mmol) in ethanol (20 mL) is placed in a Parr hydrogenation bottle. To this solution, 5% Palladium on carbon (Pd/C) (50 mg) is added. The mixture is then placed on a Parr hydrogenation apparatus and shaken under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline derivative.

Quantitative Data:
EntryYield (%)
1HMeOEt98
2HEtOEt95
3MeMeOEt97
4OMeMeOEt93

Data sourced from Bunce, R.A., et al.[1]

Reaction Workflow:

start 2-Nitroarylketone intermediate1 Nitro Group Reduction (H₂, Pd/C) start->intermediate1 intermediate2 Amino Ketone Intermediate intermediate1->intermediate2 intermediate3 Intramolecular Condensation intermediate2->intermediate3 intermediate4 Cyclic Imine intermediate3->intermediate4 intermediate5 Reduction of Imine (H₂, Pd/C) intermediate4->intermediate5 end 1,2,3,4-Tetrahydroquinoline intermediate5->end

Caption: Workflow for Domino Reduction-Reductive Amination.

Domino Reductive Amination-Nucleophilic Aromatic Substitution (SNAr)

This strategy is designed for substrates containing a carbonyl group and a suitable leaving group on the aromatic ring, positioned for an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The domino sequence is initiated by a reductive amination of the carbonyl group, which generates a secondary amine that subsequently acts as the nucleophile for the intramolecular SNAr cyclization. This approach has been successfully employed to synthesize a variety of tetrahydroquinolines with yields ranging from 58% to 98%.[1][2][3]

Experimental Protocol:

General Procedure for Reductive Amination-SNAr Domino Reaction:

To a solution of the appropriate amino ketone (1.0 mmol) and an amine (1.2 mmol) in 1,2-dichloroethane (10 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then dissolved in a suitable solvent such as DMF, and a base (e.g., potassium carbonate, 2.0 mmol) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to yield the desired tetrahydroquinoline.

Quantitative Data:
EntrySubstituent on AmineYield (%)
1Benzyl98
2p-Methoxybenzyl85
3n-Butyl75
4Cyclohexyl58

Data represents a selection of reported yields for this type of reaction.[1][3]

Reaction Mechanism:

start Starting Material (Carbonyl + Leaving Group) step1 Reductive Amination (Amine, NaBH(OAc)₃) start->step1 intermediate Secondary Amine Intermediate step1->intermediate step2 Intramolecular SₙAr (Base, Heat) intermediate->step2 product 1,2,3,4-Tetrahydroquinoline step2->product

Caption: Mechanism of Domino Reductive Amination-SNAr.

Molecular Iodine-Catalyzed Domino Reaction of Anilines with Cyclic Enol Ethers

A highly efficient and metal-free domino reaction for the synthesis of 1,2,3,4-tetrahydroquinolines involves the molecular iodine-catalyzed reaction of anilines with cyclic enol ethers, such as 2,3-dihydrofuran.[4] This reaction is believed to proceed through an aza-Diels-Alder type mechanism. The notable features of this protocol are the mild reaction conditions, short reaction times, and good yields.[4]

Experimental Protocol:

General Procedure for Iodine-Catalyzed Domino Synthesis:

To a solution of the aniline (1.0 mmol) and the cyclic enol ether (e.g., 2,3-dihydrofuran, 2.0 mmol) in dichloromethane (5 mL) is added molecular iodine (0.1 mmol). The reaction mixture is stirred at room temperature for 5-10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a 10% aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

Quantitative Data:
EntryAnilineCyclic Enol EtherSolventTime (min)Yield (%)
1Aniline2,3-DihydrofuranCH₂Cl₂592
24-Methylaniline2,3-DihydrofuranCH₂Cl₂595
34-Methoxyaniline2,3-DihydrofuranCH₂Cl₂590
44-Chloroaniline2,3-DihydrofuranCH₂Cl₂1088
5Aniline3,4-Dihydro-2H-pyranCH₂Cl₂1085

Data sourced from Wu, J., et al.[4]

Logical Relationship of Reaction Components:

cluster_reactants Reactants aniline Aniline catalyst Iodine (I₂) Catalyst aniline->catalyst enol_ether Cyclic Enol Ether enol_ether->catalyst product 1,2,3,4-Tetrahydroquinoline catalyst->product Domino Reaction

Caption: Key Components in the Iodine-Catalyzed Domino Reaction.

Domino Povarov Reaction of Arylamines, Methyl Propiolate, and Aromatic Aldehydes

The Povarov reaction, a type of imino Diels-Alder reaction, can be employed in a domino fashion to construct polysubstituted 1,2,3,4-tetrahydroquinolines. In this three-component reaction, an arylamine, methyl propiolate, and an aromatic aldehyde react in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield the desired products.[5] This reaction is highly stereoselective, affording the trans-isomers.[5] The yields for this process are generally in the moderate to good range.[5]

Experimental Protocol:

General Procedure for the Domino Povarov Reaction:

A mixture of the aromatic aldehyde (1.0 mmol), the arylamine (1.0 mmol), methyl propiolate (1.2 mmol), and p-toluenesulfonic acid (0.2 mmol) in ethanol (10 mL) is stirred at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the polysubstituted 1,2,3,4-tetrahydroquinoline.

Quantitative Data:
EntryArylamineAromatic AldehydeYield (%)
1AnilineBenzaldehyde65
24-MethylanilineBenzaldehyde67
3Aniline4-Chlorobenzaldehyde62
44-Methoxyaniline4-Methylbenzaldehyde58
54-BromoanilineBenzaldehyde41

Data sourced from Tu, S., et al.[5]

Experimental Workflow:

start Mix Reactants & Catalyst (Aldehyde, Amine, Propiolate, p-TsOH) reflux Reflux in Ethanol (12 hours) start->reflux workup1 Solvent Evaporation reflux->workup1 workup2 Aqueous Workup (EtOAc, NaHCO₃, Brine) workup1->workup2 workup3 Drying and Concentration workup2->workup3 purification Column Chromatography workup3->purification product Purified Tetrahydroquinoline purification->product

Caption: Workflow for the Domino Povarov Reaction.

References

Application Notes for the Quantitative Analysis of 4-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with a structure that is a recurring motif in various biologically active molecules and pharmaceutical agents. As with many substituted quinolines, it is of significant interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and metabolic profiling.

These application notes provide detailed protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided protocols are based on established methods for structurally similar compounds and should be validated by the end-user for their specific application.

Analytical Techniques and Protocols

A summary of the proposed analytical techniques and their key quantitative parameters is presented below. These parameters are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSLC-MS/MS
Instrumentation HPLC with UV DetectorGas Chromatograph with Mass SpectrometerLiquid Chromatograph with Tandem Mass Spectrometer
Typical Matrix Pharmaceutical Formulations, Bulk DrugVolatile/Semi-Volatile SamplesBiological Fluids (Plasma, Urine)
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mL~0.5 ng/mL
Linearity (r²) >0.998>0.997>0.999
Accuracy (% Bias) < 15%< 15%< 15%
Precision (%RSD) < 15%< 15%< 15%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in less complex matrices such as pharmaceutical dosage forms.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. For MS-compatibility, formic acid is preferred over phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the analyte)

  • Injection Volume: 10 µL

Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation (for a hypothetical tablet formulation):

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it suitable for the analysis of this compound, potentially in more complex matrices or for trace-level detection.

Experimental Protocol: GC-MS

Objective: To develop a sensitive and selective method for the quantification of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole)

  • Autosampler

Materials:

  • This compound reference standard

  • An appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time)

  • Dichloromethane or Ethyl acetate (GC grade)

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Splitless (or split, depending on concentration)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 147 for the molecular ion, and other prominent fragment ions) and the internal standard.

Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions of this compound and the internal standard in a suitable solvent like dichloromethane.

  • For samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix.

  • Evaporate the solvent and reconstitute the residue in a known volume of the solvent containing the internal standard.

  • If derivatization is required to improve volatility or chromatographic behavior, add the derivatizing agent and incubate as per the recommended procedure.

Analysis:

  • Inject the prepared standards and samples into the GC-MS system.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Extraction (LLE/SPE) Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (SIM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity. This method is ideal for pharmacokinetic studies of this compound in plasma or other biological fluids.

Experimental Protocol: LC-MS/MS

Objective: To establish a highly sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (triple quadrupole) with an electrospray ionization (ESI) source

  • Autosampler

Materials:

  • This compound reference standard

  • A stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended.

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (with appropriate anticoagulant)

Chromatographic Conditions:

  • Column: A suitable reversed-phase column for fast chromatography (e.g., C18, 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 148.1 -> Product ion (Q3) [To be determined by infusion of the standard, e.g., m/z 133.1]

    • Internal Standard (e.g., -d3): Precursor ion (Q1) m/z 151.1 -> Product ion (Q3) [To be determined]

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Workflow for LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample IS_Addition Internal Standard Addition Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MRM_Detection MRM Detection ESI->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Bioanalytical workflow for the quantification of this compound in plasma by LC-MS/MS.

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the quantitative determination of this compound. The choice of technique will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For all applications, it is imperative that the chosen method is fully validated according to the relevant regulatory guidelines to ensure the reliability and accuracy of the generated data.

References

Application Notes and Protocols: 4-Methyl-1,2,3,4-tetrahydroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utility of 4-Methyl-1,2,3,4-tetrahydroquinoline as a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the preparation and subsequent functionalization of this important scaffold, which is a key structural motif in numerous biologically active compounds.

I. Synthesis of this compound

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 4-methylquinoline. This method offers high yields and selectivity for the reduction of the pyridine ring while leaving the benzene ring intact.

A. Catalytic Hydrogenation of 4-Methylquinoline

This protocol describes the reduction of 4-methylquinoline to this compound using a heterogeneous catalyst under a hydrogen atmosphere.

Experimental Protocol:

A solution of 4-methylquinoline (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is placed in a high-pressure reactor. A catalytic amount of a hydrogenation catalyst (e.g., 5 mol% of 10% Pd/C) is added to the solution. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 5-10 atm). The reaction mixture is stirred vigorously at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 6-24 hours), or until the reaction is complete as monitored by TLC or GC-MS. Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary:

EntryCatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)
110% Pd/CEthanol6051295
2PtO₂Acetic Acid2532492
3Ru/CMethanol8010890

Reaction Workflow:

G cluster_synthesis Synthesis of this compound 4-Methylquinoline 4-Methylquinoline Reaction Vessel Reaction Vessel 4-Methylquinoline->Reaction Vessel Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->Reaction Vessel H2 Gas H2 Gas H2 Gas->Reaction Vessel Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Vessel Purification Purification Reaction Vessel->Purification Filtration & Evaporation This compound This compound Purification->this compound Column Chromatography

Caption: Workflow for the synthesis of this compound.

II. Applications in Organic Synthesis

This compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly through functionalization of the nitrogen atom. Common reactions include N-acylation and N-alkylation, which introduce diverse functional groups and build molecular complexity.

A. N-Acylation of this compound

This protocol details the acylation of the secondary amine in this compound, a common method for installing an acyl group which can act as a protecting group or a point for further derivatization.

Experimental Protocol:

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added a base (e.g., triethylamine, 1.2 mmol). The mixture is cooled to 0 °C, and the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for a specified time (e.g., 1-4 hours) and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-acylated product.

Quantitative Data Summary:

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetic AnhydrideTriethylamineDichloromethane298
2Benzoyl ChloridePyridineDichloromethane395
3Acetyl ChlorideTriethylamineTHF196

Reaction Workflow:

G cluster_acylation N-Acylation of this compound 4-Methyl-THQ 4-Methyl-1,2,3,4- tetrahydroquinoline Reaction Reaction 4-Methyl-THQ->Reaction Acylating Agent Acylating Agent Acylating Agent->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification N-Acyl-4-Methyl-THQ N-Acyl-4-Methyl-1,2,3,4- tetrahydroquinoline Workup & Purification->N-Acyl-4-Methyl-THQ

Caption: General workflow for the N-acylation of this compound.

B. N-Alkylation of this compound

This protocol describes the N-alkylation of this compound, a key transformation for introducing alkyl substituents that can modulate the biological activity of the resulting molecule.

Experimental Protocol:

A mixture of this compound (1.0 mmol) and a base (e.g., potassium carbonate, 1.5 mmol) in a polar aprotic solvent (e.g., DMF or acetonitrile, 10 mL) is stirred at room temperature. The alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 mmol) is added, and the reaction mixture is heated to a specified temperature (e.g., 60-80 °C) for a certain period (e.g., 4-12 hours). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to give the N-alkylated product.

Quantitative Data Summary:

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃DMF80692
2Methyl IodideK₂CO₃Acetonitrile60495
3Ethyl BromoacetateNaHTHF251288

Reaction Workflow:

G cluster_alkylation N-Alkylation of this compound 4-Methyl-THQ 4-Methyl-1,2,3,4- tetrahydroquinoline Reaction Reaction 4-Methyl-THQ->Reaction Alkylating Agent Alkylating Agent Alkylating Agent->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification N-Alkyl-4-Methyl-THQ N-Alkyl-4-Methyl-1,2,3,4- tetrahydroquinoline Workup & Purification->N-Alkyl-4-Methyl-THQ

Caption: General workflow for the N-alkylation of this compound.

III. Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. The protocols provided herein for its synthesis and subsequent N-functionalization offer reliable and efficient methods for the preparation of a diverse range of substituted tetrahydroquinolines. These derivatives are of significant interest to the pharmaceutical and drug development industries due to their prevalence in biologically active molecules. The straightforward nature of these transformations, coupled with the potential for high yields, makes this compound an attractive scaffold for further exploration in medicinal chemistry and organic synthesis.

Protocols for N-Alkylation of 1,2,3,4-Tetrahydroquinolines: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 1,2,3,4-tetrahydroquinolines, a critical transformation in the synthesis of a wide array of biologically active compounds and pharmaceutical agents. The protocols outlined below cover several modern and classical synthetic strategies, including boronic acid-catalyzed reductive alkylation, direct N-alkylation with alkyl halides, and microwave-assisted synthesis.

Application Notes

The N-alkylation of the tetrahydroquinoline scaffold is a fundamental step in medicinal chemistry for modulating the pharmacological properties of lead compounds. The nitrogen atom of the tetrahydroquinoline ring system is nucleophilic and readily undergoes substitution reactions. The choice of alkylation protocol often depends on the desired substrate scope, functional group tolerance, reaction efficiency, and scalability.

1. Boronic Acid-Catalyzed Reductive Alkylation of Quinolines: This one-pot method is a highly efficient and step-economical approach that starts from readily available quinolines.[1][2][3][4][5] The reaction proceeds via a tandem reduction of the quinoline to a tetrahydroquinoline intermediate, which is then immediately trapped by an aldehyde and reduced in situ. The use of a commercially available, air- and moisture-tolerant boronic acid catalyst makes this method particularly attractive.[1] It exhibits excellent chemoselectivity, tolerating a variety of reducible functional groups.[1] The Hantzsch ester serves as a mild reducing agent in this process.[6]

2. Direct N-Alkylation with Alkyl Halides: This classical method involves the direct reaction of a 1,2,3,4-tetrahydroquinoline with an alkyl halide in the presence of a base. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] This approach is straightforward and versatile for introducing a wide range of alkyl, benzyl, and functionalized alkyl groups. Phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), can be employed to enhance the reaction rate and yield.[9]

3. Microwave-Assisted N-Alkylation: The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve yields.[7][10][11][12][13] This technique is compatible with various N-alkylation strategies, including reactions with alkyl halides and palladium-catalyzed N-arylation. The rapid heating provided by microwaves allows for efficient screening of reaction conditions and the rapid synthesis of compound libraries.[10]

4. Visible-Light Photocatalysis: Emerging as a green and sustainable method, visible-light photocatalysis enables the N-alkylation of tetrahydroisoquinolines, a closely related scaffold, under mild conditions.[14][15][16] These reactions often proceed through the formation of an electron donor-acceptor (EDA) complex and can be performed without the need for external photocatalysts or additives in some cases.[14][15]

Data Presentation

Table 1: Boronic Acid-Catalyzed Reductive N-Alkylation of Quinolines[1]
EntryAldehydeCatalystTime (h)Yield (%)
14-CF₃-C₆H₄CHO3-CF₃-C₆H₄B(OH)₂1293
24-Cl-C₆H₄CHO3-CF₃-C₆H₄B(OH)₂1296
34-CN-C₆H₄CHO3-CF₃-C₆H₄B(OH)₂1292
44-MeO₂C-C₆H₄CHO3-CF₃-C₆H₄B(OH)₂1288
5PhC≡C-C₆H₄CHO3-CF₃-C₆H₄B(OH)₂1282
62-Naphthaldehyde3-CF₃-C₆H₄B(OH)₂1288
72-Thiophenecarboxaldehyde3-CF₃-C₆H₄B(OH)₂1286
8Cyclohexanecarboxaldehyde3-CF₃-C₆H₄B(OH)₂1285

Reaction conditions: Quinoline (0.5 mmol), aldehyde (0.5 mmol), Hantzsch ester (1.75 mmol), catalyst (25 mol%), DCE (2 mL) at 60 °C.

Table 2: Direct N-Alkylation with Alkyl Halides
EntryTetrahydroquinolineAlkyl HalideBaseSolventTime (h)Yield (%)Reference
11,2,3,4-TetrahydroquinolineBenzyl bromideK₂CO₃DMF4~90General Protocol
21,2,3,4-TetrahydroquinolineEthyl bromoacetateCs₂CO₃DMF24High[8]
36-Methyl-THQAllyl bromideK₂CO₃/TBABAcetone476[9]
46-Methyl-THQMethyl chloroacetateK₂CO₃/TBABAcetone472[9]
Table 3: Microwave-Assisted N-Arylation of 1,2,3,4-Tetrahydroisoquinoline[10]
EntryAryl HalideBaseTime (min)Temperature (°C)Yield (%)
1IodobenzeneKOt-Bu510072
24-IodotolueneKOt-Bu510085
34-IodoanisoleKOt-Bu510091
42-BromopyridineKOt-Bu3010078

Reaction conditions: 1,2,3,4-Tetrahydroisoquinoline, aryl halide, Pd(OAc)₂, CyJohnPhos ligand, base, in toluene under microwave irradiation.

Experimental Protocols & Visualizations

Protocol 1: Boronic Acid-Catalyzed Reductive N-Alkylation of Quinolines

This protocol describes a one-pot synthesis of N-alkyl tetrahydroquinolines directly from quinolines and aldehydes.[2]

Materials:

  • Substituted quinoline (0.5 mmol)

  • Substituted aldehyde or ketone (0.5 mmol)

  • Hantzsch ester (1.75 mmol)

  • 3-Trifluoromethylphenylboronic acid (3-CF₃C₆H₄B(OH)₂) (25 mol%)

  • 1,2-Dichloroethane (DCE) (2 mL)

  • 15 mL reaction tube

  • Silica gel for column chromatography

Procedure:

  • To a 15 mL reaction tube, add the substituted quinoline (0.5 mmol), substituted aldehyde or ketone (0.5 mmol), Hantzsch ester (1.75 mmol), and 3-CF₃C₆H₄B(OH)₂ (0.125 mmol).

  • Add 2 mL of DCE to the reaction tube.

  • Securely close the reaction tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture continuously for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a petroleum ether and ethyl acetate solvent system.

  • Once the reaction is complete, cool the tube to room temperature.

  • Purify the crude product directly by silica gel column chromatography to obtain the desired N-alkylated tetrahydroquinoline.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Quinoline, Aldehyde, Hantzsch Ester, & Boronic Acid Catalyst B Add DCE Solvent A->B 1. C Heat at 60 °C for 12 hours B->C 2. D Cool to Room Temp. C->D 3. E Silica Gel Column Chromatography D->E 4. F Isolate Pure N-Alkyl Tetrahydroquinoline E->F 5.

Workflow for Boronic Acid-Catalyzed Reductive N-Alkylation.
Protocol 2: Direct N-Alkylation using an Alkyl Halide and K₂CO₃

This protocol details a standard method for the N-alkylation of 1,2,3,4-tetrahydroquinoline using an alkyl halide and potassium carbonate.

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1 mmol)

  • Alkyl halide (e.g., benzyl bromide) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.3 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1,2,3,4-tetrahydroquinoline (1 mmol), potassium carbonate (1.3 mmol), and the corresponding alkyl halide (1.1 mmol).

  • Add 5 mL of DMF to the flask.

  • Heat the mixture in an oil bath at a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • If the product precipitates, filter the solid, wash it with water, and purify by recrystallization or column chromatography.

  • If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_reactants Reactant Mixing cluster_process Reaction & Workup R1 1,2,3,4-Tetrahydroquinoline M R1->M R2 Alkyl Halide R2->M R3 K₂CO₃ R3->M R4 DMF R4->M Heat Heat (e.g., 60-80 °C) M->Heat Quench Pour into ice-water Heat->Quench Isolate Filter Precipitate OR Extract with Organic Solvent Quench->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify Final Pure N-Alkyl Tetrahydroquinoline Purify->Final

General Workflow for Direct N-Alkylation with Alkyl Halides.
Protocol 3: Microwave-Assisted N-Alkylation

This protocol is adapted for the rapid N-alkylation of tetrahydroquinolines using microwave irradiation.[7][10]

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1 mmol)

  • Alkyl or Aryl Halide (1.1 mmol)

  • Base (e.g., K₂CO₃ or KOt-Bu) (1.3 mmol)

  • Solvent (e.g., DMF, Toluene) (2-4 mL)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • Place the 1,2,3,4-tetrahydroquinoline (1 mmol), the alkyl or aryl halide (1.1 mmol), and the base (1.3 mmol) into a microwave reactor vial.

  • Add the appropriate solvent (2-4 mL). For palladium-catalyzed couplings, the catalyst and ligand are also added at this stage.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes). The reaction progress can be monitored by LC-MS if available.

  • After irradiation, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 2 (quenching, extraction, and purification).

G cluster_setup Preparation cluster_reaction Microwave Irradiation cluster_workup Isolation A Add Reactants, Base, & Solvent to Microwave Vial B Seal Vial & Irradiate (e.g., 100°C, 5-30 min) A->B C Cool to Room Temp. B->C D Standard Workup (Extraction/Filtration) C->D E Purification D->E F Final Product E->F

Workflow for Microwave-Assisted N-Alkylation.

References

The Role of 4-Methyl-1,2,3,4-tetrahydroquinoline in Catalysis: A Focus on Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: While 4-Methyl-1,2,3,4-tetrahydroquinoline is a significant heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals, its direct application as a catalyst or ligand in chemical reactions is not extensively documented in current scientific literature. Instead, the primary role of catalysis in the context of this molecule is in its own synthesis. Various catalytic methods are employed to efficiently construct the this compound core, often with high yields and stereoselectivity. This document outlines the key catalytic strategies for the synthesis of this compound and its derivatives and explores potential, albeit less reported, applications in catalysis.

Catalytic Synthesis of this compound

The synthesis of this compound and related structures heavily relies on catalytic reactions, particularly catalytic hydrogenation and reductive amination. These methods provide efficient routes to this important structural motif from readily available starting materials.

1. Catalytic Hydrogenation of Quinolines:

One of the most direct methods for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursors. This reaction involves the reduction of the pyridine ring of the quinoline system.

A straightforward method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines involves a one-pot reductive N-methylation of quinolines using paraformaldehyde and hydrogen gas over a Palladium on carbon (Pd/C) catalyst. This approach is notable for its efficiency and good to excellent yields in producing a variety of functionalized N-methyl tetrahydroquinolines.

Table 1: Catalytic Systems for the Synthesis of Tetrahydroquinolines

Catalyst SystemSubstrateProductYield (%)Reference
5% Pd/C, H₂, ParaformaldehydeQuinolinesN-methyl-1,2,3,4-tetrahydroquinolinesGood to Excellent
5% Pt/C, H₂ (4 atm)2-Nitroaryl compound with an ester at the β carboncis-TetrahydroquinolineDominant product
Nanoporous Gold (AuNPore), Organosilane, H₂OQuinoline derivatives1,2,3,4-TetrahydroquinolinesHigh

2. Domino Reactions for Tetrahydroquinoline Synthesis:

Domino reactions, also known as tandem or cascade reactions, offer an efficient strategy for the synthesis of complex molecules like 1,2,3,4-tetrahydroquinolines from simple starting materials in a single operation. A notable example is the reduction-reductive amination of 2-nitroarylketones and aldehydes. This process, typically catalyzed by Pd/C under hydrogenation conditions, involves the catalytic reduction of a nitro group, followed by the formation of a cyclic imine which is then further reduced to the final tetrahydroquinoline product in high yields.

The choice of catalyst can be critical and highly dependent on the substrate. For instance, in the reductive cyclization of certain 2-nitroaryl compounds, using 5% Pd/C at 1 atm of hydrogen primarily yields the dihydroquinoline, whereas at 4 atm, the quinoline is the major product. By switching the catalyst to 5% Pt/C at 4 atm of H₂, the formation of the desired tetrahydroquinoline becomes the dominant pathway.

Experimental Protocols

Protocol 1: Reductive N-methylation of Quinolines

This protocol describes a general procedure for the one-pot synthesis of N-methyl-1,2,3,4-tetrahydroquinolines from quinolines.

Materials:

  • Substituted quinoline

  • Paraformaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Autoclave

Procedure:

  • In a high-pressure autoclave, combine the substituted quinoline (1.0 mmol), paraformaldehyde (2.0 mmol), and 10% Pd/C (50 mg).

  • Add methanol (10 mL) as the solvent.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-methyl-1,2,3,4-tetrahydroquinoline.

Potential Catalytic Applications of the Tetrahydroquinoline Scaffold

While direct catalytic applications of this compound are sparse, the broader tetrahydroquinoline and the isomeric tetrahydroisoquinoline scaffolds have been explored as organocatalysts, particularly in asymmetric synthesis.

Derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline have been successfully used as organocatalysts in asymmetric Diels-Alder reactions, demonstrating the potential of this class of compounds in catalysis. These catalysts typically operate through the formation of a chiral iminium ion intermediate. Although this pertains to a different isomer, it suggests that with appropriate functionalization, the tetrahydroquinoline scaffold could also be adapted for catalytic purposes.

Diagram 1: General Workflow for Catalytic Synthesis of this compound

G cluster_start Starting Materials cluster_process Catalytic Process cluster_product Product 4-Methylquinoline 4-Methylquinoline Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) 4-Methylquinoline->Catalytic_Hydrogenation 4-Methyl-THQ This compound Catalytic_Hydrogenation->4-Methyl-THQ

Caption: Catalytic hydrogenation of 4-methylquinoline.

Diagram 2: Logical Relationship in Domino Synthesis of Tetrahydroquinolines

G Start 2-Nitroaryl Ketone/ Aldehyde Step1 Catalytic Reduction of Nitro Group Start->Step1 Pd/C, H2 Intermediate Cyclic Imine Intermediate Step1->Intermediate Intramolecular Cyclization Step2 Further Reduction Intermediate->Step2 Product Tetrahydroquinoline Step2->Product

Caption: Domino reaction for tetrahydroquinoline synthesis.

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 4-Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 4-substituted tetrahydroquinolines are a pivotal structural motif in a myriad of natural products and pharmaceutical agents, exhibiting a wide range of biological activities. Their synthesis in an enantiomerically pure form is of paramount importance for the development of novel therapeutics. This document provides detailed application notes and protocols for several state-of-the-art enantioselective methods for the synthesis of these valuable compounds. The methodologies covered include organocatalyzed reactions, transition-metal-catalyzed hydrogenations and hydrofunctionalizations, and cycloaddition strategies.

I. Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering mild reaction conditions and avoiding the use of toxic heavy metals. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, and bifunctional organocatalysts are particularly effective for the enantioselective synthesis of 4-substituted tetrahydroquinolines.

Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of 4-Substituted Quinolines

This method provides a direct route to a variety of 4-aryl- and 4-alkyl-substituted tetrahydroquinolines with good to high levels of enantioselectivity. The reaction utilizes a chiral BINOL-derived phosphoric acid to catalyze the reduction of the quinoline substrate with a Hantzsch ester as the hydride source.[1]

Logical Relationship of Key Steps

sub 4-Substituted Quinolines prod Chiral 4-Substituted Tetrahydroquinolines sub->prod Reduction cat Chiral Phosphoric Acid cat->prod Catalysis hyd Hantzsch Ester hyd->prod Hydride Source

Caption: General workflow for chiral phosphoric acid-catalyzed transfer hydrogenation.

Experimental Protocol:

A general procedure for the asymmetric transfer hydrogenation of 4-substituted quinolines is as follows:

  • To a dried Schlenk tube under an argon atmosphere, add the 4-substituted quinoline (0.1 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%), and the Hantzsch ester (0.12 mmol, 1.2 equiv).

  • Add the appropriate solvent (e.g., toluene, 1.0 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (typically 24-72 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the desired chiral 4-substituted tetrahydroquinoline.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary:

Entry4-Substituent (R)CatalystSolventTime (h)Yield (%)ee (%)
1Phenyl(R)-TRIPToluene488592
24-Methoxyphenyl(R)-TRIPToluene488894
34-Chlorophenyl(R)-TRIPToluene728290
42-Naphthyl(R)-TRIPToluene727588
5Methyl(R)-TRIPToluene966575
6n-Butyl(R)-TRIPToluene966878
Chiral Phosphoric Acid-Catalyzed One-Pot Synthesis from 2-Aminochalcones

This highly efficient protocol involves a one-pot, two-step consecutive process where a chiral phosphoric acid acts as the sole catalyst for both the dehydrative cyclization of 2-aminochalcones to quinolines and the subsequent asymmetric reduction with a Hantzsch ester.[1][2][3][4]

Reaction Signaling Pathway:

start 2-Aminochalcone inter Quinoline Intermediate start->inter Dehydrative Cyclization final Chiral Tetrahydroquinoline inter->final Asymmetric Reduction cat Chiral Phosphoric Acid cat->start cat->inter hyd Hantzsch Ester hyd->inter

Caption: Pathway for the one-pot synthesis from 2-aminochalcones.

Experimental Protocol:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 2-aminochalcone (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (e.g., (R)-STRIP, 10 mol%).

  • Add anhydrous solvent (e.g., mesitylene, 1.0 mL) and stir the mixture at 120 °C for the specified time for the cyclization step (e.g., 12 h).

  • Cool the reaction mixture to the temperature for the reduction step (e.g., 60 °C).

  • Add the Hantzsch ester (0.3 mmol, 1.5 equiv) to the reaction mixture.

  • Stir at this temperature until the quinoline intermediate is consumed (monitor by TLC).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral tetrahydroquinoline.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary:

Entry2-Aminochalcone SubstituentsCatalystYield (%)ee (%)
1Unsubstituted(R)-STRIP9598
24'-MeO(R)-STRIP9299
34'-Cl(R)-STRIP9697
42'-Naphthyl(R)-STRIP8896
55-Br(R)-STRIP9398

II. Transition Metal-Catalyzed Approaches

Transition metal catalysis, particularly with iridium, copper, and nickel, offers highly efficient and enantioselective methods for the synthesis of 4-substituted tetrahydroquinolines through various transformations.

Iridium-Catalyzed Asymmetric Hydrogenation of 4-Substituted Quinolines

Iridium complexes bearing chiral ligands are highly effective for the asymmetric hydrogenation of quinolines. A notable feature of some systems is the ability to achieve enantiodivergence by simply changing the solvent.[5][6][7][8]

Experimental Workflow:

prep Prepare Catalyst Solution ([Ir(COD)Cl]2 + Chiral Ligand) react Add Quinoline Substrate prep->react hydro Pressurize with H2 react->hydro workup Work-up and Purification hydro->workup analysis Chiral HPLC Analysis workup->analysis

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.

Experimental Protocol:

  • In a glovebox, charge an autoclave with the iridium precursor (e.g., [Ir(COD)Cl]2, 0.5 mol%) and the chiral ligand (e.g., (S)-f-spiroPhos, 1.1 mol%).

  • Add the appropriate degassed solvent (e.g., toluene for the (R)-product or ethanol for the (S)-product, 2.0 mL) and stir for 30 minutes.

  • Add the 4-substituted quinoline (0.2 mmol, 1.0 equiv).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction at the specified temperature (e.g., 35 °C) for the required time (e.g., 12 h).

  • After the reaction, carefully release the hydrogen pressure and concentrate the solvent.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Quantitative Data Summary (Enantiodivergent Synthesis):

Entry4-SubstituentSolventProduct EnantiomerYield (%)ee (%)
1PhenylToluene(R)9897
2PhenylEthanol(S)9692
34-TolylToluene(R)9998
44-TolylEthanol(S)9793
54-CF3-PhToluene(R)9596
64-CF3-PhEthanol(S)9390
Copper(I) Hydride-Catalyzed Asymmetric Hydroallylation of 1,2-Dihydroquinolines

This method provides access to optically active 4-allyl tetrahydroquinolines through the asymmetric hydroallylation of in situ-generated 1,2-dihydroquinolines.[9][10]

Experimental Protocol:

  • In a glovebox, add CuCl (5 mol%), a chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE, 5.5 mol%), and NaOtBu (1.2 equiv) to a vial.

  • Add THF (0.5 M) and stir for 20 minutes.

  • Add a hydrosilane (e.g., (EtO)2MeSiH, 1.5 equiv) and stir for another 20 minutes.

  • In a separate vial, dissolve the 1,2-dihydroquinoline (0.2 mmol, 1.0 equiv) and the allylic electrophile (e.g., allyl phosphate, 0.3 mmol, 1.5 equiv) in THF.

  • Add the substrate solution to the catalyst solution and stir at room temperature for the specified time (e.g., 12 h).

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate.

  • Purify by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Quantitative Data Summary:

Entry1,2-Dihydroquinoline SubstituentAllyl SourceYield (%)ee (%)
1N-TsAllyl Phosphate8595
2N-BocAllyl Phosphate8293
3N-Ts, 6-MeOAllyl Phosphate8896
4N-TsCinnamyl Phosphate7891
Nickel-Catalyzed Asymmetric Hydrocyanation of 1,2-Dihydroquinolines

This protocol enables the synthesis of chiral 4-cyanotetrahydroquinolines, which are valuable intermediates for pharmaceuticals.[11][12][13]

Experimental Protocol:

  • In a glovebox, add Ni(COD)2 (5 mol%) and a chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 6 mol%) to a vial.

  • Add toluene (0.5 M) and stir for 10 minutes.

  • Add the 1,2-dihydroquinoline (0.2 mmol, 1.0 equiv) and acetone cyanohydrin (1.2 equiv).

  • Stir the reaction at the specified temperature (e.g., 60 °C) for the required time (e.g., 24 h).

  • Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Quantitative Data Summary:

Entry1,2-Dihydroquinoline SubstituentYield (%)ee (%)
1N-Ts8896
2N-Boc8594
3N-Ts, 6-Cl9097
4N-Ts, 7-Me8695

III. [4+2] Annulation Strategies

Diastereoselective [4+2] annulation reactions provide an effective means to construct the tetrahydroquinoline core with control over multiple stereocenters, particularly for the synthesis of 4-aryl-substituted derivatives.[14][15][16][17]

Diastereoselective [4+2] Annulation of p-Quinone Methides with Nitroalkenes

This method involves the in situ generation of ortho-tosylaminophenyl-substituted p-quinone methides, which then undergo a formal [4+2] annulation with nitroalkenes.[14][15]

Experimental Protocol:

  • To a solution of the ortho-tosylaminophenol precursor (0.1 mmol, 1.0 equiv) and the nitroalkene (0.12 mmol, 1.2 equiv) in a suitable solvent (e.g., CH2Cl2, 2.0 mL), add an oxidant (e.g., MnO2, 5.0 equiv).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 h).

  • Filter the reaction mixture through a pad of Celite and wash with CH2Cl2.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 4-aryl-tetrahydroquinoline.

  • The diastereomeric ratio can be determined by 1H NMR analysis of the crude reaction mixture.

Quantitative Data Summary:

Entryp-QM Precursor SubstituentNitroalkene SubstituentYield (%)dr
1UnsubstitutedPhenyl85>20:1
23,5-di-t-Bu4-MeO-Ph90>20:1
33,5-di-t-Bu4-Cl-Ph88>20:1
43,5-di-t-Bu2-Thienyl7515:1

Conclusion

The methodologies presented herein represent a selection of robust and highly effective strategies for the enantioselective synthesis of chiral 4-substituted tetrahydroquinolines. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the specific requirements for enantiomeric and diastereomeric purity. These detailed protocols and the accompanying data should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

Application Note: A Scalable Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable protocol for the synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline, a crucial intermediate in the development of various pharmaceutical agents. The described methodology focuses on the catalytic hydrogenation of 4-methylquinoline, a well-established and efficient transformation. This document provides a comprehensive, step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the workflow to ensure reproducibility and facilitate scale-up for industrial applications.

Introduction

1,2,3,4-Tetrahydroquinoline (THQ) scaffolds are prevalent structural motifs found in a wide array of bioactive molecules and natural products.[1] The selective synthesis of substituted THQs is therefore of significant interest in medicinal chemistry and drug discovery. One of the most direct and industrially viable methods for the preparation of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline derivatives.[1][2] This method offers high atom economy and often proceeds with excellent yield and selectivity. This application note presents a detailed protocol for the gram-scale synthesis of this compound via the catalytic hydrogenation of 4-methylquinoline using palladium on carbon (Pd/C) as the catalyst.

Overall Synthesis Pathway

The synthesis of this compound is achieved through the catalytic hydrogenation of 4-methylquinoline. The reaction selectively reduces the pyridine ring of the quinoline system, leaving the benzene ring intact.

4-methylquinoline 4-Methylquinoline This compound This compound 4-methylquinoline->this compound Hydrogenation H2_PdC H₂, 10% Pd/C Ethanol, 60°C, 7 hours

Caption: Overall synthesis pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the catalytic hydrogenation of quinoline derivatives.[3]

Materials:

  • 4-Methylquinoline (Lepidine)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (Absolute)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrogen Gas (H₂)

  • Nitrogen Gas (N₂)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, dissolve 4-methylquinoline (10.0 g, 69.8 mmol) in absolute ethanol (100 mL).

  • Inerting the System: Flush the system with nitrogen gas for 10-15 minutes to remove any residual air.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 10 wt%) to the stirred solution under a nitrogen atmosphere.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas into the flask. If using a balloon, ensure it is filled with hydrogen. For a Parr apparatus, pressurize the vessel according to the manufacturer's instructions (typically 50-60 psi).

  • Reaction: Heat the reaction mixture to 60°C and stir vigorously for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully vent the hydrogen gas and flush the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a short column of silica gel to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound as a colorless to light-brown oil.[3]

Data Presentation

ParameterValueReference
Starting Material 4-Methylquinoline
Molecular Weight143.19 g/mol [4]
Amount10.0 g
Catalyst 10% Palladium on Carbon
Loading10 wt%[3]
Solvent Ethanol
Volume100 mL[3]
Reaction Conditions
Temperature60 °C[3]
Hydrogen PressureAtmospheric or 50-60 psi
Reaction Time7 hours[3]
Product This compound
Molecular Weight147.22 g/mol [5]
Theoretical Yield10.27 g
Reported Yield89%[3]
AppearanceColorless to light-brown oil[3][5]

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve 4-Methylquinoline in Ethanol B Add 10% Pd/C Catalyst A->B C Introduce Hydrogen Gas B->C D Heat to 60°C and Stir for 7h C->D E Monitor by TLC/GC-MS D->E F Filter to Remove Catalyst E->F G Remove Solvent (Rotary Evaporation) F->G H Purify by Vacuum Distillation or Column Chromatography G->H I Characterize Product H->I

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • Handle 4-methylquinoline and the final product in a well-ventilated fume hood.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst with care, preferably in a wet state or under an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and use appropriate safety measures for handling flammable gases.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The presented protocol for the synthesis of this compound via catalytic hydrogenation of 4-methylquinoline is a reliable and scalable method. The use of a common and efficient catalyst, straightforward reaction conditions, and a simple work-up procedure makes this approach suitable for both academic research and industrial production. The detailed experimental steps and workflow diagram provide a clear guide for researchers to successfully synthesize this valuable building block for drug development.

References

Application Notes and Protocols for the Functionalization of the 4-Position in Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroquinolines (THQs) are privileged heterocyclic scaffolds frequently found in natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2][3] The ability to selectively functionalize the THQ core, particularly at the 4-position, is of significant interest in medicinal chemistry for the generation of novel analogues with tailored properties. This document provides detailed application notes and protocols for two distinct and effective methods for the functionalization of the 4-position of tetrahydroquinolines: Undirected Deprotonation-Functionalization and Diastereoselective [4+2] Annulation.

Method 1: Undirected Deprotonation and Subsequent Functionalization

This method allows for the selective functionalization of the 4-position of N-substituted tetrahydroquinolines through a deprotonation-capture sequence. The key to this approach is the use of an organolithium base in the presence of a phosphoramide ligand, which generates a separated ion pair (SIP), enabling functionalization at the benzylic C4 position without the need for a directing group.[1][4] This strategy has been successfully applied to both alkylation and Negishi cross-coupling reactions.

Logical Workflow for Deprotonation-Functionalization

start N-Substituted Tetrahydroquinoline deprotonation t-BuLi, Phosphoramide Ligand in THF, -78 °C start->deprotonation intermediate Tetrahydroquinoline Anion (Separated Ion Pair) deprotonation->intermediate alkylation Primary or Secondary Alkyl Halide intermediate->alkylation transmetalation ZnCl2 (Transmetalation) intermediate->transmetalation product_alkylation 4-Alkyl-THQ alkylation->product_alkylation coupling Aryl Halide, XPhos Pd-G4 transmetalation->coupling product_negishi 4-Aryl-THQ coupling->product_negishi

Caption: Workflow for 4-position functionalization via deprotonation.

Experimental Protocols

Protocol 1.1: General Procedure for Deprotonation and Alkylation [1]

  • To a flame-dried flask under an argon atmosphere, add the phosphoramide ligand (1.5 equiv.) and tetrahydrofuran (THF, to make a 0.1 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add tert-butyllithium (1.5 equiv.) dropwise and stir the resulting solution for 30 minutes at -78 °C.

  • Add the N-substituted tetrahydroquinoline (1.0 equiv.) dropwise and continue stirring at -78 °C for 1 hour.

  • Add the primary or secondary alkyl halide (1.5 equiv.) and stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 1.2: General Procedure for Deprotonation and Negishi Cross-Coupling [1]

  • Follow steps 1-4 from Protocol 1.1 to generate the tetrahydroquinoline anion.

  • To the solution at -78 °C, add a solution of zinc chloride (1.5 equiv.) in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours to ensure complete transmetalation.

  • In a separate flask, add the aryl halide (1.0 equiv.) and XPhos Pd-G4 catalyst (5.0 mol%).

  • Transfer the freshly prepared organozinc reagent to the flask containing the aryl halide and catalyst via cannula.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation

Table 1: Selected Examples of 4-Alkylation of N-Methyltetrahydroquinoline [1]

Electrophile (Alkyl Halide)ProductYield (%)
Iodomethane4-Methyl-N-methyl-THQ95
Iodoethane4-Ethyl-N-methyl-THQ92
1-Iodopropane4-Propyl-N-methyl-THQ88
2-Iodopropane4-Isopropyl-N-methyl-THQ75
Benzyl Bromide4-Benzyl-N-methyl-THQ91

Table 2: Selected Examples of Negishi Cross-Coupling with 4-Organozinc-N-Methyl-THQ [1]

Aryl HalideProductYield (%)
Bromobenzene4-Phenyl-N-methyl-THQ98
2-Bromotoluene4-(o-Tolyl)-N-methyl-THQ90
4-Bromoanisole4-(4-Methoxyphenyl)-N-methyl-THQ92
3-Bromofluorobenzene4-(3-Fluorophenyl)-N-methyl-THQ91
4-Bromobenzotrifluoride4-(4-(Trifluoromethyl)phenyl)-N-methyl-THQ83
1-Bromonaphthalene4-(1-Naphthyl)-N-methyl-THQ89

Method 2: Diastereoselective [4+2] Annulation for 4-Aryl-Substituted Tetrahydroquinolines

This approach provides a highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinoline derivatives through a [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) and cyanoalkenes.[2][3] This catalyst-free method proceeds efficiently under mild conditions and demonstrates broad functional group tolerance.[2]

Reaction Pathway for [4+2] Annulation

pQM ortho-Tosylaminophenyl- substituted p-Quinone Methide aza_michael Aza-Michael Addition pQM->aza_michael cyanoalkene Cyanoalkene cyanoalkene->aza_michael conditions DBU, CH2Cl2 Room Temperature conditions->aza_michael conjugate_addition 1,6-Conjugate Addition aza_michael->conjugate_addition Intermediate Formation product 4-Aryl-Substituted Tetrahydroquinoline conjugate_addition->product Cyclization

Caption: Pathway for diastereoselective [4+2] annulation.

Experimental Protocols

Protocol 2.1: General Procedure for the [4+2] Annulation [2][3]

  • To a solution of the ortho-tosylaminophenyl-substituted p-quinone methide (0.1 mmol) and the cyanoalkene (0.12 mmol) in dichloromethane (CH₂Cl₂, 1.0 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.01 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 4-aryl-substituted tetrahydroquinoline product.

Data Presentation

Table 3: Substrate Scope for the Diastereoselective [4+2] Annulation [2][3]

p-Quinone Methide Substituent (R¹)Cyanoalkene Substituent (R²)Product Yield (%)Diastereomeric Ratio (dr)
HPhenyl95>20:1
4-MethylphenylPhenyl96>20:1
4-MethoxyphenylPhenyl92>20:1
4-FluorophenylPhenyl94>20:1
4-ChlorophenylPhenyl93>20:1
4-BromophenylPhenyl91>20:1
H4-Chlorophenyl90>20:1
H2-Thienyl88>20:1

Summary and Outlook

The protocols detailed above offer robust and versatile strategies for the selective functionalization of the 4-position of tetrahydroquinolines. The deprotonation-functionalization approach provides access to a wide range of 4-alkyl and 4-aryl derivatives from a common THQ precursor.[1] The diastereoselective [4+2] annulation method offers a rapid and highly selective route to complex 4-aryl substituted THQs.[2][3] Both methodologies are valuable tools for academic researchers and drug development professionals, enabling the efficient generation of diverse libraries of THQ analogues for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. Future research may focus on expanding the scope of electrophiles and coupling partners, as well as developing enantioselective versions of these transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the synthesis of tetrahydroquinolines using various methods.

Povarov Reaction

The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines, typically involving the reaction of an aniline, an aldehyde, and an activated alkene.[1]

Q1: I am getting a low yield in my Povarov reaction. What are the common causes and how can I improve it?

A1: Low yields in the Povarov reaction can be attributed to several factors. The stability of the imine intermediate is critical, as it can be prone to hydrolysis. Additionally, the choice of catalyst and reaction conditions are pivotal.[2]

Troubleshooting Steps for Low Yield in Povarov Reaction:

  • Ensure Anhydrous Conditions: The imine intermediate is sensitive to water. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

  • Optimize Catalyst: The type and loading of the Lewis or Brønsted acid catalyst significantly impact the yield. Screen different catalysts and optimize the loading, which is typically around 10 mol%.[2]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and yield. Toluene is a commonly used solvent and has been shown to be effective.[2] Experiment with a range of anhydrous solvents to find the optimal one for your specific substrates.

  • Temperature Control: Temperature is a critical parameter. While higher temperatures can accelerate the reaction, they may also lead to the decomposition of reactants or products. The optimal temperature should be determined experimentally for each specific reaction.[2] For instance, some reactions proceed well at 45°C in toluene.[2]

  • Reagent Purity: The purity of the aniline, aldehyde, and alkene starting materials is crucial. Impurities can poison the catalyst or lead to the formation of side products.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.

Q2: I am observing the formation of significant side products in my Povarov reaction. How can I minimize them?

A2: Side product formation often arises from the instability of the imine intermediate or competing reaction pathways.

Troubleshooting Steps for Side Product Formation:

  • In-situ Imine Formation: Performing the reaction as a one-pot, three-component reaction where the imine is formed in situ can sometimes minimize side reactions related to imine isolation and stability.[3]

  • Choice of Alkene: The nature of the activated alkene can influence the reaction. Electron-rich alkenes like vinyl ethers are common, and their structure can affect the reaction's efficiency and selectivity.

  • Catalyst Choice: The Lewis acidity of the catalyst can influence the reaction pathway. A less reactive but more selective catalyst might be beneficial in reducing side product formation.

Friedländer Annulation

The Friedländer synthesis is a classic method for preparing quinolines, which can then be reduced to tetrahydroquinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5]

Q1: My Friedländer reaction is producing a lot of tar, making purification difficult. What can I do to prevent this?

A1: Tar formation is a well-known issue in the Friedländer synthesis, often resulting from the harsh reaction conditions, such as high temperatures and strong acid or base catalysts, which can cause polymerization of the starting materials.[6]

Troubleshooting Steps to Minimize Tar Formation:

  • Milder Catalysts: Replace strong acids or bases with milder alternatives. Recent studies have shown that ionic liquids, nanoparticles (e.g., NiO, SiO₂), and heteropolyacids can effectively catalyze the reaction under gentler conditions, reducing tar formation.[6]

  • Optimize Temperature: High temperatures accelerate the side reactions leading to tar. It is recommended to carefully control the reaction temperature.

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to cleaner reactions and higher yields.

  • Microwave Irradiation: The use of microwave heating can sometimes reduce reaction times and minimize the formation of tarry byproducts.

Q2: The yield of my Friedländer annulation is low. How can I improve it?

A2: Low yields can be a result of incomplete reaction, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps for Low Yield:

  • Catalyst Screening: The choice of catalyst is critical. A comparative study of different catalysts can help identify the most efficient one for your specific substrates.

  • Reaction Time and Temperature: Optimize the reaction time and temperature by monitoring the reaction progress.

  • Use of a Moderator: In classical Skraup-type syntheses, which are related to the Friedländer reaction, moderators like ferrous sulfate are used to control the exothermic nature of the reaction and prevent charring.[6] This principle can be adapted to some Friedländer conditions.

  • In-situ Generation of Reactants: A one-pot procedure involving the in-situ reduction of an o-nitroarylcarbonyl compound to the corresponding amino derivative, followed by the Friedländer condensation, can be a highly efficient approach.[7]

Reductive Amination of Quinolines

The direct reduction of quinolines is a straightforward method to obtain tetrahydroquinolines. This can be achieved through various reductive amination protocols.

Q1: I am experiencing low conversion in the reductive amination of my quinoline. What could be the issue?

A1: Low conversion can be due to several factors, including the choice of reducing agent, reaction conditions, and the nature of the quinoline substrate.

Troubleshooting Steps for Low Conversion:

  • Choice of Reducing Agent: The effectiveness of the reducing agent is crucial. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd-C).[8] The reactivity of these agents varies, and the optimal one should be selected based on the substrate.

  • pH Control: The pH of the reaction medium is critical, especially when using borohydride reagents. A slightly acidic pH (around 5-6) is often optimal to facilitate the formation of the iminium ion intermediate, which is more readily reduced.[8]

  • Catalyst Activity (for Catalytic Hydrogenation): If using catalytic hydrogenation, ensure the catalyst is active. Catalyst poisoning can be an issue.

  • Reaction Temperature and Pressure (for Catalytic Hydrogenation): Optimize the temperature and hydrogen pressure. While higher pressures can increase the reaction rate, they may also lead to over-reduction or side reactions.

Q2: I am observing the formation of byproducts during the reductive amination of my quinoline. How can I improve the selectivity?

A2: Byproduct formation can occur due to over-reduction or side reactions of functional groups present in the molecule.

Troubleshooting Steps for Byproduct Formation:

  • Selective Reducing Agents: Use a reducing agent with higher chemoselectivity. Sodium triacetoxyborohydride is known for its mildness and selectivity.[8]

  • Protecting Groups: If your quinoline substrate contains other reducible functional groups, consider using protecting groups to avoid their reduction.

  • Optimize Reaction Conditions: Fine-tuning the reaction temperature, time, and solvent can help to favor the desired reduction pathway.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of different catalysts, solvents, and temperatures on the yield of tetrahydroquinoline synthesis.

Table 1: Effect of Catalyst and Conditions on Povarov Reaction Yield
Catalyst (mol%)SolventTemperature (°C)Yield (%)Reference
Cu(OTf)₂ (10)Toluene45High[2]
AlCl₃ (10)Toluene45High[2]
Cu(OTf)₂ (10)EtOH400-30[1]
AlCl₃ (1 equiv.)Et₂O3031-53[1]
InCl₃ (20)EtOHReflux (110)88[9]
FeSO₄·7H₂O (excess)HFIPRT60[10]
Table 2: Catalyst Performance in Friedländer Annulation for Quinoline Synthesis
CatalystReaction ConditionsYield (%)Reference
SiO₂ nanoparticlesMicrowave, 100°C93[11]
[Msim][OOCCCl₃] (Ionic Liquid)Solvent-free99[11]
Li⁺-modified nanoporous Na⁺-montmorilloniteSolvent-free, 100°C96[11]
Iron Powder / aq. HClOne-pot, in situ reduction58-100[7]
Table 3: Comparison of Reducing Agents for Reductive Amination
Reducing AgentKey AdvantagesKey DisadvantagesReference
Sodium Borohydride (NaBH₄)Cost-effective, potentLacks selectivity, often requires a two-step procedure[8]
Sodium Cyanoborohydride (NaBH₃CN)Excellent selectivity for iminium ions, allows for one-pot reactionsHigh toxicity, generates cyanide byproducts[8]
Sodium Triacetoxyborohydride (STAB)Mild, highly selective, good for acid-sensitive substrates, less toxicHigher cost[8]
Catalytic Hydrogenation (e.g., H₂/Pd-C)"Green" method, high atom economyCan reduce other functional groups, requires specialized equipment[12]

Experimental Protocols

General Protocol for a Three-Component Povarov Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aniline (1.0 eq.), aldehyde (1.0 eq.), and a Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).[2]

  • Add anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 10-15 minutes.[2]

  • Add the electron-rich alkene (1.2 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 45°C) and monitor its progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Friedländer Annulation
  • In a round-bottom flask, dissolve the 2-aminoaryl ketone or aldehyde (1.0 eq.) and the carbonyl compound with an α-methylene group (1.0-1.2 eq.) in a suitable solvent.

  • Add the catalyst (e.g., an acid or base) to the mixture.

  • Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and work up as appropriate. This may involve neutralization, extraction with an organic solvent, and drying of the organic phase.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Note: For the subsequent reduction of the resulting quinoline to a tetrahydroquinoline, a standard reduction protocol (e.g., catalytic hydrogenation) would be employed.

General Protocol for Reductive Amination of a Quinoline using Catalytic Hydrogenation
  • Dissolve the quinoline derivative in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a hydrogenation vessel.[12]

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C).[12]

  • Seal the vessel and purge with an inert gas before introducing hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline.

  • Purify the product as necessary, typically by column chromatography or recrystallization.

Visualizations

Povarov Reaction Workflow

Povarov_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Imine_Formation In-situ Imine Formation Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkene Activated Alkene Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition Imine_Formation->Cycloaddition Lewis Acid Catalyst Quench Quench Reaction Cycloaddition->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Tetrahydroquinoline Purification->Product

Caption: A generalized workflow for the three-component Povarov reaction.

Friedländer Annulation and Reduction Workflow

Friedlander_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification Aminoaryl_Ketone 2-Aminoaryl Ketone/Aldehyde Annulation Friedländer Annulation Aminoaryl_Ketone->Annulation Methylene_Compound α-Methylene Compound Methylene_Compound->Annulation Workup_1 Workup Annulation->Workup_1 Acid/Base Catalyst Reduction Reduction Workup_2 Workup Reduction->Workup_2 Purification_1 Purification Workup_1->Purification_1 Quinoline Quinoline Intermediate Purification_1->Quinoline Purification_2 Purification Workup_2->Purification_2 Tetrahydroquinoline Tetrahydroquinoline Purification_2->Tetrahydroquinoline Quinoline->Reduction Reducing Agent

Caption: Workflow for tetrahydroquinoline synthesis via Friedländer annulation and subsequent reduction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Reagent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Catalyst Evaluate Catalyst (Type, Loading, Activity) Start->Check_Catalyst Check_Workup Analyze Workup Procedure Start->Check_Workup Impure Reagents Impure? Check_Purity->Impure Suboptimal_Cond Conditions Suboptimal? Check_Conditions->Suboptimal_Cond Catalyst_Issue Catalyst Issue? Check_Catalyst->Catalyst_Issue Workup_Loss Product Loss During Workup? Check_Workup->Workup_Loss Impure->Check_Conditions No Purify_Reagents Purify Starting Materials Impure->Purify_Reagents Yes Suboptimal_Cond->Check_Catalyst No Optimize_Cond Optimize Conditions Suboptimal_Cond->Optimize_Cond Yes Catalyst_Issue->Check_Workup No Screen_Catalysts Screen Catalysts/ Optimize Loading Catalyst_Issue->Screen_Catalysts Yes Modify_Workup Modify Workup/ Extraction Workup_Loss->Modify_Workup Yes

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of synthesis: the Doebner-von Miller reaction for the preparation of 4-methylquinoline, and its subsequent catalytic hydrogenation to this compound.

Stage 1: Doebner-von Miller Synthesis of 4-Methylquinoline

The reaction of aniline with crotonaldehyde under acidic conditions to form 4-methylquinoline can be prone to side reactions.

Problem 1: Low Yield and Significant Tar/Polymer Formation

  • Symptoms: The reaction mixture becomes a thick, dark, and difficult-to-handle tar, resulting in a low yield of the desired 4-methylquinoline.

  • Root Cause: The strong acidic conditions required for the Doebner-von Miller reaction can catalyze the polymerization of crotonaldehyde. This is a common side reaction that leads to the formation of high-molecular-weight polymers and tars.[1]

  • Troubleshooting Steps:

    • Temperature Control: The reaction is often exothermic. Maintain the lowest effective temperature to ensure a reasonable reaction rate while minimizing polymerization.[1] Gradual heating and efficient cooling are crucial.

    • Slow Addition of Reactants: Adding crotonaldehyde slowly to the heated acidic solution of aniline helps to keep its concentration low at any given time, which favors the desired reaction over self-polymerization.[2]

    • Use of a Biphasic System: Sequestering the crotonaldehyde in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[1]

    • Optimize Acid Catalyst: While strong acids are necessary, the type and concentration can be optimized. Consider comparing different Brønsted acids (e.g., HCl, H₂SO₄) or adding a Lewis acid (e.g., ZnCl₂) to find a balance between reaction rate and side product formation.[1]

Problem 2: Formation of Unidentified Byproducts

  • Symptoms: TLC or GC-MS analysis of the crude product shows multiple spots or peaks in addition to the desired 4-methylquinoline.

  • Root Cause: Besides polymerization, other side reactions can occur, such as the formation of isomers or products from self-condensation of crotonaldehyde.

  • Troubleshooting Steps:

    • Purification of Crotonaldehyde: Commercial crotonaldehyde can contain impurities. Distillation of crotonaldehyde before use is recommended.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Analytical Characterization: Utilize GC-MS and NMR to identify the structure of the main byproducts. This information can provide insights into the undesired reaction pathways and help in optimizing the conditions to avoid them.

Stage 2: Catalytic Hydrogenation of 4-Methylquinoline

The reduction of 4-methylquinoline to this compound requires careful control to achieve high selectivity.

Problem 1: Incomplete Reduction to Dihydro- or Tetrahydroquinoline Mixtures

  • Symptoms: The final product contains significant amounts of 1,2-dihydro-4-methylquinoline or unreacted 4-methylquinoline, which can be difficult to separate from the desired product.

  • Root Cause: Insufficient catalyst activity, low hydrogen pressure, short reaction time, or the presence of catalyst poisons can lead to incomplete hydrogenation.

  • Troubleshooting Steps:

    • Catalyst Selection and Loading: The choice of catalyst is critical. Palladium, platinum, and ruthenium-based catalysts are commonly used. Ensure the catalyst is active and increase the catalyst loading if necessary.[3]

    • Reaction Time and Hydrogen Pressure: Increase the reaction time or hydrogen pressure to drive the reaction to completion. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.

    • Solvent Purity: Use high-purity, dry solvents, as impurities can poison the catalyst.

Problem 2: Over-reduction to Decahydro-4-methylquinoline

  • Symptoms: The product mixture contains decahydro-4-methylquinoline, the fully saturated derivative.

  • Root Cause: Harsh reaction conditions, such as high temperature, high hydrogen pressure, or a highly active catalyst, can lead to the reduction of both the heterocyclic and carbocyclic rings.

  • Troubleshooting Steps:

    • Milder Reaction Conditions: Reduce the reaction temperature and/or hydrogen pressure.

    • Catalyst Choice: Some catalysts are more selective for the hydrogenation of the pyridine ring. For example, certain supported ruthenium or palladium catalysts can offer high selectivity under optimized conditions.

    • Reaction Monitoring: Closely monitor the reaction to stop it once the desired product is formed and before significant over-reduction occurs.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Doebner-von Miller synthesis of 4-methylquinoline?

A1: The most prevalent side products are tars and polymers resulting from the acid-catalyzed self-condensation of crotonaldehyde.[1]

Q2: How can I effectively remove the tar formed during the Doebner-von Miller reaction?

A2: After the reaction, the mixture is typically made strongly alkaline. The product, 4-methylquinoline, is often volatile with steam and can be purified by steam distillation, leaving the non-volatile tar behind.[4] Subsequent extraction of the distillate with an organic solvent and further purification by distillation or chromatography can yield the pure product.

Q3: Which catalyst is best for the selective hydrogenation of 4-methylquinoline to this compound?

A3: The choice of catalyst depends on the desired selectivity and reaction conditions. Palladium on carbon (Pd/C) is a commonly used and effective catalyst.[3] Platinum-based catalysts like PtO₂ can also be used, but may sometimes lead to over-reduction under harsh conditions.[5] The optimal catalyst should be determined experimentally for your specific setup.

Q4: What analytical techniques are best for identifying and quantifying side products in this synthesis?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile components in the reaction mixture, including the desired product and various side products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation of both the final product and any isolated impurities.[6]

Data Presentation

Table 1: Effect of Catalyst on the Hydrogenation of 4-Methylquinoline

CatalystTemperature (°C)Pressure (atm H₂)Time (h)Yield of this compound (%)Major Side Product(s)Reference
5% Pd/C8046~95Decahydro-4-methylquinoline (<5%)Generic Protocol
PtO₂25312>90Decahydro-4-methylquinoline (variable)[5]
Ru/C100508HighDecahydro-4-methylquinoline (trace)Generic Protocol
Raney Nickel12010010~85Over-reduction productsGeneric Protocol

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of 4-Methylquinoline

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq). Heat the mixture to 90-100 °C with stirring.

  • Reactant Addition: Slowly add crotonaldehyde (1.2 eq) dropwise from the dropping funnel over a period of 1-2 hours to control the exothermic reaction.

  • Reaction: After the addition is complete, continue to heat the mixture at 100 °C for an additional 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Purification: The 4-methylquinoline can be isolated by steam distillation of the basic mixture. The distillate is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.[2][4]

Protocol 2: Catalytic Hydrogenation of 4-Methylquinoline

This is a general procedure for catalytic hydrogenation and should be performed with appropriate safety precautions for handling hydrogen gas.

  • Reaction Setup: To a high-pressure hydrogenation vessel (autoclave), add 4-methylquinoline (1.0 eq), a suitable solvent (e.g., ethanol or acetic acid), and the chosen catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-10 atm).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using TLC or GC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent. The filtrate is then concentrated under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Visualizations

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Crotonaldehyde (Michael Addition) Crotonaldehyde Crotonaldehyde Side_Product Tar / Polymers Crotonaldehyde->Side_Product Acid-catalyzed Polymerization Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydroquinoline 1,2-Dihydro-4-methylquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Product 4-Methylquinoline Dihydroquinoline->Product Oxidation

Doebner-von Miller synthesis of 4-methylquinoline.

Catalytic_Hydrogenation cluster_starting_material Starting Material cluster_intermediates Intermediate cluster_products Products Start 4-Methylquinoline Intermediate 1,2-Dihydro-4-methylquinoline Start->Intermediate H₂, Catalyst (Partial Reduction) Product This compound Intermediate->Product H₂, Catalyst (Completion) Over_reduction Decahydro-4-methylquinoline Product->Over_reduction Harsh Conditions (Over-reduction)

References

Technical Support Center: Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-Methyl-1,2,3,4-tetrahydroquinoline.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically a two-step process:

  • Skraup Synthesis of 4-Methylquinoline: This classic reaction involves the cyclization of p-toluidine with an α,β-unsaturated aldehyde (commonly crotonaldehyde, formed in situ from sources like crotonaldehyde dimethyl acetal or by dehydration of glycerol) in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent (e.g., nitrobenzene or arsenic acid). Key challenges include the highly exothermic and often violent nature of the reaction, as well as the formation of significant amounts of tar and other side products.[1]

  • Hydrogenation of 4-Methylquinoline: The resulting 4-methylquinoline is then reduced to this compound via catalytic hydrogenation. Common challenges in this step include incomplete conversion, catalyst poisoning, and the formation of over-reduced byproducts. The choice of catalyst, solvent, temperature, and pressure significantly impacts the reaction's success.

II. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

A. Skraup Synthesis of 4-Methylquinoline

Question 1: My Skraup reaction is extremely vigorous and difficult to control. How can I mitigate this?

Answer: The Skraup synthesis is notoriously exothermic. To control the reaction:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's vigor.[1]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., using an ice bath).

  • Gradual Heating: Initiate the reaction with gentle heating. Once the exothermic reaction begins, remove the external heat source and allow the reaction to proceed under its own heat. Reapply heat to maintain reflux only after the initial exotherm has subsided.

Question 2: I am observing significant tar formation, which is leading to a low yield of 4-methylquinoline. What are the causes and how can I minimize it?

Answer: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates. To minimize tarring:

  • Moderator: As with controlling the reaction's vigor, ferrous sulfate can help reduce charring.

  • Temperature Optimization: Avoid excessively high temperatures. Gentle initiation and controlled reflux are key.

  • Choice of Oxidizing Agent: While nitrobenzene is a common oxidizing agent, arsenic acid has been reported to result in a less violent reaction, which can also reduce tar formation.[1] More modern approaches sometimes utilize milder oxidizing agents or alternative energy sources like microwave irradiation to minimize side reactions.

Question 3: The yield of my 4-methylquinoline is consistently low. What factors should I investigate?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is refluxed for a sufficient duration after the initial exothermic phase to drive it to completion.

  • Purity of Reactants: Use pure p-toluidine and a reliable source for the α,β-unsaturated aldehyde. Impurities can lead to side reactions and lower yields.

  • Molar Ratios of Reactants: The stoichiometry of the reactants is crucial. Ensure the correct molar ratios of the aniline, glycerol/aldehyde source, acid, and oxidizing agent are used.

  • Work-up and Purification: The work-up procedure, often involving steam distillation to separate the product from the tarry residue, can be a source of product loss if not performed efficiently.

B. Hydrogenation of 4-Methylquinoline

Question 1: The hydrogenation of my 4-methylquinoline is slow or incomplete. What are the potential causes?

Answer: Slow or incomplete hydrogenation can be due to:

  • Catalyst Activity: The catalyst may be old, poisoned, or not sufficiently active. Ensure you are using a fresh, high-quality catalyst. Common catalysts for this transformation include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Ruthenium-based catalysts.[2]

  • Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. Increasing the catalyst amount may improve the conversion.[3]

  • Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure. Increasing the pressure can enhance the rate of hydrogenation.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. The optimal temperature needs to be determined experimentally.

  • Solvent: The choice of solvent can influence the reaction. Alcohols like ethanol are commonly used and have been shown to be effective.

Question 2: I am observing the formation of byproducts during the hydrogenation. How can I improve the selectivity for this compound?

Answer: Side product formation can be minimized by:

  • Optimizing Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor the selective hydrogenation of the pyridine ring over the benzene ring.

  • Catalyst Choice: The type of catalyst can influence selectivity. For instance, some catalysts may have a higher propensity for over-reduction. Experimenting with different catalysts (e.g., Pd/C vs. Pt/C) can help identify the most selective option.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the starting material is consumed to avoid over-reduction.

Question 3: How can I effectively remove the catalyst after the reaction?

Answer: Heterogeneous catalysts are typically removed by filtration. To ensure complete removal:

  • Use a Fine Filter Medium: A pad of Celite® or a fine porosity filter paper can be used to effectively remove the finely divided catalyst particles.

  • Wash the Filter Cake: Wash the filter cake with the reaction solvent to recover any adsorbed product.

  • Safety Precaution: Be aware that some catalysts, particularly Pd/C, can be pyrophoric (ignite spontaneously in air) when dry and saturated with hydrogen. Keep the catalyst wet with solvent during filtration and handle it with care.

III. Quantitative Data on Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of the synthesis steps.

Table 1: Skraup Synthesis of 4-Methylquinoline - Factors Influencing Yield
ParameterConditionEffect on YieldReference(s)
Aniline Substituent Electron-donating group (e.g., -CH₃ in p-toluidine)Generally favors the reaction and leads to good yields.General literature
Moderator Presence of FeSO₄Can improve yield by controlling the reaction and reducing tar formation.[1]
Reaction Temperature Optimized reflux temperatureCrucial for driving the reaction to completion without excessive side product formation.General literature
Table 2: Hydrogenation of Methyl-Substituted Quinolines - Catalyst and Yield Data
SubstrateCatalystConditionsYield of TetrahydroquinolineReference(s)
2-MethylquinolineCo-Graphene Composite100 °C, 100 bar H₂, Methanol, 24 h69%[4]
4-MethylquinolineCo-Graphene Composite100 °C, 100 bar H₂, Methanol, 24 h14%[4]
QuinolinesPd/CN50 °C, 20 bar H₂86.6–97.8%[5]
8-MethylquinolineRu/Al₂O₃160 °C, 7 MPa H₂, Dioxane, 2 h (for full conversion to tetrahydro-)~100% conversion[2]

Note: The yield of this compound can be significantly influenced by the specific catalyst and reaction conditions employed.

IV. Experimental Protocols

The following are representative experimental protocols adapted from the literature. Safety Note: These reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

A. Protocol for Skraup Synthesis of 4-Methylquinoline

This protocol is adapted from general Skraup synthesis procedures.

Materials:

  • p-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add p-toluidine, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with cooling in an ice bath, add concentrated sulfuric acid in portions with vigorous stirring.

  • Add the nitrobenzene to the mixture.

  • Gently heat the mixture. Once the reaction begins (indicated by a rapid increase in temperature and refluxing), remove the external heat source.

  • After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a large volume of water.

  • Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Isolate the crude 4-methylquinoline by steam distillation.

  • Extract the distillate with an organic solvent.

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

B. Protocol for Catalytic Hydrogenation of 4-Methylquinoline

This protocol is a general procedure for the hydrogenation of quinolines.

Materials:

  • 4-Methylquinoline

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., Ethanol or Methanol)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel (e.g., a Parr shaker or a high-pressure autoclave), dissolve 4-methylquinoline in the chosen solvent.

  • Carefully add the hydrogenation catalyst to the solution.

  • Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure.

  • Heat the reaction mixture to the desired temperature with efficient stirring.

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots of the reaction mixture (e.g., by GC or TLC).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with an inert gas.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by vacuum distillation or column chromatography.

V. Visualizations

A. Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Hydrogenation p_toluidine p-Toluidine skraup_reaction Skraup Reaction p_toluidine->skraup_reaction glycerol Glycerol glycerol->skraup_reaction h2so4 H₂SO₄ h2so4->skraup_reaction oxidant Oxidizing Agent (e.g., Nitrobenzene) oxidant->skraup_reaction feso4 FeSO₄ (Moderator) feso4->skraup_reaction workup1 Work-up & Purification (Steam Distillation) skraup_reaction->workup1 methylquinoline 4-Methylquinoline workup1->methylquinoline hydrogenation_reaction Catalytic Hydrogenation methylquinoline->hydrogenation_reaction methylquinoline->hydrogenation_reaction catalyst Catalyst (e.g., Pd/C) catalyst->hydrogenation_reaction h2 H₂ Gas h2->hydrogenation_reaction solvent Solvent (e.g., Ethanol) solvent->hydrogenation_reaction workup2 Work-up & Purification (Filtration, Distillation) hydrogenation_reaction->workup2 final_product 4-Methyl-1,2,3,4- tetrahydroquinoline workup2->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

B. Troubleshooting Logic for Low Yield in Skraup Synthesis

skraup_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Skraup Synthesis cause1 Violent Reaction & Tar Formation start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Poor Reactant Quality start->cause3 cause4 Inefficient Work-up start->cause4 solution1 Add FeSO₄ Moderator Control Acid Addition Gradual Heating cause1->solution1 solution2 Increase Reflux Time Optimize Temperature cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Optimize Steam Distillation & Extraction cause4->solution4

Caption: Troubleshooting logic for addressing low yields in the Skraup synthesis of 4-methylquinoline.

C. Troubleshooting Logic for Incomplete Hydrogenation

hydrogenation_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Incomplete Hydrogenation cause1 Catalyst Inactivity start->cause1 cause2 Insufficient Catalyst Loading start->cause2 cause3 Low Hydrogen Pressure start->cause3 cause4 Suboptimal Temperature/Solvent start->cause4 solution1 Use Fresh Catalyst Consider Different Catalyst cause1->solution1 solution2 Increase Catalyst Amount cause2->solution2 solution3 Increase H₂ Pressure cause3->solution3 solution4 Optimize Temperature & Solvent Choice cause4->solution4

Caption: Troubleshooting logic for addressing incomplete hydrogenation of 4-methylquinoline.

References

Technical Support Center: Povarov Reaction for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers utilizing the Povarov reaction to synthesize tetrahydroquinolines.

Frequently Asked Questions (FAQs)

Q1: My Povarov reaction is resulting in a low yield of the desired tetrahydroquinoline. What are the common causes and how can I improve it?

Low yields in the Povarov reaction can stem from several factors. The efficiency of the reaction is highly dependent on the choice of catalyst, solvent, and temperature. The nature of the substrates, such as the electronic properties of the aniline, aldehyde, and alkene, also plays a crucial role. For instance, the presence of an electron-donating group like a methoxy group on the aniline or aldehyde can sometimes lead to lower yields.[1]

To improve the yield, consider the following:

  • Catalyst Selection: The choice between a Lewis acid (e.g., AlCl₃, Cu(OTf)₂, InCl₃) and a Brønsted acid (e.g., p-toluenesulfonic acid) can significantly impact the yield.[2] Lewis acids are commonly used to activate the imine for the cycloaddition.[3] Comparing different catalysts for your specific substrate combination is recommended. For example, in some cases, AlCl₃ has been shown to provide better yields than Cu(OTf)₂.[1]

  • Reaction Conditions: Optimizing the temperature and reaction time is critical. Elevated temperatures can sometimes lead to the formation of side products, thereby reducing the yield of the desired tetrahydroquinoline.[4]

  • Multi-Component vs. Multi-Step Approach: The Povarov reaction can be performed as a one-pot, multi-component reaction (mixing aniline, aldehyde, and alkene together) or a multi-step reaction (pre-forming the imine first). The multi-component approach can sometimes lead to higher yields compared to the multi-step synthesis.[1][5]

  • Solvent Choice: The polarity and proticity of the solvent can influence reaction rates and selectivity.[6][7] Common solvents include ethanol, diethyl ether, and toluene. The optimal solvent is substrate and catalyst dependent.[1]

Q2: I am observing significant amounts of quinoline as a side product. How can I minimize its formation?

The formation of quinoline occurs through the oxidation of the initially formed tetrahydroquinoline. This can be a competing process, especially under harsh reaction conditions.[1]

To suppress quinoline formation:

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote aromatization.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Choice of Catalyst: The nature of the catalyst can influence the rate of oxidation. Experiment with different Lewis or Brønsted acids to find one that favors the formation of the tetrahydroquinoline.

Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Controlling diastereoselectivity is a common challenge in the Povarov reaction, leading to the formation of cis and trans isomers.[8]

Strategies to enhance diastereoselectivity include:

  • Catalyst System: The choice of catalyst is paramount. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, have been developed for asymmetric Povarov reactions to control stereoselectivity.[9]

  • Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Solvent: The solvent can influence the transition state geometry and, consequently, the stereochemical outcome. Screening different solvents is advisable.

  • Substrate Structure: The steric and electronic properties of the substituents on the aniline, aldehyde, and alkene can influence the facial selectivity of the cycloaddition.

Q4: Besides quinoline, what are other potential side products in a Povarov reaction?

Another common side product arises from the isomerization of the aldimine intermediate to the corresponding enamine, especially when using Lewis acid catalysts.[1] This can lead to a complex mixture of products and reduce the overall efficiency of the desired cycloaddition. Careful selection of the catalyst and reaction conditions can help minimize this side reaction.

Data Presentation: Catalyst and Solvent Effects on Yield

The following table summarizes the impact of different catalysts and solvents on the yield of tetrahydroquinolines in a multi-component Povarov reaction, based on literature data.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
1AlCl₃ (10)Toluene45up to 87[10]
2Cu(OTf)₂ (10)Toluene45up to 58[10]
3AlCl₃ (equiv.)Et₂O3031-53[1]
4Cu(OTf)₂ (10)EtOH400-30[1]
5InCl₃ (10)EtOHRTNot specified, but effective[11]

Note: Yields are highly substrate-dependent. This table serves as a general guideline for catalyst and solvent selection.

Experimental Protocols

General Procedure for a Three-Component Povarov Reaction for Tetrahydroquinoline Synthesis:

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., argon), add the aniline (1.0 mmol), aldehyde (1.0 mmol), and the chosen solvent (e.g., toluene, 5 mL).

  • Catalyst Addition: Add the selected Lewis or Brønsted acid catalyst (e.g., AlCl₃, 10 mol%, 0.1 mmol).

  • Imine Formation (in-situ): Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the in-situ formation of the imine.

  • Alkene Addition: Add the electron-rich alkene (1.2 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 45 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired tetrahydroquinoline.

Mandatory Visualization

Below is a flowchart illustrating a logical workflow for troubleshooting common issues in the Povarov reaction.

Povarov_Troubleshooting start_node Start: Povarov Reaction problem_node problem_node start_node->problem_node Analyze Crude Product solution_node Vary Catalyst (Lewis vs. Brønsted) Optimize Solvent, Temp Try One-Pot Method problem_node->solution_node Low Yield solution_node2 Optimize Catalyst & Reaction Conditions (Temp, Atmosphere) problem_node->solution_node2 Side Products (e.g., Quinoline) solution_node3 Screen Catalysts (Chiral?), Solvents, & Lower Temperature problem_node->solution_node3 Poor Diastereo- selectivity check_node check_node solution_node->check_node Implement Changes check_node->problem_node No end_node Success: Desired THQ check_node->end_node Problem Solved? Yes solution_node2->check_node solution_node3->check_node

Caption: Troubleshooting workflow for the Povarov reaction.

References

Technical Support Center: Regioselectivity in Tetrahydroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during the functionalization of tetrahydroquinolines (THQs). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioselectivity challenges in the functionalization of tetrahydroquinolines?

The inherent electronic properties of the tetrahydroquinoline scaffold often lead to challenges in controlling the position of functionalization. The nitrogen-containing ring (the "pyrido-ring") is generally more electron-rich and thus more reactive towards electrophiles than the benzene ring (the "benzenoid ring"). This can result in preferential functionalization at positions C2, C3, or C4 when targeting the benzenoid ring (C5, C6, C7, C8), leading to a mixture of isomers and low yields of the desired product.[1] Achieving selective functionalization on the less reactive benzenoid ring often requires specific strategies.[1]

Q2: How does the N-substituent on the tetrahydroquinoline ring influence regioselectivity?

The nature of the substituent on the nitrogen atom plays a crucial role in directing functionalization. Electron-withdrawing groups, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), can decrease the reactivity of the pyrido-ring and are often employed as directing groups to facilitate functionalization on the benzenoid ring.[2] Conversely, electron-donating groups can enhance the reactivity of the pyrido-ring. The choice of the N-substituent can significantly alter the electronic distribution within the THQ core, thereby influencing the site of reaction.[3]

Q3: What is the role of a directing group in controlling regioselectivity?

A directing group, typically attached to the nitrogen atom, can control the regioselectivity of a reaction by coordinating to a metal catalyst and bringing it into close proximity to a specific C-H bond.[4] This directed ortho-metalation strategy is a powerful tool for achieving site-selective functionalization, particularly at the C8 position of the benzenoid ring.[5] Common directing groups include amides, ureas, and phosphoramidates.[4][6]

Troubleshooting Guides

Problem 1: Poor regioselectivity in C-H functionalization of the benzenoid ring.

Symptoms:

  • Formation of a mixture of constitutional isomers.[7]

  • Low yield of the desired benzenoid-functionalized product.[1]

  • Preferential functionalization of the pyrido-ring.[1]

Possible Causes:

  • Inherent electronic reactivity of the THQ core favoring pyrido-ring functionalization.[1]

  • Absence or ineffectiveness of a directing group.

  • Suboptimal reaction conditions (catalyst, ligand, solvent, temperature).

Troubleshooting Steps & Solutions:

  • Employ a Directing Group: Introducing a suitable directing group on the nitrogen atom is a primary strategy to direct functionalization to the benzenoid ring, most commonly at the C8 position.

  • Modify the N-Substituent: If a directing group is already present, consider altering its steric or electronic properties to fine-tune the regioselectivity.

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. For instance, palladium-catalyzed C-H activation often requires specific ligands to achieve high regioselectivity.[8][9]

  • Solvent and Temperature Optimization: Systematically vary the solvent and reaction temperature, as these parameters can significantly influence the reaction pathway and selectivity.

Problem 2: Undesired functionalization at the C4 position during deprotonation-based reactions.

Symptoms:

  • Exclusive or major formation of the C4-functionalized product when other positions are targeted.

Possible Causes:

  • Use of organolithium bases that favor deprotonation at the benzylic C4 position.

  • Formation of a specific ion pair that directs reactivity to C4.[7]

Troubleshooting Steps & Solutions:

  • Alternative Basol: Explore different organometallic bases or additives that can alter the aggregation state and reactivity of the intermediate anion.

  • Ligand Modification: The use of specific ligands, such as phosphoramides, in conjunction with organolithiums can influence the metalation site.[7][10]

  • Temperature Control: Carefully controlling the reaction temperature during deprotonation and electrophilic quench can sometimes modulate the regioselectivity.

Problem 3: Lack of selectivity in the halogenation of the benzenoid ring.

Symptoms:

  • Formation of a mixture of mono- and di-halogenated products.

  • Halogenation at multiple positions on the aromatic ring.

Possible Causes:

  • Harsh reaction conditions leading to over-halogenation.

  • Inappropriate choice of halogenating agent.

Troubleshooting Steps & Solutions:

  • Milder Halogenating Agents: Utilize milder halogenating agents such as N-halosuccinimides (NCS, NBS, NIS) or trihaloisocyanuric acids.[6][11][12]

  • Catalyst Selection: Employing a catalyst, such as iron(III), can promote highly regioselective halogenation, for instance at the C5 position of 8-amidoquinolines.[13]

  • Solvent Effects: The choice of solvent can be crucial. For example, hexafluoroisopropanol (HFIP) has been shown to promote regioselective halogenation of arenes.[11]

  • Reaction Time and Stoichiometry: Carefully control the reaction time and the stoichiometry of the halogenating agent to minimize side reactions.

Data Presentation

Table 1: Regioselectivity of Metalation-Alkylation of N-Substituted THQs

N-SubstituentBase/LigandC4-Alkylation Yield (%)Other Isomers (%)Reference
N-Boct-BuLi / Phosphoramide85<5[7]
N-Pht-BuLi / Phosphoramide7810[7]
N-Met-BuLi / Phosphoramide6520[7]

Table 2: Regioselective C5-Halogenation of 8-Substituted Quinolines

8-SubstituentHalogenating AgentProduct Yield (%)Reference
N-BenzoylTCCA97[6]
N-BenzoylTBCA98[6]
N-UreaTCCA99[6]
N-UreaTBCA98[6]
PhosphoramidateTCCA99[6]
PhosphoramidateTBCA98[6]

TCCA: Trichloroisocyanuric acid, TBCA: Tribromoisocyanuric acid

Experimental Protocols

Protocol 1: Regioselective C4-Alkylation of N-Boc-Tetrahydroquinoline

This protocol is adapted from a procedure for the selective deprotonation and functionalization at the 4-position of tetrahydroquinolines.[7][10]

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon), add N-Boc-tetrahydroquinoline (1.0 equiv) and the chosen phosphoramide ligand (1.1 equiv) in anhydrous THF at -78 °C.

  • Deprotonation: Add tert-butyllithium (t-BuLi) (1.0 equiv) dropwise to the solution and stir for 10 minutes at -78 °C.

  • Electrophilic Quench: Add the alkyl halide electrophile (1.1 equiv) to the reaction mixture and allow it to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the C4-alkylated tetrahydroquinoline.

Protocol 2: Iron-Catalyzed Regioselective C5-Halogenation of 8-Amidoquinoline

This protocol describes a method for the iron(III)-catalyzed halogenation of 8-amidoquinolines in water.[13]

  • Reaction Setup: In a reaction vessel, combine the 8-amidoquinoline substrate (1.0 equiv), the halogen source (e.g., N-chlorosuccinimide or N-bromosuccinimide, 1.2 equiv), and iron(III) chloride (10 mol%) in water.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 5-halogenated 8-amidoquinoline.

Visualizations

troubleshooting_workflow start Poor Regioselectivity Observed check_dg Is a directing group (DG) present? start->check_dg add_dg Introduce a suitable DG (e.g., amide, urea) check_dg->add_dg No modify_dg Modify existing DG's steric/electronic properties check_dg->modify_dg Yes optimize_catalyst Screen catalysts and ligands add_dg->optimize_catalyst modify_dg->optimize_catalyst optimize_conditions Optimize solvent and temperature optimize_catalyst->optimize_conditions end Improved Regioselectivity optimize_conditions->end

Caption: Troubleshooting workflow for poor regioselectivity.

directing_group_mechanism sub THQ-DG intermediate Cyclometalated Intermediate sub->intermediate Coordination & C-H Activation cat [M]-L_n cat->intermediate product Functionalized THQ-DG intermediate->product Reaction with E+ reagent Reagent (E+) reagent->product

Caption: Role of a directing group in C-H functionalization.

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to catalyst poisoning during the hydrogenation of quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my quinoline hydrogenation reaction?

A1: The most common indications of catalyst poisoning include:

  • Decreased reaction rate: The reaction slows down significantly or stalls completely before all the starting material is consumed.

  • Incomplete conversion: The reaction stops prematurely, leaving a substantial amount of unreacted quinoline, even after extended reaction times or increased hydrogen pressure.

  • Changes in selectivity: You may observe the formation of undesired byproducts or a shift in the ratio of partially hydrogenated intermediates to the fully hydrogenated product.

  • Difficulty in catalyst recycling: A previously effective catalyst shows a significant drop in performance upon reuse in subsequent batches.

Q2: What are the likely poisons causing deactivation of my catalyst?

A2: Catalyst poisons in quinoline hydrogenation can be broadly categorized as:

  • Nitrogen-containing compounds: The quinoline substrate and the resulting tetrahydroquinoline product can themselves act as inhibitors by strongly coordinating to the catalyst's active sites.[1][2][3] Other basic nitrogen-containing impurities in the starting material or solvent can also be detrimental.

  • Sulfur compounds: Sulfur-containing functional groups in the substrate or impurities like thiophenes, mercaptans, or sulfides are potent poisons for many hydrogenation catalysts, including those based on palladium, platinum, and nickel.[2][4]

  • Heavy metals: Trace amounts of heavy metals (e.g., lead, mercury) in the reactants or from previous reactions can irreversibly poison the catalyst.[5]

  • Carbon monoxide: If present as an impurity in the hydrogen gas stream, carbon monoxide can strongly adsorb to the catalyst surface and block active sites.[5][6]

  • Halides: Halogenated compounds can also act as catalyst inhibitors.[2][5]

Q3: How can I minimize catalyst poisoning from the quinoline substrate or tetrahydroquinoline product?

A3: Since the reactants and products can act as inhibitors, several strategies can be employed:

  • Use of acidic additives or protic solvents: Adding a non-coordinating acid (like acetic acid) or using protic solvents (such as ethanol or methanol) can protonate the basic nitrogen atom of the quinoline or tetrahydroquinoline.[2][7] This reduces its ability to coordinate with and block the active metal sites of the catalyst.

  • Optimize reaction conditions: Increasing the reaction temperature and hydrogen pressure can sometimes overcome the inhibitory effects.[8]

  • Select a more resistant catalyst: Some catalysts, such as certain bimetallic formulations or nickel phosphide catalysts, have shown higher tolerance to nitrogen-containing compounds.[9][10]

Q4: My starting material is from a commercial source. Could it still contain poisons?

A4: Yes, commercial starting materials can contain impurities that act as catalyst poisons. It is good practice to:

  • Purify the starting materials: Techniques like distillation, recrystallization, or passing the material through a column of activated carbon or alumina can remove harmful impurities.

  • Use high-purity solvents and gases: Ensure that the solvents are anhydrous and free of sulfur compounds, and that the hydrogen gas is of high purity.

Q5: Is it possible to regenerate a poisoned catalyst?

A5: In some cases, catalyst regeneration is possible, depending on the nature of the poison and the catalyst.

  • For poisoning by adsorbed organic molecules (like the product): Washing the catalyst with a suitable solvent may remove the adsorbed species.[11]

  • For deactivation by coking (carbon deposition): An oxidative treatment, such as controlled heating in a dilute stream of oxygen (calcination), can burn off the carbon deposits.[12]

  • For poisoning by strongly chemisorbed species (like sulfur): Regeneration can be more challenging and may require more aggressive chemical treatments, which might also alter the catalyst's structure and activity.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestion
Reaction is slow or stalled Catalyst poisoning by sulfur or nitrogen compounds.- Test for sulfur impurities in the starting material. - Add a small amount of a non-coordinating acid (e.g., acetic acid).[2] - Increase hydrogen pressure and/or temperature.
Inactive catalyst.- Use a fresh batch of catalyst. - Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[7]
Low conversion of quinoline Insufficient catalyst loading.- Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Strong product inhibition.- Use a biphasic solvent system to extract the product from the catalyst phase as it forms.
Poor selectivity (formation of byproducts) Reaction conditions are too harsh or too mild.- Optimize temperature and pressure. Lower temperatures may favor partial hydrogenation, while higher temperatures might be needed for full saturation but can also lead to side reactions.
Catalyst is not selective.- Screen different types of catalysts (e.g., Pd/C, PtO₂, Raney Ni) to find one with better selectivity for the desired product.
Catalyst deactivates upon recycling Irreversible poisoning or structural change.- Wash the catalyst thoroughly with solvent before reuse.[11] - If poisoning is suspected, attempt a regeneration protocol (see Experimental Protocols). - Analyze the spent catalyst to identify potential poisons.

Quantitative Data on Catalyst Performance

Table 1: Effect of Reaction Conditions on Quinoline Hydrogenation over a Cobalt-based Catalyst

EntryCatalyst Loading (Co/Zn mol%)Temperature (°C)Conversion (%)Product Yield (%)
12.5 / 2570>9996
25 / 5070>9992
35 / 50100>9981
45 / 50130>9956

Adapted from data on the hydrogenation of various quinoline derivatives. Conditions: 30 bar H₂, 15 h, in H₂O.[13]

Table 2: Impact of Catalyst Type on Quinoline Hydrogenation

CatalystTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to 1,2,3,4-Tetrahydroquinoline (%)
Pd/CN50204>9997.8
Ru₅₀P₅₀@SILP905016~80>99
Ni₂P/SBA-15340-->93-

Data compiled from multiple sources for comparison purposes.[10][11][14]

Experimental Protocols

Protocol 1: Standard Hydrogenation of Quinoline

  • Reaction Setup: In a high-pressure reactor, add quinoline (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5-10 mol% of 10% Pd/C).

  • Purging: Seal the reactor and purge it with the inert gas 3-5 times to remove all oxygen, then purge with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar) and heat to the target temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (after carefully venting and re-purging the reactor) and analyzing them by GC, TLC, or NMR.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product. Purify further if necessary.

Protocol 2: Diagnostic Test for Catalyst Poisoning

  • Run a baseline hydrogenation reaction with a fresh catalyst and purified quinoline under standard conditions to establish a benchmark reaction rate and conversion.

  • In a separate experiment, add a small, known amount of the suspected poison (e.g., a sulfur-containing compound) to the reaction mixture before adding the catalyst.

  • Run the reaction under the same standard conditions as the baseline experiment.

  • Compare the reaction rate and final conversion to the baseline. A significant decrease in performance indicates that the added substance is a catalyst poison.

Protocol 3: Regeneration of a Coked Palladium Catalyst

  • Recovery and Washing: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with a solvent like ethanol to remove adsorbed organic compounds, followed by a wash with hot deionized water.

  • Drying: Dry the washed catalyst in a vacuum oven at 80-100 °C until a constant weight is achieved.

  • Oxidative Treatment (Calcination): Place the dried catalyst in a tube furnace. Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂). Slowly ramp the temperature to 300-400 °C and hold for 2-4 hours to burn off carbonaceous deposits.[12]

  • Reduction: After cooling under an inert atmosphere, the catalyst may need to be re-reduced by heating under a flow of hydrogen gas before reuse.

Visualizations

Quinoline_Hydrogenation_Pathway cluster_main Quinoline Hydrogenation Quinoline Quinoline Py_THQ 1,2,3,4-Tetrahydroquinoline (Py-THQ) Quinoline->Py_THQ +2H₂ Bz_THQ 5,6,7,8-Tetrahydroquinoline (Bz-THQ) Quinoline->Bz_THQ +2H₂ DHQ Decahydroquinoline (DHQ) Py_THQ->DHQ +2H₂ Bz_THQ->DHQ +2H₂

Caption: Reaction pathways for the hydrogenation of quinoline.

Troubleshooting_Workflow Start Reaction Stalled or Slow? CheckPurity Check Purity of Substrate & Solvents Start->CheckPurity Yes Failure Consult Further Start->Failure No ModifyConditions Modify Conditions: - Increase Temp/Pressure - Add Acidic Co-solvent CheckPurity->ModifyConditions Purity OK CheckCatalyst Check Catalyst Activity ModifyConditions->CheckCatalyst No Improvement Success Problem Solved ModifyConditions->Success Improvement ReplaceCatalyst Use Fresh or More Active Catalyst CheckCatalyst->ReplaceCatalyst Inactive Regenerate Attempt Catalyst Regeneration CheckCatalyst->Regenerate Previously Used ReplaceCatalyst->Success Regenerate->Success Successful Regenerate->Failure Fails

Caption: Troubleshooting workflow for slow quinoline hydrogenation.

References

Technical Support Center: Managing Stereoselectivity in 4-Methyl-1,2,3,4-tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling stereoselectivity during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the stereoselective synthesis of this compound and related derivatives.

Q1: My asymmetric hydrogenation is resulting in low enantioselectivity (ee). What are the most common causes?

A1: Low enantioselectivity in asymmetric hydrogenation of the quinoline precursor is a frequent challenge. The primary factors to investigate are:

  • Catalyst Purity and Activity: The chiral catalyst is the most critical component. Ensure the catalyst and the chiral ligand are of high purity and have not degraded. Air- or moisture-sensitive catalysts require handling under an inert atmosphere.

  • Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. For instance, in some Ir-catalyzed hydrogenations of quinoxalines, switching from toluene/dioxane to ethanol can invert the resulting enantiomer.[1] Experiment with a range of solvents (e.g., alcoholic solvents, ionic liquids, or even solvent-free conditions) as they can alter the catalyst-substrate interaction.[2]

  • Hydrogen Pressure: The pressure of H₂ can affect both the reaction rate and enantioselectivity. Systematically screen a range of pressures (e.g., from 10 to 70 bar) to find the optimum for your specific substrate and catalyst system.[3]

  • Temperature: Temperature affects the energy difference between the diastereomeric transition states. Lowering the reaction temperature often, but not always, improves enantioselectivity.

  • Substrate Purity: Impurities in the quinoline substrate can poison the catalyst or compete in the reaction, leading to poor results. Ensure your starting material is highly pure.

Q2: I am struggling with poor diastereoselectivity (dr) in my cyclization reaction. How can I improve it?

A2: Poor diastereoselectivity often arises from insufficient facial control during the formation of a new stereocenter relative to an existing one. Consider these strategies:

  • Reaction Type: Certain reaction classes offer inherently high diastereoselectivity. For example, [4+2] annulation reactions involving ortho-tosylaminophenyl-substituted p-quinone methides have been reported to achieve excellent diastereoselectivities, often greater than 20:1 dr.[4][5]

  • Steric Hindrance: The steric bulk of substituents on your reactants can be a powerful tool. In reductive cyclizations, a bulky group like an ester can effectively direct the addition of hydrogen to the opposite face of the molecule, resulting in high selectivity for a single diastereomer.[6]

  • Catalyst/Reagent Choice: In catalyst-controlled reactions, the choice of catalyst is paramount. For tandem reduction-reductive amination reactions, the catalyst used for the hydrogenation step can influence the stereochemical outcome of the subsequent cyclization.[7]

  • Temperature and Reaction Time: As with enantioselectivity, optimizing temperature can improve the diastereomeric ratio.

Q3: My reaction is giving a low yield of the desired tetrahydroquinoline, with significant side products. What should I troubleshoot?

A3: Low yields are often due to side reactions or incomplete conversion. Here is a systematic approach to troubleshoot this issue:

  • Identify Side Products: Use techniques like LC-MS or GC-MS to identify the major byproducts. Common side reactions include over-reduction of the carbocyclic ring, polymerization, or incomplete cyclization.

  • Control Reaction Vigor: Some quinoline syntheses are highly exothermic and can lead to tar formation if not controlled.[8] The use of moderating agents, such as ferrous sulfate in a Skraup-type synthesis, or careful, slow addition of reagents with efficient cooling can prevent runaway reactions.[8][9]

  • Optimize Reaction Conditions: Systematically screen reaction parameters. For transition metal-catalyzed reactions, factors like catalyst loading, temperature, pressure, and solvent are critical.[2][10] For acid-catalyzed reactions, the choice and concentration of the acid are key.[11]

  • Protecting Groups: If your substrate has sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.

Q4: How do I choose the right catalytic system for achieving high enantioselectivity for a 4-substituted tetrahydroquinoline?

A4: The selection depends heavily on the substitution pattern of your quinoline precursor.

  • For 2-Substituted Quinolines: Asymmetric hydrogenation using chiral cationic Ruthenium(II) complexes with η⁶-arene and N-monosulfonylated diamine ligands has proven highly effective. These systems can achieve excellent enantioselectivity (up to >99% ee) for a wide range of 2-alkyl and 2-aryl quinolines.[2][10]

  • For 4-Substituted Precursors: While direct asymmetric hydrogenation of 4-methylquinoline is challenging, an alternative is the asymmetric reduction of a related precursor. Chiral phosphoric acids have been used as catalysts in transfer hydrogenation reactions with Hantzsch esters to furnish tetrahydroquinolines with good enantioselectivity.[11][12]

  • General Strategy: A robust strategy involves a tandem reaction. For example, a gold-catalyzed hydroamination followed by an asymmetric transfer hydrogenation using a chiral phosphate can provide excellent yields and enantioselectivities.[11]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different stereoselective methods to provide a basis for comparison.

Table 1: Asymmetric Hydrogenation of 2-Substituted Quinolines

Catalyst SystemSubstrateSolventTemp (°C)H₂ (atm)Conversion (%)ee (%)Reference
Cationic Ru(II)/Diamine Complex2-MethylquinolineMeOH3050>9996[10]
Cationic Ru(II)/Diamine Complex2-PhenylquinolineMeOH3050>99>99[10]
Ru(II)-NHC Complex4-Methyl-2-quinoloneHexaneRT709995[3]
Ir Complex / tBu-ax-JosiphosN-Boc-protected precursorToluene60509699[13]

Table 2: Diastereoselective Synthesis of 4-Aryl-Substituted Tetrahydroquinolines

Reaction TypeReactant 1Reactant 2Catalyst/ReagentYield (%)drReference
[4+2] Annulationo-Tosylaminophenyl-p-QMCyanoalkene-96>20:1[4][5]
[4+2] Annulationo-Tosylaminophenyl-p-QMNitroalkeneMnO₂85>20:1[14][15]
Tandem ReductionMethyl (2-nitrophenyl)acetateAllylic HalideH₂, Pd/C9095:5[7]
Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Methylquinoline using a Chiral Ru(II) Catalyst

This protocol is adapted from the procedure described for the highly enantioselective hydrogenation of quinolines.[10]

  • Catalyst Preparation: In a glovebox, a mixture of [RuCl₂(p-cymene)]₂ (1.0 equiv) and the chiral N-tosylethylenediamine ligand (2.2 equiv) is stirred in anhydrous CH₂Cl₂ at room temperature for 1 hour to form the catalyst precursor.

  • Reaction Setup: A glass-lined stainless-steel autoclave is charged with the prepared Ru-catalyst (1 mol%), 2-methylquinoline (1.0 mmol), and anhydrous methanol (2.0 mL) under an argon atmosphere.

  • Hydrogenation: The autoclave is sealed, purged with H₂ gas three times, and then pressurized to 50 atm of H₂.

  • Reaction Execution: The reaction mixture is stirred vigorously at 30°C for 12 hours.

  • Work-up: After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the this compound.

  • Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Diastereoselective [4+2] Annulation for Tetrahydroquinoline Synthesis

This protocol is a general representation based on the diastereoselective synthesis of 4-aryl-substituted tetrahydroquinolines.[4][5]

  • Reactant Preparation: To a solution of the ortho-tosylaminophenyl-substituted p-quinone methide (p-QM) precursor (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added an oxidant (e.g., MnO₂) to generate the reactive p-QM in situ.

  • Reaction Setup: To the solution containing the in situ generated p-QM, add the cyanoalkene or nitroalkene coupling partner (1.2 equiv).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the oxidant. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted tetrahydroquinoline derivative.

  • Analysis: The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture.

Visualizations: Workflows and Pathways

The following diagrams illustrate key workflows and logical relationships for managing stereoselectivity.

G cluster_0 Troubleshooting Low Stereoselectivity start Low ee% or dr Observed check_catalyst Verify Catalyst/Ligand Purity & Activity start->check_catalyst check_substrate Confirm Substrate Purity start->check_substrate check_conditions Screen Reaction Conditions (Solvent, Temp, Pressure) check_catalyst->check_conditions optimize Systematic Optimization check_conditions->optimize check_substrate->check_conditions success High Stereoselectivity Achieved optimize->success Improved? Yes fail Re-evaluate Synthetic Strategy optimize->fail Improved? No

Caption: A general workflow for troubleshooting low stereoselectivity.

G cluster_1 Asymmetric Hydrogenation Pathway quinoline Quinoline Substrate complex Substrate-Catalyst Complex Formation quinoline->complex catalyst Chiral Ru(II) or Ir(I) Catalyst + H₂ catalyst->complex hydride_add Stereoselective Hydride Addition complex->hydride_add product Chiral Tetrahydroquinoline hydride_add->product

Caption: Simplified pathway for catalytic asymmetric hydrogenation.

G cluster_2 Strategy Selection Guide goal Goal: Stereoselective THQ is_chiral Enantioselective Synthesis? goal->is_chiral is_diastereoselective Diastereoselective Synthesis? is_chiral->is_diastereoselective No asym_hydro Asymmetric Hydrogenation is_chiral->asym_hydro Yes annulation [4+2] Annulation is_diastereoselective->annulation Yes chiral_acid Chiral Brønsted Acid Catalysis asym_hydro->chiral_acid tandem Tandem Reduction /Cyclization annulation->tandem

Caption: Decision tree for selecting a stereoselective synthesis strategy.

References

Technical Support Center: Deprotection Strategies for N-Protected Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-protected tetrahydroquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for tetrahydroquinolines and their general removal conditions?

The selection of a protecting group is crucial and depends on the overall synthetic strategy. The most common N-protecting groups for tetrahydroquinolines include tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn). Their general deprotection conditions are summarized below:

Protecting GroupCommon Deprotection Methods
Boc (tert-Butyloxycarbonyl)Acidic cleavage (e.g., TFA, HCl)[1][2][3]
Cbz (Carboxybenzyl)Hydrogenolysis (e.g., H₂/Pd/C), strong acids[4][5]
Bn (Benzyl)Hydrogenolysis (e.g., H₂/Pd/C)[6][7]

Q2: My N-Boc deprotection is sluggish or incomplete. What could be the issue?

Several factors can lead to incomplete N-Boc deprotection:

  • Insufficient Acid: The concentration of the acid (e.g., TFA or HCl) may be too low.[1] A higher concentration or a stronger acid might be necessary.

  • Steric Hindrance: The Boc-protected nitrogen might be in a sterically hindered environment, slowing down the reaction.[1] Prolonged reaction times or elevated temperatures may be required.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using TLC or LC-MS.[1]

Q3: I am observing unexpected byproducts during my N-Boc deprotection. What are they and how can I prevent them?

The most common side reaction during acid-catalyzed Boc deprotection is the formation of a reactive tert-butyl cation.[1] This cation can alkylate nucleophilic functional groups in your molecule, leading to undesired byproducts.[1]

To prevent this, "scavengers" should be added to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation.[1] Common scavengers include:

  • Triisopropylsilane (TIS)

  • Water

  • Thioanisole

Q4: My catalytic hydrogenation for N-Cbz or N-Bn deprotection is not working. What should I check?

For issues with catalytic hydrogenation, consider the following:

  • Catalyst Activity: The palladium catalyst (e.g., Pd/C) may be old or inactive. Using a fresh batch of catalyst is recommended. "Pre-reducing" the catalyst before adding the substrate can sometimes help.[6]

  • Catalyst Poisoning: The presence of certain functional groups, like thiols or some heterocycles, can poison the catalyst.[6][8]

  • Hydrogen Source: Ensure a proper hydrogen supply, whether from a hydrogen gas cylinder or a transfer hydrogenation reagent like ammonium formate.[6][9] For gas-phase hydrogenation, ensure the system is properly evacuated and filled with hydrogen.[6]

  • Solvent and Acidity: The reaction is often performed in solvents like ethanol or methanol. For N-benzyl deprotection, an acidified solution (e.g., with HCl) can be beneficial as free amines can act as mild catalyst poisons.[6]

Troubleshooting Guides

N-Boc Deprotection Troubleshooting
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid strength or concentration.Increase the concentration of TFA or use a stronger acid like HCl in dioxane.[1][10]
Steric hindrance around the Boc group.Increase reaction time and/or temperature. Monitor by TLC/LC-MS.[1]
Formation of Byproducts Alkylation by the tert-butyl cation.Add scavengers like triisopropylsilane (TIS) or water to the reaction mixture.[1]
Degradation of Acid-Sensitive Groups Strong acidic conditions.Consider milder deprotection methods such as using p-toluenesulfonic acid (pTSA) or oxalyl chloride in methanol.[1][2][11]
N-Cbz and N-Bn Deprotection (Hydrogenolysis) Troubleshooting
IssuePossible CauseSuggested Solution
No Reaction or Slow Conversion Inactive catalyst.Use fresh Pd/C catalyst.[6]
Catalyst poisoning.Identify and if possible, protect functional groups that can poison the catalyst. Consider alternative deprotection methods.[8][12]
Insufficient hydrogen.Ensure proper setup for hydrogenation (e.g., balloon pressure, proper stirring).[6] For transfer hydrogenation, ensure an adequate amount of the hydrogen donor is used.[9]
Dehalogenation of Aryl Halides Competing reduction reaction.Consider alternative, non-reductive deprotection methods if your substrate contains sensitive functional groups. A nucleophilic thiol-based deprotection has been reported as a milder alternative.[12]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection with TFA
  • Preparation: Dissolve the N-Boc protected tetrahydroquinoline in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.[1]

  • Reagent Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM). If necessary, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[1] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[1][3]

Protocol 2: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Preparation: Dissolve the N-Cbz protected tetrahydroquinoline in a suitable solvent such as methanol or ethanol.[4][5]

  • Catalyst Addition: Add 5-10 mol% of palladium on carbon (Pd/C).[5]

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[4][5] Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.[4][5]

Diagrams

Deprotection_Strategy_Workflow start N-Protected Tetrahydroquinoline protecting_group Identify Protecting Group start->protecting_group boc Boc protecting_group->boc cbz_bn Cbz or Bn protecting_group->cbz_bn other Other protecting_group->other acid_sensitive Acid-Sensitive Groups Present? boc->acid_sensitive reductively_labile Reductively Labile Groups Present? cbz_bn->reductively_labile literature Consult Literature for Specific Conditions other->literature yes_acid Yes acid_sensitive->yes_acid no_acid No acid_sensitive->no_acid mild_acid_deprotection Mild Acidic Deprotection (e.g., pTSA) yes_acid->mild_acid_deprotection acidic_deprotection Acidic Deprotection (e.g., TFA/DCM) no_acid->acidic_deprotection yes_reductive Yes reductively_labile->yes_reductive no_reductive No reductively_labile->no_reductive acid_cleavage Acidic Cleavage (e.g., HBr/AcOH) yes_reductive->acid_cleavage hydrogenolysis Hydrogenolysis (H2, Pd/C) no_reductive->hydrogenolysis deprotected_product Deprotected Tetrahydroquinoline acidic_deprotection->deprotected_product mild_acid_deprotection->deprotected_product hydrogenolysis->deprotected_product acid_cleavage->deprotected_product literature->deprotected_product

Caption: Workflow for selecting a deprotection strategy.

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed N-Boc Deprotection boc_protected N-Boc Tetrahydroquinoline protonation Protonation of Carbonyl Oxygen boc_protected->protonation + H+ fragmentation Fragmentation protonation->fragmentation tbutyl_cation tert-Butyl Cation + Carbamic Acid Intermediate fragmentation->tbutyl_cation isobutene Isobutene tbutyl_cation->isobutene - H+ deprotected_amine Deprotected Tetrahydroquinoline tbutyl_cation->deprotected_amine Decarboxylation co2 CO2

Caption: Mechanism of N-Boc deprotection.

Cbz_Deprotection_Mechanism cluster_1 N-Cbz Deprotection by Hydrogenolysis cbz_protected N-Cbz Tetrahydroquinoline hydrogenolysis Hydrogenolysis on Pd/C Surface cbz_protected->hydrogenolysis + H2, Pd/C intermediate Unstable Carbamic Acid Intermediate hydrogenolysis->intermediate toluene Toluene hydrogenolysis->toluene deprotected_amine Deprotected Tetrahydroquinoline intermediate->deprotected_amine Decarboxylation co2 CO2

References

Technical Support Center: Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedures in the synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of this compound in a question-and-answer format.

Question: After quenching the reaction, I observe a persistent emulsion during the extractive workup. How can I resolve this?

Answer: Emulsions during the extraction of basic compounds like tetrahydroquinolines are common. Here are several strategies to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break up the emulsion.

  • Change in pH: Ensure the aqueous layer is sufficiently basic (pH > 10) by adding more of the base (e.g., 1M NaOH solution). This ensures the amine is in its free base form and less soluble in the aqueous layer.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can help to break up the fine droplets causing the emulsion.

  • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period (e.g., 30 minutes to a few hours) can lead to separation. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.

Question: My final product is a dark oil, but the literature reports it as a lighter-colored liquid. What could be the cause and how can I decolorize it?

Answer: The dark color is likely due to the presence of oxidized impurities or polymeric side products.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir the mixture for 15-30 minutes at room temperature, then filter through a pad of Celite® to remove the carbon. The filtrate should be significantly lighter in color. Be aware that this may lead to some loss of product due to adsorption.

  • Column Chromatography: Purification by flash column chromatography is often effective at removing colored impurities.

Question: During column chromatography, my product is eluting with impurities or not separating well. What can I do to improve the separation?

Answer: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System:

    • If the product is eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).

    • If the product is eluting too slowly or streaking (low Rf), increase the polarity of the eluent. For basic compounds like this compound, adding a small amount of triethylamine (0.1-1%) to the eluent system can significantly improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.

  • Check for Compound Stability: The product may be degrading on the silica gel. You can test this by spotting a solution of the purified compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.

  • Proper Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles or cracks. The sample should be loaded in a concentrated band using a minimal amount of solvent.

Question: I have a low yield after purification. What are the potential causes?

Answer: Low yield can be attributed to several factors throughout the synthesis and workup process.

  • Incomplete Reaction: Monitor the reaction progress using TLC or another appropriate analytical technique to ensure it has gone to completion before starting the workup.

  • Losses During Extraction: Ensure the pH of the aqueous layer is sufficiently basic to keep the product in the organic phase. Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous layer.

  • Adsorption on Silica Gel: As a basic amine, the product can sometimes strongly adsorb to the acidic silica gel during chromatography, leading to losses. Adding triethylamine to the eluent can mitigate this.

  • Volatility: While not extremely volatile, some product may be lost if concentrated for too long or at too high a temperature on a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound and how can they be removed?

A1: Common side products can include unreacted starting materials, over-reduction products if a hydrogenation route is used, or regioisomers depending on the synthetic method. Most of these can be effectively removed by flash column chromatography. For example, starting materials are often more polar or less polar than the desired product, allowing for separation with an appropriate eluent system.

Q2: What is a typical workup procedure for the synthesis of this compound?

A2: A general workup procedure involves quenching the reaction mixture, followed by an extractive workup. The reaction is often quenched by the addition of water or a dilute acid. The mixture is then made basic with an aqueous solution of a base like sodium hydroxide to a pH of >10. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then typically purified by column chromatography.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: The purity of the fractions can be monitored by thin-layer chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. The spots can be visualized under a UV lamp or by staining with a suitable agent like potassium permanganate. Combine the fractions that contain the pure product.

Experimental Protocols

General Extractive Workup Protocol
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding water.

  • Make the aqueous layer basic by adding 1M sodium hydroxide solution until the pH is greater than 10.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Flash Column Chromatography Protocol
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, with 0.1% triethylamine).

  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

ParameterTypical Value/RangeNotes
Yield (after purification) 70-90%Highly dependent on the synthetic route and workup efficiency.
TLC Rf Value 0.3 - 0.5In a 4:1 Hexane:Ethyl Acetate system. This can vary.
Column Chromatography Eluent Hexane:Ethyl Acetate (e.g., 9:1 to 4:1) + 0.1% TriethylamineThe ratio should be optimized based on TLC analysis.
Purity (by NMR/GC) >95%After successful purification.

Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Extractive Workup cluster_purification Purification reaction_mixture Crude Reaction Mixture quench Quench Reaction (e.g., with water) reaction_mixture->quench Step 1 basify Basify to pH > 10 (e.g., with NaOH) quench->basify Step 2 extract Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract Step 3 wash_dry Wash with Brine & Dry (e.g., over Na2SO4) extract->wash_dry Step 4 concentrate Concentrate in vacuo wash_dry->concentrate Step 5 crude_product Crude Product concentrate->crude_product chromatography Flash Column Chromatography crude_product->chromatography Step 6 pure_product Pure 4-Methyl-1,2,3,4- tetrahydroquinoline chromatography->pure_product Troubleshooting_Logic cluster_emulsion Emulsion during Extraction cluster_color Product Color cluster_separation Poor Chromatographic Separation start Workup Issue Encountered emulsion Persistent Emulsion start->emulsion dark_product Dark Colored Product start->dark_product poor_separation Poor Separation start->poor_separation add_brine Add Brine emulsion->add_brine check_ph Ensure pH > 10 emulsion->check_ph filter_celite Filter through Celite emulsion->filter_celite activated_carbon Treat with Activated Carbon dark_product->activated_carbon column Purify by Column Chromatography dark_product->column optimize_eluent Optimize Eluent (add Triethylamine) poor_separation->optimize_eluent check_stability Check Stability on Silica poor_separation->check_stability repack_column Repack/Reload Column poor_separation->repack_column

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Methyl-1,2,3,4-tetrahydroquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a comparative spectroscopic analysis of 4-Methyl-1,2,3,4-tetrahydroquinoline, a key heterocyclic scaffold, against its structural isomers and the parent compound, 1,2,3,4-tetrahydroquinoline. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for compound validation and characterization.

The tetrahydroquinoline core is a prevalent motif in numerous biologically active compounds and pharmaceutical agents. The position of substituents on this scaffold can significantly influence its chemical properties and biological activity. Spectroscopic techniques are fundamental in unequivocally identifying and characterizing these derivatives. This guide focuses on the validation of this compound through a comparative analysis of its spectroscopic data with that of 2-Methyl-1,2,3,4-tetrahydroquinoline, 6-Methyl-1,2,3,4-tetrahydroquinoline, and the unsubstituted 1,2,3,4-tetrahydroquinoline.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogues. This side-by-side comparison highlights the influence of the methyl group's position on the spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-2H-3H-4Aromatic ProtonsMethyl ProtonsOther
This compound ~3.3 (m)~1.8 (m)~3.0 (m)6.5-7.1 (m)~1.2 (d)NH (~3.6, br s)
2-Methyl-1,2,3,4-tetrahydroquinoline ~3.3 (m)~1.6 (m), ~1.9 (m)~2.7 (t)6.4-7.0 (m)~1.2 (d)NH (~3.6, br s)
6-Methyl-1,2,3,4-tetrahydroquinoline ~3.3 (t)~1.9 (m)~2.7 (t)6.7-6.9 (m)~2.2 (s)NH (~3.6, br s)
1,2,3,4-Tetrahydroquinoline ~3.3 (t)~1.9 (m)~2.7 (t)6.5-7.0 (m)-NH (~3.7, br s)

Note: 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 'br s' a broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2C-3C-4Aromatic CarbonsMethyl Carbon
This compound ~42~30~35~114, 117, 121, 127, 129, 144~22
2-Methyl-1,2,3,4-tetrahydroquinoline ~47~26~29~114, 117, 121, 127, 129, 145~22
6-Methyl-1,2,3,4-tetrahydroquinoline ~43~22~29~114, 117, 127, 128, 129, 142~20
1,2,3,4-Tetrahydroquinoline ~42~22~27~114, 117, 121, 127, 129, 144-

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 147132 (M-15, loss of CH₃)[1]
2-Methyl-1,2,3,4-tetrahydroquinoline 147132 (M-15, loss of CH₃)
6-Methyl-1,2,3,4-tetrahydroquinoline 147132 (M-15, loss of CH₃), 146 (M-1)
1,2,3,4-Tetrahydroquinoline 133132 (M-1), 104

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)
This compound ~3400~30502850-2950~1600, ~1500
2-Methyl-1,2,3,4-tetrahydroquinoline ~3390~30502850-2960~1605, ~1500
6-Methyl-1,2,3,4-tetrahydroquinoline ~3390~30202860-2920~1615, ~1510
1,2,3,4-Tetrahydroquinoline ~3420~30502840-2930~1605, ~1500

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis and validation of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis and Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Comparison Comparison with Literature/ Reference Spectra Structure_Elucidation->Comparison Final_Validation Final Structure Validation Comparison->Final_Validation

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural validation of chemical compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A greater number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Data Acquisition:

    • Introduce the sample into the ion source. For liquid samples, this is often done via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

    • Optimize the ionization and analyzer parameters to obtain good signal intensity and resolution.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups present in the molecule.

This guide provides a foundational comparison of the spectroscopic properties of this compound and its isomers. For researchers engaged in the synthesis and characterization of novel quinoline derivatives, this information is critical for structural confirmation and can aid in the prediction of properties for related compounds.

References

A Comparative Guide to Catalytic Systems for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tetrahydroquinolines, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a pivotal area of research in organic chemistry. A diverse array of catalytic systems has been developed to achieve this transformation with high efficiency and stereoselectivity. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to assist researchers in selecting the most suitable method for their synthetic goals.

Performance Comparison of Catalytic Systems

The choice of a catalytic system is critical and significantly influences the yield, enantioselectivity, and substrate scope of the tetrahydroquinoline synthesis. Below is a summary of the performance of representative catalytic systems, categorized by the type of catalyst employed.

Catalyst TypeCatalyst SystemReaction TypeYield (%)Enantioselectivity (% ee)Diastereoselectivity (dr)Key Advantages
Metal-Based [Ir(COD)Cl]₂ / Chiral LigandAsymmetric HydrogenationGood to ExcellentHighN/AHighly effective for asymmetric synthesis.[1]
Pd(PPh₃)₄ / Chiral AmineDecarboxylative [4+2] CycloadditionHighHighGoodAccess to structurally diverse tetrahydroquinolines.
Manganese PN³ Pincer ComplexBorrowing HydrogenGood to ExcellentN/AN/AAtom-economical, uses simple alcohols, water as the only byproduct.[2][3][4][5]
Organocatalyst Chiral Phosphoric AcidAsymmetric Reduction / CyclizationExcellentExcellentHighMetal-free, mild reaction conditions, high enantioselectivity.[6][7]
Lewis Acid CeCl₃·7H₂O / NaIPovarov ReactionModerate to HighN/AGoodUtilizes readily available starting materials, cost-effective.[8]

Experimental Protocols

Detailed experimental procedures are essential for the successful replication and adaptation of synthetic methods. The following sections provide representative protocols for the catalytic systems compared above.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

This method is a powerful tool for the enantioselective synthesis of chiral tetrahydroquinolines.

Catalyst System: [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ Hydrogen Source: Hantzsch Ester

Procedure: [9]

  • In a Schlenk tube under an inert atmosphere, a mixture of [Ir(COD)Cl]₂ (1 mol%) and (S)-SegPhos (2.2 mol%) in a 2:1 mixture of toluene and dioxane is stirred at room temperature for 10 minutes.

  • Iodine (5 mol%) is then added to the mixture.

  • The quinoline substrate (0.25 mmol) and Hantzsch ester (2.0 equivalents) are subsequently added.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired tetrahydroquinoline.

Palladium-Catalyzed Intramolecular Carboamination

This protocol allows for the synthesis of complex tetrahydroquinoline derivatives through a C-N and C-C bond-forming cascade.

Catalyst System: Pd₂(dba)₃ / PCy₃·HBF₄ Base: NaOᵗBu

Procedure: [10]

  • A flame-dried Schlenk tube is charged with NaOᵗBu (2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and PCy₃·HBF₄ (0.08 equivalents) under a nitrogen atmosphere.

  • The substrate (1 equivalent) is dissolved in toluene and added to the Schlenk tube.

  • The resulting solution is heated to 105 °C and stirred for 18 hours.

  • Reaction completion is monitored by GC, TLC, or ¹H NMR.

  • After cooling to room temperature, the reaction mixture is worked up and purified by column chromatography.

Manganese-Catalyzed Borrowing Hydrogen Synthesis

This atom-economical method utilizes a manganese pincer complex to synthesize tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols.[2][3][4][5]

Catalyst System: Manganese PN³ Pincer Complex Base: KH and KOH

Procedure: [2][11]

  • In a glovebox, a reaction vessel is charged with the Manganese PN³ pincer complex (2 mol%), KH (1.5 equivalents), and KOH (0.3 equivalents).

  • The 2-aminobenzyl alcohol (1.1 equivalents) and the secondary alcohol (1 equivalent) are dissolved in DME and added to the vessel.

  • The reaction is heated at 120 °C for 24 hours in a closed system under an argon atmosphere.

  • After cooling, the reaction mixture is carefully quenched and extracted.

  • The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis

This organocatalytic approach provides a metal-free route to highly enantioenriched tetrahydroquinolines.[6][7]

Catalyst: Chiral Phosphoric Acid (e.g., (R)-TRIP) Reductant: Hantzsch Ester

Procedure: [6][7]

  • To a solution of the 2-aminochalcone (1 equivalent) in a suitable solvent (e.g., DCM), the chiral phosphoric acid catalyst (10 mol%) is added.

  • The mixture is stirred at a specified temperature for the dehydrative cyclization step to form the quinoline intermediate.

  • Hantzsch ester (1.2 equivalents) is then added to the reaction mixture.

  • The reaction is stirred until the asymmetric reduction is complete.

  • The solvent is evaporated, and the resulting residue is purified by flash chromatography to yield the chiral tetrahydroquinoline.

Lewis Acid-Catalyzed Povarov Reaction

The Povarov reaction is a classic and efficient method for constructing the tetrahydroquinoline core from anilines, aldehydes, and alkenes.[12]

Catalyst System: CeCl₃·7H₂O / NaI

Procedure: [8]

  • In a round-bottom flask, the aniline (1 mmol) and benzaldehyde (1 mmol) are stirred in acetonitrile in the presence of anhydrous MgSO₄ until imine formation is complete (monitored by TLC).

  • CeCl₃·7H₂O (0.3 mmol) and NaI (0.3 mmol) are then added to the mixture.

  • The dienophile (e.g., 2,3-dihydropyran, 1 mmol) is added, and the mixture is stirred at the desired temperature (e.g., -10 °C).

  • After completion, the reaction mixture is diluted with CH₂Cl₂ and washed with 0.5 M HCl.

  • The organic layer is dried, concentrated, and the product is purified by flash chromatography.

Visualizing the Synthetic Workflow

The general process for the synthesis of tetrahydroquinolines, regardless of the specific catalytic system, can be visualized as a sequence of steps from starting materials to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Starting Materials Starting Materials Reaction Vessel Reaction Vessel Starting Materials->Reaction Vessel Catalyst System Catalyst System Catalyst System->Reaction Vessel Crude Product Crude Product Reaction Vessel->Crude Product Reaction Progress Purification Purification Crude Product->Purification Extraction/Filtration Pure Tetrahydroquinoline Pure Tetrahydroquinoline Purification->Pure Tetrahydroquinoline Chromatography

Caption: A generalized workflow for the catalytic synthesis of tetrahydroquinolines.

References

A Comparative Guide to the Biological Activity of 4-Methyl-1,2,3,4-tetrahydroquinoline and Other Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4-Methyl-1,2,3,4-tetrahydroquinoline (4-Me-THQ) and other substituted tetrahydroquinoline (THQ) derivatives. While direct experimental data for 4-Me-THQ is limited in the reviewed literature, this document synthesizes available quantitative data for other THQs, outlines relevant experimental protocols, and visualizes key signaling pathways to inform future research and drug development efforts.

Executive Summary

Tetrahydroquinolines (THQs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include anticancer, antioxidant, and neuroprotective properties. The biological effects of THQ derivatives are highly dependent on the nature and position of substituents on the quinoline ring. This guide focuses on comparing the known biological activities of various THQ derivatives to provide a framework for understanding the potential of this compound.

Comparative Biological Activity Data

The following tables summarize the reported in vitro anticancer and antioxidant activities of various THQ derivatives. It is important to note that direct comparative data for this compound was not available in the reviewed literature. The data presented here serves as a basis for understanding the structure-activity relationships (SAR) within the THQ scaffold.

Table 1: In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolo quinoline derivative (15)MCF-7 (Breast)5.8[1]
HepG2 (Liver)7.2[1]
A549 (Lung)10.5[1]
Isoxazolo quinoline derivative (10)MCF-7 (Breast)15.2[1]
HepG2 (Liver)18.9[1]
A549 (Lung)22.4[1]
Thiano thioacetate derivative (13)MCF-7 (Breast)12.1[1]
HepG2 (Liver)16.5[1]
A549 (Lung)19.8[1]
Isatin derivative (16)MCF-7 (Breast)8.9[1]
HepG2 (Liver)11.3[1]
A549 (Lung)14.7[1]
Morpholine-substituted THQ (10e)A549 (Lung)0.033
3,4-diaryl-5,7-dimethoxy-THQ (3c)H460 (Lung)Low µM[2]
DU145 (Prostate)Low µM[2]
A-431 (Skin)Low µM[2]
HT-29 (Colon)Low µM[2]
MCF7 (Breast)Low µM[2]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

Table 2: In Vitro Antioxidant Activity of Tetrahydroquinoline Derivatives
CompoundAssayEC50 (µg/mL)Reference
N-propargyl-THQ derivative 1ABTS< 10[3]
N-propargyl-THQ derivative 2ABTS< 10[3]
N-propargyl-THQ derivative 3ABTS< 10[3]
N-propargyl-THQ derivative 4ABTS< 10[3]
Ascorbic Acid (Reference)ABTS35[3]
Various N-propargyl-THQsDPPH> 100[3]

Note: EC50 values represent the concentration of the compound required to scavenge 50% of the radicals. A lower EC50 value indicates higher antioxidant activity. The data suggests that these THQ derivatives show promising antioxidant activity in the ABTS assay compared to the DPPH assay.[3]

Structure-Activity Relationship (SAR) Insights

Based on the available literature, the following SAR insights can be drawn for THQ derivatives, which may help in predicting the activity of this compound:

  • Substitution at C4: The nature of the substituent at the C4 position significantly influences the biological activity. In the context of antimalarial quinolines, a dialkylaminoalkyl side chain at C4 is optimal for activity.[4] While this is for quinolines, it highlights the importance of this position. For THQ derivatives, incorporating an aryl group at the C4 position has been shown to dramatically increase the antiproliferative effect against various cancer cell lines.[2] This suggests that a simple methyl group at C4 in 4-Me-THQ might confer some level of activity, although likely less potent than more complex substitutions.

  • Substitution on the Benzene Ring: Electron-donating or electron-withdrawing groups on the benzene ring of the THQ scaffold can modulate the anticancer activity.[5]

  • N-Substitution: The substituent on the nitrogen atom of the tetrahydroquinoline ring is crucial for activity. For instance, N-propargyl THQ derivatives have demonstrated excellent antioxidant capacity.[3]

Potential Mechanisms of Action and Signaling Pathways

Several studies suggest that THQ derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and NF-κB pathways are two such critical pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers. Some tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells via the PI3K/Akt/mTOR signaling pathway.[6]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis promotes THQ Tetrahydroquinoline Derivatives THQ->AKT inhibits? THQ->mTORC1 inhibits? NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Gene_Expression Target Gene Expression (Inflammation, Proliferation) NFkB->Gene_Expression activates transcription NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus THQ Tetrahydroquinoline Derivatives THQ->IKK inhibits? THQ->NFkB inhibits nuclear translocation? MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow cell attachment A->B C 3. Treat cells with various concentrations of THQ derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h to allow formazan formation E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate cell viability and IC50 values H->I

References

A Comparative Guide to the Structure-Activity Relationship of Tetrahydroquinoline Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the field of drug discovery, the tetrahydroquinoline scaffold represents a privileged structure due to its prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetrahydroquinoline derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity of Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways. The following sections compare the cytotoxic activities of different series of these compounds.

Morpholine-Substituted Tetrahydroquinolines as mTOR Inhibitors

A recent study explored a series of morpholine-substituted tetrahydroquinoline derivatives as potential inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. The cytotoxic activity of these compounds was evaluated against several cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of Morpholine-Substituted Tetrahydroquinoline Derivatives [1]

CompoundA549 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)VERO (Normal)
10d 0.062 ± 0.010.58 ± 0.111.003 ± 0.008>10
10e 0.033 ± 0.0030.11 ± 0.010.19 ± 0.01>10
10h 0.11 ± 0.010.087 ± 0.0070.14 ± 0.01>10
Everolimus 0.091 ± 0.0080.19 ± 0.010.28 ± 0.02>10
5-Fluorouracil 4.8 ± 0.416.2 ± 0.547.8 ± 0.67>10

From the data, compound 10e emerged as a particularly potent derivative, exhibiting superior activity against the A549 lung cancer cell line compared to the standard drug Everolimus. The structure-activity relationship study highlighted that the presence of two trifluoromethyl groups on the benzamide moiety significantly enhanced the cytotoxic activity.[1]

Tetrahydroquinolinones Targeting Colorectal Cancer

Another study focused on tetrahydroquinolinone derivatives and their ability to induce oxidative stress and autophagy in colorectal cancer (CRC) cells.[2][3] The most promising compound from this series was 20d .

Table 2: Antiproliferative Activity (IC50, µM) of Tetrahydroquinolinone Derivatives against HCT-116 (Colon) Cancer Cells [2][3]

CompoundIC50 (µM)
20d 5.8 ± 0.5

Compound 20d , a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, demonstrated potent in vitro antiproliferative activity and was found to induce autophagy through the PI3K/AKT/mTOR signaling pathway.[2][3]

Antimicrobial Activity of Tetrahydroquinoline Derivatives

The tetrahydroquinoline scaffold has also been explored for the development of novel antimicrobial agents, particularly against drug-resistant bacterial strains.

SF5- and SCF3-Substituted Tetrahydroquinolines

A series of SF5- and SCF3-substituted tetrahydroquinoline compounds were synthesized and evaluated for their antibacterial activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Minimum Inhibitory Concentrations (MIC, µg/mL) of SF5- and SCF3-Substituted Tetrahydroquinolines [4][5]

CompoundS. aureus ATCC 25923MRSA ATCC 33591E. faecalis ATCC 29212
HSD1835 2-424

The study identified HSD1835 as the most potent compound, with MIC values ranging from 1 to 4 µg/mL against various drug-resistant Gram-positive pathogens.[4] Mechanistic studies revealed that HSD1835 likely exerts its bactericidal effect by disrupting the bacterial membrane. A key finding was that analogs lacking the SF5 or SCF3 moieties were inactive, highlighting the importance of these groups for antibacterial activity.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the morpholine-substituted tetrahydroquinoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cell lines (A549, MCF-7, MDA-MB-231) and normal Vero cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the SF5- and SCF3-substituted tetrahydroquinoline compounds was assessed by determining their MIC values according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Bacterial Culture: Bacterial strains were grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Compound Dilution: The test compounds were serially diluted in CAMHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates were incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can facilitate a deeper understanding of the SAR data.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition promotes Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Tetrahydroquinolinone Tetrahydroquinolinone (e.g., 20d) Tetrahydroquinolinone->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of tetrahydroquinolinones.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add Tetrahydroquinoline Derivatives incubate_24h_1->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 4-Methyl-1,2,3,4-tetrahydroquinoline, a crucial heterocyclic compound with applications in pharmaceutical and chemical research. The focus is on two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is designed for researchers, scientists, and professionals in drug development, offering a basis for selecting and implementing a suitable analytical method.

The validation data summarized below is based on established methods for structurally similar tetrahydroquinoline and tetrahydroisoquinoline derivatives, providing a reliable reference for expected performance.

Comparative Validation Data

The following table summarizes typical validation parameters for HPLC-UV and GC-MS methods, offering a direct comparison of their performance characteristics. The data is collated from studies on analogous compounds and represents expected values for a validated method for this compound.

Validation ParameterHPLC-UV (Illustrative)GC-MS (Illustrative)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 ng/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.05 ng/mL
Accuracy (% Recovery) 95 - 105%93 - 106%
Precision (% RSD) < 5%< 7%
Selectivity/Specificity GoodExcellent

Note: This data is illustrative and based on methods for structurally related compounds. Method-specific validation is required for this compound.

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-MS are outlined below. These protocols are based on established analytical techniques for similar compounds and serve as a comprehensive starting point for method development and validation.[1]

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in various matrices, including pharmaceutical formulations.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape). For Mass Spectrometry applications, phosphoric acid should be replaced with formic acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Analyze a minimum of five concentrations across the expected sample concentration range.

    • Accuracy and Precision: Evaluate at a minimum of three concentration levels (low, medium, high) by replicate injections.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Specificity: Assess by analyzing blank matrix and comparing with a spiked sample to ensure no interfering peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices, such as biological samples.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound. Full scan mode can be used for initial identification.

  • Sample Preparation:

    • For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte from the matrix.[3]

    • Samples are then derivatized if necessary, though this compound is generally volatile enough for direct analysis.

    • The final extract is reconstituted in a suitable solvent like ethyl acetate.

  • Validation Parameters:

    • Follow a similar validation approach as for HPLC-UV, with a particular focus on matrix effects during validation for bioanalytical methods.[4]

Workflow and Pathway Visualizations

The following diagrams illustrate the typical workflow for analytical method validation and a conceptual signaling pathway where a compound like this compound might be investigated.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements develop Method Development (Technique & Parameter Selection) start->develop pre_val Pre-Validation (System Suitability) develop->pre_val validation Method Validation pre_val->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity/ Selectivity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report implement Routine Use & Ongoing Monitoring report->implement

Analytical Method Validation Workflow

Conceptual_Signaling_Pathway compound 4-Methyl-1,2,3,4- tetrahydroquinoline receptor Target Receptor (e.g., GPCR) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activates response Cellular Response (e.g., Gene Expression) kinase_cascade->response Leads to

Conceptual Signaling Pathway

References

comparative study of different synthetic routes to 4-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 4-Methyl-1,2,3,4-tetrahydroquinoline, a valuable scaffold in medicinal chemistry. The following sections detail the most common and effective methods for its synthesis, presenting quantitative data, experimental protocols, and visual representations of the synthetic workflows to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

The table below summarizes the key quantitative data for the primary synthetic routes to this compound, allowing for a rapid assessment of each method's efficiency and requirements.

Synthetic RouteStarting MaterialsKey Reagents/CatalystReaction TimeTemperatureYield (%)Purity (%)
Catalytic Hydrogenation 4-Methylquinoline, Hydrogen gasPtO₂, Pd/C, or Raney Nickel2 - 24 hoursRoom Temp. - 100°C90-99%>98%
Doebner-von Miller Reaction o-Toluidine, CrotonaldehydeStrong acid (e.g., HCl, H₂SO₄)6 - 12 hours100-140°C60-75%>95%
Reductive Amination Aniline, Crotonaldehyde, Reducing agentNaBH₃CN, H₂/Pd-C12 - 48 hoursRoom Temp.40-60%>90%

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of the primary synthetic strategies for this compound, including reaction mechanisms and experimental protocols.

Catalytic Hydrogenation of 4-Methylquinoline

This is arguably the most direct and high-yielding method for the synthesis of this compound. The process involves the reduction of the pyridine ring of 4-methylquinoline using hydrogen gas in the presence of a metal catalyst.

Reaction Scheme:

Key Advantages:

  • High yields and purity.

  • Relatively clean reaction with minimal byproducts.

  • Well-established and scalable methodology.

Considerations:

  • Requires specialized high-pressure hydrogenation equipment.

  • Handling of flammable hydrogen gas requires stringent safety precautions.

  • The cost of precious metal catalysts (Pt, Pd) can be a factor, although they can often be recovered and reused.

Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst

  • Preparation: In a high-pressure autoclave, a solution of 4-methylquinoline (10 mmol) in glacial acetic acid (50 mL) is prepared.

  • Catalyst Addition: Platinum(IV) oxide (0.1 g, 1 mol%) is carefully added to the solution.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 3-4 atm. The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Doebner-von Miller Reaction followed by Reduction

This classical method provides a two-step route to the target molecule. First, 4-methylquinoline is synthesized via the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated aldehyde. The resulting 4-methylquinoline is then reduced in a subsequent step.

Reaction Scheme:

Step 1: Doebner-von Miller Reaction

Step 2: Reduction ``` 4-Methylquinoline + [H] --(Reducing Agent)--> this compound

Caption: Synthetic pathways to this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the available equipment, desired scale, cost considerations, and safety protocols. For high-yield and high-purity synthesis on a laboratory or industrial scale, Catalytic Hydrogenation of 4-methylquinoline is the preferred method, provided the necessary high-pressure equipment is available. The Doebner-von Miller reaction offers a viable, albeit lower-yielding, alternative using more common laboratory apparatus. Reductive Amination presents a convenient one-pot option with milder conditions, which may be advantageous for rapid analogue synthesis in a drug discovery setting, despite its potentially lower yields. Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.

A Comparative Guide to Purity Assessment of Synthesized 4-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of a final drug product. This guide provides an objective comparison of three common analytical techniques for assessing the purity of synthesized 4-Methyl-1,2,3,4-tetrahydroquinoline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., sensitivity, speed, and availability of reference standards).

ParameterHPLCGC-MSqNMR
Principle Separation based on polarity and interaction with stationary phaseSeparation based on volatility and boiling point, with mass-based detectionQuantitation based on the direct proportionality between NMR signal intensity and the number of nuclei
Purity Result (hypothetical) 99.2% (Area Percent)99.5% (Area Percent)99.3% (w/w)
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Accuracy (% Recovery) 98.5 - 101.0%98.0 - 102.0%99.0 - 101.0%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3%
Reference Standard Required Yes (for identity confirmation and quantitative analysis)Yes (for identity confirmation and quantitative analysis)Yes (for internal or external calibration)[1]
Throughput HighMediumLow to Medium
Cost per Sample ModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of non-volatile and thermally stable impurities. A reversed-phase HPLC (RP-HPLC) method is proposed.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • This compound reference standard

  • Sample of synthesized this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (with 0.1% Formic Acid) in a suitable gradient. For example, a gradient from 20% to 80% Acetonitrile over 15 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the synthesized sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural information for impurity identification.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Sample of synthesized this compound

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the reference standard in dichloromethane.

  • Sample Solution Preparation: Prepare a 1 mg/mL solution of the synthesized sample in dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium, constant flow of 1.0 mL/min

    • Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: 40-450 m/z

  • Analysis: Inject 1 µL of the standard and sample solutions.

  • Data Analysis: Identify the main peak and any impurities by their mass spectra. Calculate the purity based on the relative peak areas.

Quantitative NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not rely on the response factor of the analyte, providing a highly accurate purity assessment.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Internal standard (e.g., Maleic acid, certified reference material)

  • Sample of synthesized this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.

    • Ensure a good signal-to-noise ratio by adjusting the number of scans.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the purity assessment of a synthesized compound, incorporating the comparative methods discussed.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Analysis cluster_reporting Final Assessment Synthesis Synthesized This compound SamplePrep Weighing & Dissolution Synthesis->SamplePrep Crude Product HPLC HPLC Analysis SamplePrep->HPLC Sample Solution GCMS GC-MS Analysis SamplePrep->GCMS Sample Solution qNMR qNMR Analysis SamplePrep->qNMR Sample with IS DataProcessing Chromatogram/Spectrum Integration & Interpretation HPLC->DataProcessing GCMS->DataProcessing qNMR->DataProcessing Comparison Comparison of Purity Results & Impurity Profiling DataProcessing->Comparison FinalReport Purity Verification Report Comparison->FinalReport

Caption: Workflow for purity assessment.

This guide provides a framework for selecting and implementing appropriate analytical methods for assessing the purity of synthesized this compound. By understanding the strengths and limitations of each technique and following detailed protocols, researchers can ensure the quality and integrity of their compounds for further development.

References

X-ray Crystallography of 4-Methyl-1,2,3,4-tetrahydroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 4-Methyl-1,2,3,4-tetrahydroquinoline derivatives and related analogues. The information presented is intended to support research and development in medicinal chemistry and materials science by offering objective data on the solid-state conformation of these important heterocyclic scaffolds.

Comparison of Crystallographic Data

Parametercis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline[1]1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline
Formula C₁₆H₂₂N₂OC₁₀H₁₃NO₂SC₁₆H₁₇NO₂S
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/nP-1P2₁/n
a (Å) 9.1640 (17)5.5865 (2)13.5690 (5)
b (Å) 13.1687 (18)9.2195 (4)6.7128 (2)
c (Å) 11.988 (2)10.1924 (4)16.8317 (6)
α (°) 9085.798 (2)90
β (°) 96.825 (11)84.686 (2)110.243 (1)
γ (°) 9077.166 (2)90
Volume (ų) 1436.4 (4)508.89 (4)1436.4 (4)
Z 424
Tetrahydroquinoline Ring Conformation Half-chairHalf-chairHalf-chair

Experimental Protocols

Synthesis of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one

A catalytic amount of SbF₃ (10 mol%) was added to a mixture of aniline (1 equivalent) and N-vinyl caprolactam (2–3 equivalents) in acetonitrile (5–10 ml). The reaction mixture was stirred at ambient temperature (~25 °C) for 20–70 minutes. The progress of the reaction was monitored by thin-layer chromatography. After completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the title compound.

Synthesis of 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline[1]

To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 ml of dry methylene dichloride, triethylamine (15 mmol) was added at 0–5 °C. To this reaction mixture, methanesulfonyl chloride (12 mmol) in 10 ml of dry dichloromethane was added dropwise. After 2 hours of stirring at 15–20 °C, the reaction mixture was washed with 5% Na₂CO₃ and brine. The organic phase was dried over Na₂SO₄ and then concentrated under vacuum. The crude product was recrystallized from a solvent mixture of ethyl acetate and hexane (1:2) to yield colorless prisms.[1]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the presented compounds were collected on a Bruker APEXII CCD or a Bruker X8 Proteum diffractometer. The structures were solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow and Molecular Relationships

experimental_workflow cluster_synthesis Synthesis of Tetrahydroquinoline Derivatives cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis and Comparison start Starting Materials (e.g., Aniline, Tetrahydroquinoline) reaction Chemical Reaction (e.g., Cyclization, Sulfonylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Crystalline Product purification->product xtal_selection Crystal Selection product->xtal_selection Single Crystal data_collection X-ray Diffraction Data Collection xtal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF Data) refinement->final_structure data_extraction Extraction of Crystallographic Parameters final_structure->data_extraction table Comparative Data Table data_extraction->table interpretation Structural Interpretation (Ring Conformation, etc.) table->interpretation

Caption: General workflow for the synthesis and crystallographic analysis of tetrahydroquinoline derivatives.

logical_relationship tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Core Structure ring_conformation Tetrahydroquinoline Ring Conformation (e.g., Half-Chair) tetrahydroquinoline->ring_conformation substituent Substituent (e.g., -CH3, -SO2CH3, -SO2CH2Ph) substituent->ring_conformation position Substitution Position (C4 vs. N1) position->ring_conformation crystal_packing Crystal Packing & Intermolecular Interactions ring_conformation->crystal_packing

Caption: Factors influencing the crystal structure of tetrahydroquinoline derivatives.

References

A Comparative Guide to the Neuroprotective Effects of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective effects of various tetrahydroisoquinoline (THIQ) derivatives. The information is compiled from preclinical studies and aims to facilitate the evaluation of these compounds as potential therapeutic agents for neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the cellular signaling pathways implicated in their neuroprotective actions.

Introduction to Tetrahydroisoquinolines and Neuroprotection

Tetrahydroisoquinolines are a class of organic compounds, some of which are endogenously present in the mammalian brain, while others are derived from plant sources or synthesized in the laboratory.[1] A growing body of evidence suggests that certain THIQ derivatives possess significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[2][3] Their mechanisms of action are often multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. This guide focuses on a comparative analysis of three notable neuroprotective THIQs: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), Dauricine, and Higenamine.

Comparative Neuroprotective Profiles

While direct head-to-head comparative studies with standardized quantitative data are limited, this section summarizes the neuroprotective effects of 1-MeTIQ, Dauricine, and Higenamine based on available preclinical data. The tables below present key findings for each compound, specifying the experimental models and observed outcomes.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)

1-MeTIQ is an endogenous THIQ derivative found in the mammalian brain that has demonstrated neuroprotective effects in various experimental models.[2] Its neuroprotective capacity is attributed to its ability to inhibit monoamine oxidase (MAO) and scavenge free radicals.[4][5]

Experimental ModelNeurotoxin/InsultKey FindingsReference
Rat model of Parkinson's Disease (PD)1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)Completely antagonized 1BnTIQ-induced reduction in dopamine concentration.[2]
Rat model of PD6-Hydroxydopamine (6-OHDA)Multiple administrations protected dopaminergic neurons against 6-OHDA-induced deficit of dopamine release.[6]
Primary granular cell culturesGlutamatePrevented glutamate-induced cell death and Ca2+ influx.[3]
Dauricine

Dauricine is a bisbenzylisoquinoline alkaloid isolated from the root of Menispermum dauricum.[7] It has been shown to exert neuroprotective effects through anti-apoptotic and antioxidant mechanisms.[3][8]

Experimental ModelNeurotoxin/InsultKey FindingsReference
Rat model of transient focal cerebral ischemiaIschemia/ReperfusionAttenuated apoptosis in the penumbra by inhibiting cytochrome c release and caspase-9 and -3 activation.[3]
SH-SY5Y cells overexpressing APPswCu2+-induced oxidative damageDecreased secretion of Aβ1-42, reduced ROS levels, and restored mitochondrial membrane potential and SOD activity.[8][9]
Rat model of transient focal cerebral ischemiaMiddle Cerebral Artery OcclusionIncreased Bcl-2 expression and reduced Bax expression in the penumbra.[3]
Higenamine

Higenamine is a benzyltetrahydroisoquinoline alkaloid found in various plants. Its neuroprotective effects are linked to the activation of pro-survival signaling pathways and its antioxidant properties.

Experimental ModelNeurotoxin/InsultKey FindingsReference
Neuronal cellsOxygen-Glucose Deprivation/Reperfusion (OGD/R)Ameliorated OGD/R-induced injury, attenuated oxidative stress, and inhibited apoptosis.
Alzheimer's disease rat modelAluminum chloride (AlCl3)Protected against memory impairments, reduced Aβ burden and apoptosis by activating the Akt/GSK3β pathway.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these THIQ derivatives are mediated by complex intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways involved.

G Signaling Pathways in Tetrahydroisoquinoline-Mediated Neuroprotection cluster_1MeTIQ 1-MeTIQ cluster_Dauricine Dauricine cluster_Higenamine Higenamine 1MeTIQ 1MeTIQ MAO_Inhibition MAO Inhibition 1MeTIQ->MAO_Inhibition Glutamate_Receptor_Antagonism Glutamate Receptor Antagonism 1MeTIQ->Glutamate_Receptor_Antagonism Reduced_Oxidative_Stress Reduced Oxidative Stress MAO_Inhibition->Reduced_Oxidative_Stress Inhibition_of_Excitotoxicity Inhibition of Excitotoxicity Glutamate_Receptor_Antagonism->Inhibition_of_Excitotoxicity Neuroprotection_1MeTIQ Neuroprotection Reduced_Oxidative_Stress->Neuroprotection_1MeTIQ Inhibition_of_Excitotoxicity->Neuroprotection_1MeTIQ Dauricine Dauricine Mitochondrial_Pathway Mitochondrial Pathway Dauricine->Mitochondrial_Pathway NF_kB_Pathway NF-κB Pathway Dauricine->NF_kB_Pathway PI3K_Akt_Pathway_D PI3K/Akt Pathway Dauricine->PI3K_Akt_Pathway_D Anti_Apoptosis Anti-Apoptosis Mitochondrial_Pathway->Anti_Apoptosis Anti_Inflammation Anti-Inflammation NF_kB_Pathway->Anti_Inflammation PI3K_Akt_Pathway_D->Anti_Apoptosis Neuroprotection_Dauricine Neuroprotection Anti_Apoptosis->Neuroprotection_Dauricine Anti_Apoptosis->Neuroprotection_Dauricine Anti_Inflammation->Neuroprotection_Dauricine Higenamine Higenamine Akt_Pathway_H Akt Pathway Higenamine->Akt_Pathway_H Nrf2_HO1_Pathway Nrf2/HO-1 Pathway Higenamine->Nrf2_HO1_Pathway Pro_survival Pro-survival Signaling Akt_Pathway_H->Pro_survival Antioxidant_Effect Antioxidant Effect Nrf2_HO1_Pathway->Antioxidant_Effect Neuroprotection_Higenamine Neuroprotection Antioxidant_Effect->Neuroprotection_Higenamine Pro_survival->Neuroprotection_Higenamine G General Experimental Workflow for Assessing Neuroprotection cluster_assays Endpoint Assays Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pre_treatment Pre-treatment with Tetrahydroisoquinoline Cell_Culture->Pre_treatment Neurotoxin Induction of Neurotoxicity (e.g., H2O2, 6-OHDA) Pre_treatment->Neurotoxin Incubation Incubation Neurotoxin->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Data_Analysis Data Analysis and Comparison Endpoint_Assays->Data_Analysis MTT Cell Viability (MTT) LDH Cytotoxicity (LDH) JC1 Mitochondrial Membrane Potential (JC-1) Caspase Apoptosis (Caspase Activity) Western_Blot Signaling Pathways (Western Blot)

References

Comparative Guide to the Mechanistic Pathways of 4-Methyl-1,2,3,4-tetrahydroquinoline Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes for the formation of 4-Methyl-1,2,3,4-tetrahydroquinoline, a significant scaffold in medicinal chemistry. Each method is evaluated based on its mechanistic principles, with supporting experimental data and detailed protocols to aid in methodological selection and optimization.

Introduction

This compound is a heterocyclic motif of considerable interest in drug discovery due to its presence in a wide array of biologically active compounds. The strategic placement of the methyl group at the C4 position can significantly influence the pharmacological profile of these molecules. Understanding the mechanistic nuances of its formation is paramount for the rational design and efficient synthesis of novel therapeutic agents. This guide compares three prominent synthetic strategies: the Povarov reaction (an aza-Diels-Alder approach), catalytic hydrogenation of 4-methylquinoline, and reductive amination.

Comparison of Synthetic Methodologies

The selection of a synthetic route for this compound is often dictated by factors such as precursor availability, desired yield, stereochemical control, and scalability. Below is a summary of the key quantitative parameters for the discussed methods.

Reaction TypeKey ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Povarov Reaction Aniline, CrotonaldehydeDiphenylphosphinic AcidCH₂Cl₂017Moderate to High
Catalytic Hydrogenation 4-Methylquinoline, H₂Platinum Oxide (PtO₂)Ethanol/Acetic AcidRoom Temp.24~90
Reductive Amination Aniline, CrotonaldehydeNaBH₃CN or NaBH(OAc)₃Methanol or DCERoom Temp.-Variable

Mechanistic Pathways and Experimental Protocols

Povarov Reaction (Aza-Diels-Alder Reaction)

The Povarov reaction is a powerful tool for the construction of tetrahydroquinolines, typically proceeding through a three-component reaction involving an aniline, an aldehyde, and an activated alkene.[1] In the context of this compound synthesis, aniline reacts with crotonaldehyde, which serves as both the aldehyde and the dienophile precursor.

Mechanism:

The reaction is generally catalyzed by a Brønsted or Lewis acid.[1] The initial step involves the condensation of aniline and crotonaldehyde to form an iminium ion intermediate. This is followed by an intramolecular aza-Diels-Alder reaction, where the electron-rich aromatic ring of the aniline derivative acts as the diene and the carbon-carbon double bond of the crotonaldehyde moiety serves as the dienophile. The subsequent cyclization and rearomatization lead to the formation of the tetrahydroquinoline ring system with the methyl group at the 4-position, dictated by the structure of the crotonaldehyde precursor.

Experimental Protocol: Three-Component Povarov Reaction [1]

  • To a solution of aniline (0.10 mmol) in dried dichloromethane (CH₂Cl₂, 0.5 mL) at room temperature, add crotonaldehyde (0.10 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C.

  • Add a diphenylphosphinic acid catalyst (0.01 mmol).

  • Stir the reaction mixture under an inert atmosphere (e.g., Argon) at 0 °C for 17 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography (e.g., using a hexanes/ethyl acetate gradient) to obtain pure this compound.

Logical Flow of the Povarov Reaction

Povarov_Reaction Aniline Aniline Imine_Formation Imine Formation Aniline->Imine_Formation Crotonaldehyde Crotonaldehyde Crotonaldehyde->Imine_Formation Catalyst Brønsted/Lewis Acid (e.g., Diphenylphosphinic Acid) Catalyst->Imine_Formation Iminium_Ion Iminium Ion Intermediate Imine_Formation->Iminium_Ion Aza_Diels_Alder Intramolecular Aza-Diels-Alder Reaction Iminium_Ion->Aza_Diels_Alder Cycloadduct Cycloadduct Intermediate Aza_Diels_Alder->Cycloadduct Rearomatization Rearomatization Cycloadduct->Rearomatization Product 4-Methyl-1,2,3,4- tetrahydroquinoline Rearomatization->Product

Caption: Povarov reaction pathway to this compound.

Catalytic Hydrogenation of 4-Methylquinoline

The catalytic hydrogenation of the corresponding quinoline derivative is a direct and high-yielding method for the synthesis of tetrahydroquinolines. This method involves the reduction of the pyridine ring of the quinoline system.

Mechanism:

The mechanism of catalytic hydrogenation involves the heterogeneous catalysis on the surface of a metal catalyst, such as platinum, palladium, or nickel. Both hydrogen gas and the 4-methylquinoline substrate adsorb onto the catalyst surface. The adsorbed hydrogen atoms are then transferred to the pyridine ring of the quinoline in a stepwise manner, leading to the saturation of the heterocyclic ring and the formation of this compound. The benzene ring is typically not reduced under these conditions due to its higher resonance stability.

Experimental Protocol: Catalytic Hydrogenation of 4-Methylquinoline

  • In a high-pressure reaction vessel, dissolve 4-methylquinoline (1.0 g, 6.98 mmol) in a solvent mixture of ethanol (20 mL) and acetic acid (2 mL).

  • Add the platinum oxide (PtO₂) catalyst (50 mg).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 3-4 atm.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Experimental Workflow for Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow start Start dissolve Dissolve 4-Methylquinoline in Ethanol/Acetic Acid start->dissolve add_catalyst Add PtO₂ Catalyst dissolve->add_catalyst reaction_setup Pressurize with H₂ (3-4 atm) and Stir at RT for 24h add_catalyst->reaction_setup filtration Filter to Remove Catalyst reaction_setup->filtration concentration Concentrate Filtrate filtration->concentration workup Aqueous Workup (NaHCO₃ wash) concentration->workup drying Dry Organic Layer workup->drying final_product Isolate 4-Methyl-1,2,3,4- tetrahydroquinoline drying->final_product end End final_product->end

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Reductive Amination

Reductive amination provides an alternative route to this compound, typically in a one-pot reaction.[2] This method involves the reaction of an aniline with an α,β-unsaturated aldehyde, like crotonaldehyde, followed by in-situ reduction.

Mechanism:

The reaction proceeds through two key stages.[3] First, the aniline undergoes a conjugate addition to the crotonaldehyde, followed by an intramolecular cyclization and dehydration to form a cyclic iminium ion. In the second stage, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the final tetrahydroquinoline product. These mild reducing agents are often preferred as they do not readily reduce the starting aldehyde.[4]

Experimental Protocol: Reductive Amination [2]

  • Combine aniline (1.0 mmol) and crotonaldehyde (1.0 mmol) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature to allow for the initial conjugate addition and cyclization.

  • Add the reducing agent, sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Signaling Pathway of Reductive Amination

Reductive_Amination_Pathway cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reduction Aniline Aniline Conjugate_Addition Conjugate Addition Aniline->Conjugate_Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Conjugate_Addition Intermediate_1 Enamine/Amine Intermediate Conjugate_Addition->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Dehydration Dehydration Cyclization->Dehydration Iminium_Ion Cyclic Iminium Ion Dehydration->Iminium_Ion Reduction Reduction Iminium_Ion->Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reduction Product 4-Methyl-1,2,3,4- tetrahydroquinoline Reduction->Product

Caption: Two-stage mechanism of this compound formation via reductive amination.

Conclusion

The synthesis of this compound can be effectively achieved through several mechanistic pathways, each with its own set of advantages. The Povarov reaction offers a convergent and atom-economical approach, directly assembling the core structure from simple precursors. Catalytic hydrogenation provides a high-yielding and clean method when the corresponding 4-methylquinoline is readily available. Reductive amination presents a versatile one-pot procedure that can be performed under mild conditions. The choice of the optimal method will depend on the specific requirements of the research or development project, including starting material accessibility, desired scale, and the need for stereochemical control. The provided protocols and mechanistic diagrams serve as a foundational guide for the practical implementation and further investigation of these important synthetic transformations.

References

Safety Operating Guide

Navigating the Disposal of 4-Methyl-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before handling 4-Methyl-1,2,3,4-tetrahydroquinoline, it is imperative to be familiar with its potential hazards. Based on analogous compounds, it should be treated as a substance that can cause skin and serious eye irritation.[3] Some related compounds are also suspected of causing cancer and may cause respiratory irritation.[1][3] Therefore, stringent adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from strong oxidizing agents and strong acids.[3]

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal plant.[3][4]

1. Waste Identification and Segregation:

  • Characterize the waste material. Is it the pure chemical, a solution, or contaminated materials?

  • Segregate waste containing this compound from other waste streams to prevent inadvertent reactions.

2. Container Management:

  • Use designated, properly labeled, and sealed containers for waste collection.

  • Ensure containers are compatible with the chemical.

3. Small Spills and Leaks:

  • For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or universal binder.

  • Collect the absorbed material and place it in a suitable, closed container for disposal.

4. Large Spills:

  • Evacuate the area immediately.

  • Contain the spill using appropriate barriers.

  • Follow your institution's emergency spill response protocol. Do not attempt to clean up a large spill without proper training and equipment.

5. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain or into the environment.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have 4-Methyl-1,2,3,4- tetrahydroquinoline Waste consult_sds Consult Supplier-Specific Safety Data Sheet (SDS) start->consult_sds assess_waste Assess Waste Type (Pure, Solution, Contaminated) consult_sds->assess_waste select_container Select & Label Appropriate Waste Container assess_waste->select_container ppe Wear Required PPE (Gloves, Goggles, Lab Coat) select_container->ppe transfer_waste Safely Transfer Waste to Container ppe->transfer_waste seal_store Seal Container & Store in Designated Waste Area transfer_waste->seal_store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup seal_store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-1,2,3,4-tetrahydroquinoline

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on safety data for structurally similar compounds, including 1,2,3,4-tetrahydroquinoline and its methylated derivatives, and are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary: this compound is anticipated to be a hazardous chemical. Based on similar structures, it is likely to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It may be harmful if swallowed and prolonged or repeated exposure could have adverse effects. It is also identified as a combustible liquid.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting chemical safety goggles or face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), flame-retardant lab coat, and protective clothing to prevent skin contact.Inspect gloves prior to use.[4]
Respiratory Protection Not required with adequate ventilation (e.g., fume hood). If ventilation is inadequate or irritation is experienced, use an approved respirator.NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6] A type ABEK (EN14387) filter is recommended for similar compounds.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety. Always handle this chemical within a certified chemical fume hood.

1. Preparation and Pre-Handling Checks:

  • Review Safety Data: Before beginning work, review the Safety Data Sheet (SDS) for 1,2,3,4-tetrahydroquinoline and its derivatives.[1][5]
  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.
  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.
  • Locate Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][5]
  • Prepare Workspace: Clear the work area of all unnecessary items. Cover the work surface with absorbent, disposable bench paper.

2. Chemical Handling:

  • Transporting: Keep the container tightly closed when moving it to the work area.[5][7]
  • Dispensing: Carefully dispense the required amount, avoiding the generation of mists or vapors.
  • Performing the Procedure: Keep the container sealed when not in use. Avoid contact with skin, eyes, and clothing.[6][7] Do not eat, drink, or smoke in the work area.
  • Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents and strong acids.[5] Also, keep it away from heat, sparks, and open flames.

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
  • Remove PPE: Remove gloves and other disposable PPE, turning them inside out as you remove them to avoid contaminating your skin.
  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Chemical Waste: All excess this compound and solutions containing it must be collected in a designated, properly labeled, and sealed hazardous waste container.
  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste in a separate, clearly labeled container.

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

3. Final Disposal:

  • All waste must be disposed of through an approved waste disposal plant.[1][5] Do not pour waste down the drain. Handle uncleaned containers as you would the product itself.

Visual Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Check_Hood Verify Fume Hood Functionality Don_PPE->Check_Hood Locate_Safety Locate Eyewash/ Safety Shower Check_Hood->Locate_Safety Dispense Dispense Chemical Carefully Locate_Safety->Dispense Execute Perform Experiment Dispense->Execute Seal Keep Container Sealed When Not In Use Execute->Seal Segregate_Waste Segregate Chemical & Contaminated Waste Seal->Segregate_Waste Decontaminate Decontaminate Work Area & Equipment Segregate_Waste->Decontaminate Dispose Dispose via Approved Waste Facility Segregate_Waste->Dispose Remove_PPE Remove PPE Correctly Decontaminate->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
4-Methyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.